6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-nitro-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O3S/c10-5-3-1-4(9(11)12)13-6(3)8-2-7-5/h1-2H,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIINYBBWNXMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480928 | |
| Record name | 6-NITROTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56844-41-8 | |
| Record name | 6-NITROTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purine nucleobases. This has led to its exploration in a wide array of therapeutic areas, with derivatives exhibiting promising anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a nitro group at the 6-position of the thieno[2,3-d]pyrimidin-4(3H)-one framework creates a molecule with unique electronic and chemical properties, making it a compound of significant interest for further functionalization and biological evaluation. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one, offering a foundational understanding for researchers aiming to explore its potential in drug discovery and development.
Molecular Identity and Core Properties
This compound is a heterocyclic compound featuring a pyrimidinone ring fused to a thiophene ring, with a nitro group substituent on the thiophene moiety.[1] This substitution is anticipated to significantly influence the molecule's electronic distribution, reactivity, and ultimately, its biological activity.
| Property | Value | Source |
| Molecular Formula | C₆H₃N₃O₃S | [1] |
| Molecular Weight | 197.17 g/mol | [1] |
| CAS Number | 56844-41-8 | [1] |
| Canonical SMILES | C1=C(C2=C(S1)N=CN=C2O)[O-] | Chem-Impex |
| Storage Conditions | 0-8°C | [1] |
Synthesis and Purification
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the nitration of related thieno[2,3-d]pyrimidine systems. The following proposed synthesis leverages the electrophilic ipso-substitution of a methyl group, a reaction that has been reported for similar scaffolds.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
6-Methylthieno[2,3-d]pyrimidin-4(3H)-one
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled Water
-
Suitable solvent for recrystallization (e.g., ethanol, acetic acid)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.
Physicochemical Characterization: A Predictive Approach
Direct experimental data for many physicochemical properties of this compound are scarce. However, by understanding the contributions of the thieno[2,3-d]pyrimidin-4(3H)-one core and the 6-nitro substituent, we can make informed predictions.
Workflow for Physicochemical Characterization
Caption: A typical workflow for the physicochemical characterization of a novel compound.
Melting Point
The melting point of the unsubstituted thieno[2,3-d]pyrimidin-4-one is reported to be 245 °C.[2] The introduction of a nitro group, which can participate in intermolecular hydrogen bonding and dipole-dipole interactions, is expected to result in a higher melting point for this compound. For comparison, other substituted thieno[2,3-d]pyrimidines have shown high melting points, often exceeding 250°C.
Solubility
The thieno[2,3-d]pyrimidin-4(3H)-one core possesses both hydrogen bond donor (N-H) and acceptor (C=O, N) sites, suggesting some polarity. The nitro group is also highly polar. Therefore, this compound is expected to have low solubility in non-polar solvents like hexanes and moderate to low solubility in polar aprotic solvents like DMSO and DMF, and potentially low solubility in polar protic solvents like water and ethanol. Experimental determination is crucial for downstream applications.
pKa
The pyrimidinone ring contains an acidic N-H proton. The electron-withdrawing nature of the nitro group on the fused thiophene ring is expected to increase the acidity of this proton, resulting in a lower pKa compared to the unsubstituted parent compound. The pKa value will be critical for understanding its ionization state at physiological pH and for designing formulation strategies.
Spectroscopic Profile: A Guide to Identification
Spectroscopic analysis is essential for confirming the structure of synthesized this compound. Based on the analysis of related compounds, the following spectral characteristics are anticipated.
¹H NMR Spectroscopy
The ¹H NMR spectrum (predicted in DMSO-d₆) is expected to show:
-
A downfield singlet for the N-H proton of the pyrimidinone ring (δ > 12 ppm).
-
A singlet for the proton at the 2-position of the pyrimidine ring (δ ~ 8.0-8.5 ppm).
-
A singlet for the proton at the 5-position of the thiophene ring. Due to the strong deshielding effect of the adjacent nitro group, this proton is expected to appear at a significantly downfield chemical shift (δ > 8.5 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum (predicted in DMSO-d₆) should display signals for all six carbon atoms. Key expected signals include:
-
A signal for the carbonyl carbon (C4) in the range of δ 160-170 ppm.
-
A signal for the carbon bearing the nitro group (C6) which will be deshielded.
-
Signals for the other carbons of the fused ring system.
FTIR Spectroscopy
The infrared spectrum is expected to exhibit characteristic absorption bands:
-
N-H stretching vibration around 3200-3400 cm⁻¹.
-
C=O stretching vibration of the pyrimidinone ring around 1650-1700 cm⁻¹.
-
Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) at approximately 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C=N and C=C stretching vibrations within the aromatic rings.
Mass Spectrometry
Mass spectrometry will be crucial for confirming the molecular weight. The expected molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of 197.17 g/mol . The fragmentation pattern can provide further structural information.
Reactivity and Stability: The Influence of the Nitro Group
The presence of the electron-withdrawing nitro group at the 6-position has a profound impact on the chemical reactivity of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.
-
Nucleophilic Aromatic Substitution: The nitro group activates the thiophene ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group or other leaving groups at adjacent positions.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a versatile handle for further derivatization to generate a library of 6-aminothieno[2,3-d]pyrimidin-4(3H)-one analogs.
-
Stability: The compound should be stored at the recommended temperature of 0-8°C to ensure its long-term stability.[1] It is advisable to protect it from light and moisture.
Conclusion: A Building Block for Future Discoveries
This compound represents a valuable, yet underexplored, building block in medicinal chemistry. Its unique physicochemical properties, largely dictated by the presence of the nitro group on the privileged thieno[2,3-d]pyrimidine scaffold, open up numerous avenues for the synthesis of novel bioactive molecules. This guide provides a foundational understanding of its synthesis, and predicted physicochemical and spectroscopic characteristics, serving as a crucial resource for researchers poised to unlock the full potential of this intriguing compound in the quest for new therapeutics.
References
-
Chem-Impex International. This compound. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217339, this compound. Retrieved January 22, 2026 from [Link].
-
Zhang, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules, 9(10), 631. Available from: [Link]
-
Tong, N., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 66(5), 3537–3561. Available from: [Link]
-
Khatamov, K., et al. (2012). 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2740. Available from: [Link]
-
Ankle, S., et al. (2011). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 834-841. Available from: [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Data of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one
Introduction
6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound of significant interest in pharmaceutical research and drug development. Its thieno[2,3-d]pyrimidine core is a key pharmacophore in a variety of biologically active molecules. The introduction of a nitro group at the 6-position is expected to modulate its electronic properties and, consequently, its biological activity and potential as a synthetic building block. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in any drug discovery pipeline.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of publicly available, experimentally derived spectra for this specific molecule, this document leverages foundational data from the parent compound, thieno[2,3-d]pyrimidin-4(3H)-one, and established principles of spectroscopic interpretation to offer a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with a strong theoretical framework for the characterization of this and related compounds.
Molecular Structure and Predicted Spectroscopic Behavior
The molecular structure of this compound is depicted below. The thieno[2,3-d]pyrimidine core constitutes a fused heterocyclic system with aromatic character. The electron-withdrawing nature of the nitro (-NO₂) group at the 6-position is anticipated to have a significant impact on the electron density distribution across the ring system. This will manifest in the spectroscopic data, most notably as downfield shifts in the ¹H and ¹³C NMR spectra for nuclei in proximity to the nitro group, and as characteristic absorption bands in the IR and UV-Vis spectra.
Caption: Molecular Structure of this compound
Predicted ¹H NMR Spectrum
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Hypothetical Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is predicated on its excellent solubilizing power for a wide range of organic compounds and its ability to facilitate the observation of exchangeable protons, such as the N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts for this compound are presented in the table below. The predictions are based on the reported data for the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one[1][2] and the expected deshielding effect of the nitro group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification for Prediction |
| H-2 | ~8.2 | Singlet | The proton at the 2-position of the pyrimidine ring is expected to be a singlet. |
| H-5 | ~8.5 | Singlet | The proton at the 5-position on the thiophene ring is expected to be significantly downfield shifted due to the strong electron-withdrawing effect of the adjacent nitro group. |
| N-H | ~12.5 | Broad Singlet | The N-H proton of the pyrimidinone ring is expected to be a broad singlet at a downfield chemical shift, typical for amide protons in DMSO-d₆. |
Predicted ¹³C NMR Spectrum
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Hypothetical Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts are based on the analysis of related thieno[2,3-d]pyrimidine structures and the known effects of nitro substitution on aromatic systems.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification for Prediction |
| C-2 | ~145 | The chemical shift is typical for a carbon in a pyrimidine ring. |
| C-4 | ~158 | Carbonyl carbon chemical shift. |
| C-4a | ~120 | Quaternary carbon at the ring junction. |
| C-5 | ~125 | This carbon is expected to be deshielded by the adjacent nitro group. |
| C-6 | ~150 | The carbon directly attached to the nitro group will be significantly deshielded. |
| C-7a | ~160 | Quaternary carbon at the ring junction. |
Predicted Mass Spectrum
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Hypothetical Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with liquid chromatography.
-
Ionization Technique: Utilize electrospray ionization (ESI) in positive or negative ion mode. Given the presence of the acidic N-H proton and the potential for protonation of the nitrogen atoms, both modes should be explored.
-
Mass Analyzer: Employ a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, to obtain accurate mass measurements.
-
Tandem MS (MS/MS): To elucidate the fragmentation pattern, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Predicted Molecular Ion and Fragmentation Pattern
The molecular formula of this compound is C₆H₃N₃O₃S, with a calculated monoisotopic mass of approximately 196.99 g/mol .
-
Molecular Ion Peak (M⁺˙ or [M+H]⁺ or [M-H]⁻): The mass spectrum is expected to show a prominent peak corresponding to the molecular ion.
-
Fragmentation Pattern: The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da).[3][4][5] A plausible fragmentation pathway is illustrated below.
Caption: Predicted Mass Spectrometry Fragmentation Pathway
Predicted Infrared (IR) Spectrum
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a powerful tool for identifying functional groups.
Hypothetical Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Predicted Characteristic IR Absorption Bands
The predicted IR absorption bands are based on the known frequencies for the thieno[2,3-d]pyrimidin-4(3H)-one core and the characteristic absorptions of the nitro group.[1][2][6][7]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3000 | Medium |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C=O Stretch (amide) | 1700-1650 | Strong |
| C=C and C=N Stretches | 1620-1450 | Medium-Strong |
| NO₂ Asymmetric Stretch | 1560-1520 | Strong |
| NO₂ Symmetric Stretch | 1360-1320 | Strong |
Predicted UV-Vis Spectrum
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions.
Hypothetical Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.
Predicted UV-Vis Absorption Maxima
The thieno[2,3-d]pyrimidin-4(3H)-one core is a chromophore that will exhibit characteristic UV absorption. The presence of the nitro group, a strong auxochrome and chromophore itself, is expected to cause a bathochromic (red) shift of the absorption maxima and potentially introduce new absorption bands corresponding to n→π* and π→π* transitions involving the nitro group.[1][8][9]
-
λ_max 1: Expected around 250-280 nm, corresponding to π→π* transitions within the aromatic system.
-
λ_max 2: A longer wavelength absorption band, possibly extending into the visible region (>350 nm), is anticipated due to the extended conjugation and the electronic transitions involving the nitro group.
Experimental Workflows
Caption: Experimental Workflows for Spectroscopic Analysis
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from the parent compound and fundamental spectroscopic principles, we have established a strong set of expected spectral characteristics. This information serves as a valuable resource for researchers in the synthesis, purification, and characterization of this and structurally related compounds. The provided hypothetical experimental protocols offer a practical starting point for the acquisition of high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such future investigations.
References
-
MDPI. (n.d.). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Retrieved from [Link]
-
Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (n.d.). Retrieved from [Link]
- Kumar, V., et al. (2016). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
-
National Center for Biotechnology Information. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Retrieved from [Link]
- National Center for Biotechnology Information. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1957-1970.
- National Center for Biotechnology Information. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(9), 126966.
- Aly, A. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(S1), E1-E21.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Retrieved from [Link]
-
SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -. Retrieved from [Link]
-
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
-
Spectral and Biological Analysis of Thieno [2, 3-d] Pyrimidin-4-One. (n.d.). Retrieved from [Link]
- Royal Society of Chemistry. (1957). The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. Journal of the Chemical Society (Resumed), 2041.
-
ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
MDPI. (n.d.). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Retrieved from [Link]
- National Center for Biotechnology Information. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(16), 2705-2716.
-
University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(4), e4821.
-
MDPI. (n.d.). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Retrieved from [Link]
- National Center for Biotechnology Information. (2003). Discovery of a thieno[2,3-d]pyrimidine-2,4-dione bearing a p-methoxyureidophenyl moiety at the 6-position: a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor. Journal of Medicinal Chemistry, 46(3), 453-464.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijari.org [ijari.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 391. The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of the Thieno[2,3-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Core in Medicinal Chemistry
The thieno[2,3-d]pyrimidine nucleus is a significant heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery.[1] As a bioisostere of purine, this fused ring system has garnered considerable attention, leading to the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The versatility of the thieno[2,3-d]pyrimidine core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activities.
Given its prevalence and therapeutic importance, a comprehensive understanding of the structural characterization of the thieno[2,3-d]pyrimidine core is paramount for researchers in the field. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, stands as the most powerful and indispensable tool for the unambiguous elucidation of the structure of these molecules. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral features of the thieno[2,3-d]pyrimidine core, offering insights into chemical shift assignments, coupling constants, and the influence of substituents. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and development of thieno[2,3-d]pyrimidine-based compounds.
The Unsubstituted Thieno[2,3-d]pyrimidine Core: A Reference Point for Spectral Analysis
A thorough understanding of the NMR spectra of substituted thieno[2,3-d]pyrimidines begins with the analysis of the unsubstituted parent compound. The numbering of the thieno[2,3-d]pyrimidine core is crucial for accurate spectral assignment and is depicted below.
Figure 1: Numbering of the thieno[2,3-d]pyrimidine core.
¹H NMR Spectral Data of Unsubstituted Thieno[2,3-d]pyrimidine
The proton NMR spectrum of the unsubstituted thieno[2,3-d]pyrimidine is characterized by distinct signals for the protons on the pyrimidine and thiophene rings.
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.50 - 8.80 | s | - |
| H-4 | 8.80 - 9.10 | s | - |
| H-5 | 7.30 - 7.60 | d | J5,6 = 5.0 - 6.0 |
| H-6 | 7.60 - 7.90 | d | J5,6 = 5.0 - 6.0 |
Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for the Unsubstituted Thieno[2,3-d]pyrimidine Core.
-
Causality behind Chemical Shifts: The protons on the pyrimidine ring (H-2 and H-4) are significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms, resulting in their downfield chemical shifts. The thiophene protons (H-5 and H-6) appear at a relatively higher field compared to the pyrimidine protons. The coupling constant between H-5 and H-6 is characteristic of ortho-coupling in a five-membered heterocyclic ring.
¹³C NMR Spectral Data of Unsubstituted Thieno[2,3-d]pyrimidine
The ¹³C NMR spectrum provides valuable information about the carbon framework of the thieno[2,3-d]pyrimidine core.
| Carbon | Chemical Shift (δ, ppm) Range |
| C-2 | 150 - 155 |
| C-4 | 155 - 160 |
| C-4a | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 128 - 133 |
| C-7 | Not Applicable (Sulfur) |
| C-7a | 160 - 165 |
Table 2: Typical ¹³C NMR Chemical Shifts for the Unsubstituted Thieno[2,3-d]pyrimidine Core.
-
Expertise in Spectral Interpretation: The quaternary carbons C-4a and C-7a, located at the fusion of the two rings, exhibit distinct chemical shifts. The carbons of the pyrimidine ring (C-2 and C-4) are deshielded due to the adjacent nitrogen atoms. The thiophene carbons (C-5 and C-6) resonate in the typical aromatic region for a thiophene ring. For a tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine derivative, the chemical shifts for the core carbons have been reported at δ 164.9, 156.2, 152.4, 132.3, 126.2, and 115.8 ppm.
The Impact of Substitution on NMR Spectra: A Guide to Structure Elucidation
The introduction of substituents onto the thieno[2,3-d]pyrimidine core significantly influences the ¹H and ¹³C NMR spectra. Understanding these effects is crucial for the correct assignment of structures.
¹H NMR: Substituent Effects
-
Electron-Donating Groups (EDGs) such as -NH₂, -OH, and -OCH₃, when attached to the pyrimidine or thiophene ring, generally cause an upfield shift (to lower ppm values) of the signals of the protons on that ring. This is due to the increased electron density on the ring.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -C(O)R have the opposite effect, causing a downfield shift (to higher ppm values) of the proton signals due to decreased electron density.
-
Positional Effects: The magnitude of the shift depends on the position of the substituent relative to the observed proton. Protons that are ortho and para to the substituent are generally affected more than meta protons.
Example from the Literature: In a reported 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one, the pyrimidine proton appeared as a sharp singlet at δ 9.24 ppm, and the two thiophene protons as doublets at δ 7.94 and 7.63 ppm with a coupling constant of J = 5.7 Hz.
¹³C NMR: Substituent Effects
Substituents also induce predictable shifts in the ¹³C NMR spectrum.
-
Ipso-Carbon: The carbon atom directly attached to the substituent (the ipso-carbon) experiences the largest change in chemical shift.
-
Ortho, Meta, and Para Effects: The chemical shifts of the ortho, meta, and para carbons are also affected, though to a lesser extent than the ipso-carbon. These effects can be either shielding (upfield shift) or deshielding (downfield shift) depending on the electronic nature of the substituent.
Representative ¹³C NMR Data for a Substituted Derivative: For a 4-amino-substituted tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine, the C-2 and C-4 carbons were observed at δ 158.68 and 164.49 ppm, respectively.[2]
Advanced NMR Techniques for Structural Confirmation
While 1D ¹H and ¹³C NMR are the primary tools for structural elucidation, 2D NMR techniques are invaluable for unambiguous assignments, especially for complex substituted derivatives.
-
COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to identify adjacent protons in the thiophene ring (H-5 and H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and confirming the connectivity between different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be crucial for determining the stereochemistry and conformation of substituents.
Figure 2: Workflow for structure elucidation using 1D and 2D NMR techniques.
Experimental Protocols: Best Practices for Acquiring High-Quality NMR Spectra
The acquisition of high-resolution and artifact-free NMR spectra is contingent upon meticulous experimental technique.
Sample Preparation
-
Purity: The sample should be of the highest possible purity to avoid interfering signals from impurities. Purification of the final compound is often achieved through chromatography.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Commonly used solvents for thieno[2,3-d]pyrimidine derivatives include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Filtration: The sample solution should be filtered through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.
Figure 3: A simplified workflow for NMR sample preparation.
Data Acquisition Parameters
While optimal parameters can vary depending on the specific instrument and sample, the following provides a general guideline for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
Conclusion
The thieno[2,3-d]pyrimidine core represents a cornerstone in the development of novel therapeutic agents. A profound understanding of its structural features through NMR spectroscopy is, therefore, a critical skill for researchers in this domain. This guide has provided a comprehensive overview of the ¹H and ¹³C NMR characteristics of the thieno[2,3-d]pyrimidine scaffold, from the fundamental spectral data of the unsubstituted core to the nuanced effects of various substituents. By integrating 1D and 2D NMR techniques and adhering to best practices in experimental execution, scientists can confidently and accurately elucidate the structures of novel thieno[2,3-d]pyrimidine derivatives, thereby accelerating the pace of drug discovery and development.
References
-
Hassan, A. E. A., & Shawky, A. M. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1151-1172. [Link]
-
Abdelaziz, M. A., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2019). Design, synthesis, and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives as potent antimicrobial and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1366-1381. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2020). Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 29(10), 1836-1850. [Link]
-
Abdel-Aziz, A. A. M., Mekawey, A. A. I., & Dawood, K. M. (2021). Design, synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives as potential EGFR inhibitors. Bioorganic Chemistry, 114, 105118. [Link]
-
Lee, J. H., Park, J. H., & Kim, J. S. (2020). Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives as potent and selective inhibitors of phosphodiesterase 4. Bioorganic & Medicinal Chemistry Letters, 30(15), 127289. [Link]
-
Aly, A. A., Brown, A. B., & Abdel-Hafez, A. A.-M. (2011). Synthesis and reactions of some new thieno[2,3-d]pyrimidine derivatives and their potential antimicrobial activity. Archiv der Pharmazie, 344(6), 389-398. [Link]
-
Gouda, M. A., Eldien, H. F., Girgis, A. S., & Pan, C. (2017). Synthesis and anti-cancer activity of some new thieno[2,3-d]pyrimidine derivatives. Journal of Heterocyclic Chemistry, 54(5), 2938-2946. [Link]
-
El-Gazzar, A. B. A., Gaafar, A. A. M., & Aly, A. S. (2009). Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 44(6), 2571-2579. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). Synthesis and antimicrobial evaluation of some new thieno[2,3-d]pyrimidine derivatives. Monatshefte für Chemie - Chemical Monthly, 143(6), 951-956. [Link]
-
Fathalla, O. A., & Aouf, N. E. (2015). Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives. Journal of the Chinese Chemical Society, 62(11), 999-1008. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one derivatives. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific principles and practical insights to aid in the successful crystallographic analysis of this important class of compounds.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of this scaffold have been investigated as potent anticancer agents, kinase inhibitors, and anti-inflammatory drugs.[1][2] The introduction of a nitro group at the 6-position is anticipated to significantly influence the electronic properties and intermolecular interactions of the molecule, potentially leading to novel biological activities and unique crystal packing arrangements. Understanding the three-dimensional structure of these derivatives at an atomic level is paramount for rational drug design and the development of structure-activity relationships (SAR).
Synthesis and Crystallization of this compound Derivatives
The synthesis of the thieno[2,3-d]pyrimidine core is often achieved through the versatile Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene.[3] This 2-aminothiophene is a key intermediate for the subsequent construction of the fused pyrimidine ring.
Synthetic Pathway
A plausible synthetic route to this compound is outlined below. The causality behind the choice of reagents and conditions is to ensure the efficient formation of the key 2-aminothiophene intermediate and subsequent cyclization.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Step 1: Gewald Aminothiophene Synthesis. To a stirred solution of 2-cyano-4-nitroaniline and ethyl cyanoacetate in ethanol, add elemental sulfur.
-
Step 2: Base Catalysis. Add a catalytic amount of a suitable base, such as morpholine or triethylamine, to initiate the Knoevenagel condensation.[3]
-
Step 3: Reaction Monitoring. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Isolation of Intermediate. Upon completion, cool the reaction mixture and isolate the intermediate 2-amino-5-nitrothiophene-3-carbonitrile by filtration.
-
Step 5: Pyrimidine Ring Formation. Reflux the isolated aminothiophene intermediate in formic acid to effect cyclization to the desired this compound.
-
Step 6: Purification. Purify the final product by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).
Crystallization Strategies
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. The key is to achieve slow crystal growth from a supersaturated solution.
| Crystallization Method | Description | Best Practices |
| Slow Evaporation | A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization. | Use a solvent in which the compound is moderately soluble. Cover the vessel with a perforated film to control the evaporation rate.[4] |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Choose a solvent pair where the compound is soluble in the solvent and insoluble in the precipitant. |
| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form. | Use a programmable cooling bath or a well-insulated container to ensure a slow and steady cooling rate. |
Note: The purity of the compound is paramount for successful crystallization. Ensure the material is of the highest possible purity before attempting to grow crystals.[4]
Single-Crystal X-ray Diffraction: From Data Collection to Structure Refinement
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5]
Experimental Workflow
Sources
An In-depth Technical Guide on Tautomerism in Substituted Thieno[2,3-d]pyrimidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. In the realm of heterocyclic chemistry, the thieno[2,3-d]pyrimidin-4-one scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds. The tautomeric behavior of this ring system, particularly when substituted, can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of tautomerism in substituted thieno[2,3-d]pyrimidin-4-ones, delving into the structural nuances of the common tautomeric forms, the factors governing their equilibrium, and the state-of-the-art experimental and computational techniques employed for their characterization.
Introduction: The Significance of Tautomerism in Thieno[2,3-d]pyrimidin-4-ones
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. Its structural analogy to purines allows it to interact with a variety of biological targets.[1] The 4-oxo substitution introduces the possibility of tautomerism, a phenomenon that can dramatically alter a molecule's biological activity.
The ability of a molecule to exist in different tautomeric forms can impact its:
-
Receptor Binding: The shape, size, and hydrogen bonding pattern of a molecule are critical for its interaction with a biological target. Different tautomers present distinct three-dimensional arrangements and hydrogen bond donor/acceptor sites.
-
Physicochemical Properties: Tautomerism affects properties like pKa, solubility, and membrane permeability, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The metabolic fate of a drug can be influenced by its tautomeric state, as different forms may be susceptible to different enzymatic transformations.
Understanding and controlling the tautomeric equilibrium of substituted thieno[2,3-d]pyrimidin-4-ones is therefore a critical aspect of rational drug design.
The Tautomeric Landscape: Amide-Imidol and Keto-Enol Forms
Substituted thieno[2,3-d]pyrimidin-4-ones primarily exhibit two types of prototropic tautomerism: amide-imidol and keto-enol tautomerism.
Amide-Imidol Tautomerism
This is the most prevalent form of tautomerism in the thieno[2,3-d]pyrimidin-4-one ring system. It involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic oxygen atom at position 4. This results in an equilibrium between the lactam (amide) and lactim (imidol) forms.[2][3]
Theoretical investigations have shown that the amide form is generally more stable than the tautomeric imidic acid (imidol) form by approximately 46 kJ·mol⁻¹.[4]
Caption: Amide-Imidol Tautomerism in Thieno[2,3-d]pyrimidin-4-one.
Keto-Enol Tautomerism
While less common for the core ring system itself, keto-enol tautomerism can become significant depending on the nature and position of substituents. This type of tautomerism involves the interconversion of a keto form and an enol form through the migration of a proton and the shifting of a double bond.[5] For instance, substituents with carbonyl groups can exhibit their own keto-enol equilibria, which can influence the overall electronic properties of the molecule.
The study of keto-enol tautomerism is crucial in drug development, as different tautomers can exhibit varying biological activities.[5]
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and can be influenced by a variety of internal and external factors.
Substituent Effects
The electronic nature of substituents on the thieno[2,3-d]pyrimidin-4-one scaffold plays a pivotal role in determining the predominant tautomeric form.
-
Electron-donating groups (EDGs) attached to the pyrimidine or thiophene ring can increase the electron density on the ring nitrogen atoms, potentially favoring the imidol form.
-
Electron-withdrawing groups (EWGs) can decrease the electron density on the nitrogen atoms, thereby stabilizing the amide form.
| Substituent | Position | Electronic Effect | Favored Tautomer |
| -NH2 | C2 | Electron-donating | Imidol (potentially) |
| -NO2 | C5 | Electron-withdrawing | Amide |
| -OCH3 | C6 | Electron-donating | Imidol (potentially) |
| -Cl | C2 | Electron-withdrawing | Amide |
Solvent Effects
The polarity of the solvent can significantly impact the tautomeric equilibrium.
-
Polar protic solvents (e.g., water, methanol) can stabilize both tautomers through hydrogen bonding. However, they may preferentially stabilize the more polar amide form.
-
Apolar solvents (e.g., hexane, toluene) tend to favor the less polar imidol form.
pH
The pH of the medium can have a dramatic effect on the tautomeric equilibrium, especially for ionizable compounds. Changes in pH can lead to protonation or deprotonation of the heterocyclic ring, shifting the equilibrium towards the form that is more stable in the ionized state.[6] For example, in basic solutions, deprotonation can favor the enol form.[6]
Temperature
Temperature can also influence the tautomeric equilibrium. Generally, an increase in temperature will favor the formation of the less stable tautomer. The thermodynamic parameters (ΔH and ΔS) of the tautomerization process can be determined by studying the equilibrium at different temperatures.
Experimental and Computational Approaches for Studying Tautomerism
A combination of experimental and computational techniques is often employed to unequivocally determine the tautomeric forms of substituted thieno[2,3-d]pyrimidin-4-ones.
Experimental Techniques
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for studying tautomerism in solution.
-
¹H NMR: The chemical shifts of the N-H and O-H protons are highly sensitive to the tautomeric form. The presence of a signal for an N-H proton is indicative of the amide form, while an O-H signal suggests the imidol form.
-
¹³C NMR: The chemical shifts of the carbonyl carbon (C4) and the adjacent carbon atoms can also provide valuable information about the tautomeric equilibrium.
-
¹⁵N NMR: This technique is particularly useful for directly observing the nitrogen atoms in the pyrimidine ring and can provide unambiguous evidence for the location of the proton.
Experimental Protocol: ¹H NMR for Tautomer Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted thieno[2,3-d]pyrimidin-4-one in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the chemical shift of the labile proton (N-H or O-H). In DMSO-d₆, N-H protons of amides typically appear in the range of δ 10-13 ppm.
-
Integrate the signals to determine the relative populations of the tautomers if both are present in significant amounts.
-
Perform variable temperature (VT) NMR studies to investigate the effect of temperature on the equilibrium.
-
4.1.2. UV/Vis Spectroscopy
The electronic absorption spectra of the different tautomers are typically distinct. By analyzing the changes in the UV/Vis spectrum as a function of solvent polarity or pH, it is possible to infer the position of the tautomeric equilibrium.[6] Well-defined isobestic points in the spectra often indicate the presence of a two-component equilibrium.[6]
4.1.3. Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecule. The amide form will show a characteristic C=O stretching vibration, while the imidol form will exhibit a C=N stretching vibration and an O-H stretching vibration.
Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism.[7]
Computational Workflow for Tautomer Analysis
Caption: Computational workflow for tautomer analysis.
Protocol for DFT Calculations
-
Structure Generation: Build the 3D structures of all possible tautomers.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Energy Calculations: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set to obtain more accurate relative energies.
-
Solvation Effects: Include the effects of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Analysis: Compare the relative energies of the tautomers to predict the most stable form. The calculated NMR chemical shifts and IR frequencies can also be compared with experimental data for validation.
Case Studies: Tautomerism in Action
Several studies have highlighted the importance of tautomerism in the biological activity of thieno[2,3-d]pyrimidin-4-one derivatives. For instance, the inhibitory activity of a series of thieno[2,3-d]pyrimidine-4-one derivatives against dihydrofolate reductase (DHFR) was found to be dependent on the tautomeric form of the molecule.[8] The active tautomer was able to form key hydrogen bond interactions with the amino acid residues in the active site of the enzyme.[8]
In another example, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as an inhibitor of d-dopachrome tautomerase, an enzyme implicated in cancer.[9][10] The biological activity of this compound is likely influenced by its tautomeric equilibrium.
Conclusion and Future Perspectives
Tautomerism is a critical consideration in the design and development of drugs based on the thieno[2,3-d]pyrimidin-4-one scaffold. A thorough understanding of the factors that govern tautomeric equilibrium and the ability to predict and control it are essential for optimizing the biological activity and physicochemical properties of these compounds. The continued development of advanced spectroscopic and computational techniques will further enhance our ability to study and exploit tautomerism in drug discovery.
References
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022-12-02). PubMed Central. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central. [Link]
-
Amide‐iminol tautomerization as a typical example of prototropic... ResearchGate. [Link]
-
Scheme: 1. Synthesis of Thieno [2, 3-d] Pyrimidin-4-one. ResearchGate. [Link]
-
Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. [Link]
-
Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
N. Nakajima and M. Ubukata The tautomeric forms of amides 1 are imidic acids 2 (Scheme 1). The question of whether imidic acids. [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]
-
Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate. [Link]
-
The amide‐imidol tautomerism and bonding mode of the ligand. ResearchGate. [Link]
-
Amide–imide tautomerization in the glutamine side chain in enzymatic and photochemical reactions in proteins. RSC Publishing. [Link]
-
Disubstituted Thieno[2,3-d]Pyrimidin-4-Ones with Aldehydes. ResearchGate. [Link]
-
Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed. [Link]
-
Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]
-
Examples of thieno[2,3-d]pyrimidin-4(3H)-ones of general formula B1 and... ResearchGate. [Link]
-
Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate. [Link]
-
Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI. [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. [Link]
-
ChemInform Abstract: SYNTHESES OF 2‐ AND 4‐SUBSTITUTED THIENO(2,3‐D)PYRIMIDINES. II. Sci-Hub. [Link]
-
A one-step, atom economical synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives via a four-component reaction. NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 6. Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]
- 8. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Solubility and stability of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one
An In-Depth Technical Guide to the Solubility and Stability of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purines and quinazolines, which grants its derivatives a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Within this versatile family, this compound emerges as a compound of significant interest. Its unique heterocyclic structure, featuring a nitro group, makes it a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.[3] The nitro group, in particular, can be a crucial pharmacophore or a handle for further chemical modifications, enhancing the compound's potential in drug discovery and material science.[3]
However, the journey from a promising chemical entity to a viable product is contingent on a thorough understanding of its physicochemical properties. Solubility and stability are paramount, as they directly influence bioavailability, formulation, storage, and ultimately, the efficacy and safety of any potential application. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound, offering a framework for researchers to generate the critical data needed for its development.
Core Physicochemical Properties
A foundational understanding begins with the basic molecular characteristics of the compound.
| Property | Value | Source |
| CAS Number | 56844-41-8 | [3] |
| Molecular Formula | C₆H₃N₃O₃S | [3] |
| Molecular Weight | 197.17 g/mol | [3] |
| Storage Conditions | Store at 0-8°C | [3] |
The recommended storage condition suggests a potential for thermal instability, a critical factor that will be explored in the stability section of this guide.
Solubility Profile Determination
Aqueous and organic solubility are critical parameters that dictate a compound's utility, from its behavior in biological systems to its compatibility with various formulation and reaction media. While some thieno[2,3-d]pyrimidine derivatives are noted for their low solubility in common solvents[1], it is imperative to experimentally determine the specific profile for the nitro-substituted title compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.
Objective: To determine the concentration of this compound at saturation in various solvents.
Materials:
-
This compound
-
A range of solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol, Methanol, Acetonitrile)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) for creating a calibration curve.
-
Excess Solute Addition: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid.
-
Sample Analysis: Carefully pipette an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Quantification: Use the pre-established calibration curve to calculate the concentration of this compound in the original supernatant. This concentration represents the equilibrium solubility in that specific solvent.
Causality in Experimental Design
-
Why an excess of solute? To ensure that the solution is truly saturated, representing the maximum amount of compound that can dissolve.
-
Why a 24-48 hour equilibration period? This timeframe is typically sufficient for most compounds to reach a state of thermodynamic equilibrium between the solid and dissolved phases.
-
Why HPLC for quantification? HPLC provides the sensitivity and specificity needed to accurately quantify the compound, even at low concentrations, and can separate it from any potential impurities.
Data Presentation
The results should be tabulated for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | Experimental Data | Calculated Data |
| PBS (pH 7.4) | 25 | Experimental Data | Calculated Data |
| 0.1 N HCl | 25 | Experimental Data | Calculated Data |
| DMSO | 25 | Experimental Data | Calculated Data |
| Ethanol | 25 | Experimental Data | Calculated Data |
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility assay.
Chemical Stability Assessment
Understanding the chemical stability of this compound is crucial for defining its shelf-life, handling procedures, and potential degradation pathways. Forced degradation studies are employed to accelerate this process under conditions more severe than standard storage.
Experimental Protocol: Forced Degradation Studies
Objective: To evaluate the stability of the compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound stock solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the compound's stock solution.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 N.
-
Base Hydrolysis: Add NaOH to another aliquot to achieve a final concentration of 0.1 N.
-
Neutral Hydrolysis: Mix an aliquot with water.
-
Oxidative Degradation: Add H₂O₂ to an aliquot (e.g., 3% final concentration).
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photostability, longer durations may be necessary.
-
Analysis:
-
At each time point, withdraw a sample. If necessary, neutralize the acidic and basic samples.
-
Analyze the sample by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products. A PDA detector is crucial for assessing peak purity.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and, if possible, characterize the major degradation products. The pyrimidine ring, for instance, can be susceptible to ring cleavage under certain conditions.[4]
-
Causality in Experimental Design
-
Why a stability-indicating HPLC method? It is essential to ensure that the decrease in the parent compound's peak area is due to degradation and not co-elution with a degradation product.
-
Why a PDA detector? It helps in determining if a chromatographic peak is pure or consists of multiple co-eluting compounds, which is critical for validating the stability-indicating nature of the assay.
-
Why test under various stress conditions? This approach provides a comprehensive picture of the compound's liabilities, helping to predict its degradation pathways and identify suitable storage and formulation conditions.
Data Presentation
Summarize the percentage of compound remaining under each stress condition.
| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., new peaks in chromatogram) |
| 0.1 N HCl | 0 | 100% | - |
| 8 | Experimental Data | e.g., 1 major degradant at RRT 0.8 | |
| 24 | Experimental Data | ||
| 0.1 N NaOH | 0 | 100% | - |
| 8 | Experimental Data | ||
| 24 | Experimental Data | ||
| 3% H₂O₂ | 0 | 100% | - |
| 8 | Experimental Data | ||
| 24 | Experimental Data | ||
| Heat (60°C) | 0 | 100% | - |
| 24 | Experimental Data | ||
| 72 | Experimental Data | ||
| Light (ICH Q1B) | - | Experimental Data |
Workflow for Stability Assessment
Caption: Workflow for forced degradation stability studies.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental requirement for advancing its development. The methodologies outlined in this guide provide a robust framework for generating the necessary data to inform formulation strategies, establish appropriate storage conditions, and ensure the overall quality and reliability of this promising compound in research and development settings. By systematically evaluating these critical physicochemical properties, scientists can unlock the full potential of this compound for its intended applications in medicine, agriculture, and beyond.
References
-
Ma, L., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. [Link]
-
Al-Suwaidan, I. A., et al. (2018). 1,3-Bis(5,6,7,8-tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molecules. [Link]
-
Abdel-Rahman, A. A.-H., et al. (2020). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry. [Link]
-
Li, X., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. [Link]
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
-
Wang, L., et al. (2019). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Bioinorganic Chemistry and Applications. [Link]
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Molecular weight and formula of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one
An In-depth Technical Guide to 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one: A Strategic Intermediate in Medicinal Chemistry
Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in drug discovery and development. The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" known for its diverse biological activities. The addition of a nitro group at the 6-position enhances the compound's reactivity, making it a highly versatile building block for synthesizing novel therapeutic agents, particularly in oncology and infectious diseases.[1] This document details the compound's fundamental properties, proposes a logical synthetic pathway, offers a predictive analysis of its spectroscopic characteristics, and explores its strategic application in the synthesis of bioactive molecules.
The thieno[2,3-d]pyrimidine ring system is a cornerstone in modern medicinal chemistry. Its rigid, bicyclic structure and the presence of multiple hydrogen bond donors and acceptors allow it to interact with a wide array of biological targets. Derivatives of this scaffold have been extensively investigated and developed as potent inhibitors for various therapeutic targets, including:
-
Anticancer Agents: Many analogs have shown significant anti-proliferative effects against various cancer cell lines, such as lung, breast, and prostate cancer.[2][3] Their mechanisms often involve the inhibition of critical cellular pathways, including one-carbon metabolism and dihydrofolate reductase (DHFR).[4][5][6]
-
Kinase Inhibitors: The scaffold has been successfully utilized to design inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs), which are implicated in cell migration and morphology, making them attractive targets in oncology.[7]
-
Antimicrobial Agents: The inherent bioactivity of the scaffold extends to applications against infectious diseases.
This compound capitalizes on this proven biological foundation. The electron-withdrawing nitro group at the 6-position of the thiophene ring not only modulates the electronic properties of the molecule but, more importantly, serves as a key synthetic handle for further chemical elaboration.[1]
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its application in research and synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₃N₃O₃S | [1] |
| Molecular Weight | 197.17 g/mol | [1] |
| CAS Number | 56844-41-8 | [1] |
| Appearance | Pale yellow to yellow solid (Predicted) | - |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) (Predicted) | - |
| Storage Conditions | Store at 0-8°C, protected from light and moisture | [1] |
Synthesis and Mechanistic Rationale
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in the literature, a logical and efficient pathway can be proposed based on established organic chemistry principles. The most plausible approach involves the initial synthesis of the parent thieno[2,3-d]pyrimidin-4(3H)-one core, followed by a regioselective electrophilic nitration.
Step 1: Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Core The core scaffold is commonly synthesized via cyclization reactions. One of the most reliable methods begins with a substituted 2-aminothiophene, which is then reacted with a source of the pyrimidinone ring, such as formamide or urea, under thermal or acid-catalyzed conditions.
Step 2: Electrophilic Aromatic Nitration The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The reaction is typically performed using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The substitution is expected to occur regioselectively at the 6-position (alpha to the sulfur atom), which is the most activated position on the thiophene ring. Careful control of temperature is crucial to prevent side reactions.
Caption: Proposed two-step synthesis of this compound.
Predictive Spectroscopic Characterization
Analytical validation is essential to confirm the identity and purity of the synthesized compound. Based on the chemical structure and data from related analogs[8], the following spectroscopic features are predicted for this compound.
| Technique | Predicted Observations and Rationale |
| ¹H NMR | - A singlet in the downfield region (δ 8.5-9.0 ppm) corresponding to the lone proton on the thiophene ring, significantly deshielded by the adjacent electron-withdrawing nitro group. - A singlet for the pyrimidine C2-H (δ ~8.2 ppm). - A broad singlet for the N3-H proton (δ >12 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the C4 carbonyl carbon (~160 ppm). - Signals for the aromatic carbons, with the carbon bearing the nitro group (C6) being significantly shifted. |
| FT-IR (cm⁻¹) | - A broad absorption band around 3200-3000 cm⁻¹ for the N-H stretch. - A strong, sharp peak around 1680-1660 cm⁻¹ for the C=O (amide) stretch. - Two strong characteristic peaks for the nitro group: one for asymmetric stretching (~1550-1520 cm⁻¹) and one for symmetric stretching (~1360-1330 cm⁻¹). |
| Mass Spec. | - The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, 197.17. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₆H₃N₃O₃S. |
Strategic Role in Medicinal Chemistry
The primary value of this compound in drug development lies in its function as a versatile chemical intermediate.[1] The nitro group is not typically a desired feature in a final drug molecule due to potential toxicity, but it is an exceptionally useful precursor for other functional groups.
The Nitro-to-Amine Reduction: A Gateway to Diversity The most critical reaction is the reduction of the nitro group to a primary amine (6-Aminothieno[2,3-d]pyrimidin-4(3H)-one). This transformation is readily achieved with high yield using standard methods such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction (e.g., tin(II) chloride).
This newly formed amino group is a nucleophilic handle that opens the door to a vast array of subsequent chemical modifications, allowing for the systematic exploration of the chemical space around the scaffold. This is a cornerstone of structure-activity relationship (SAR) studies.
Caption: Synthetic utility of the nitro group for creating diverse chemical libraries.
Exemplary Experimental Protocol
To illustrate the practical application of this intermediate, a detailed protocol for the reduction of the nitro group is provided below. This procedure is a self-validating system where reaction progress can be monitored, and the product can be unequivocally characterized.
Protocol: Synthesis of 6-Aminothieno[2,3-d]pyrimidin-4(3H)-one
1. Materials and Equipment:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd, 0.05 eq)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and appropriate mobile phase (e.g., 10% Methanol in Dichloromethane)
2. Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like methanol.
-
Inerting: Carefully add the 10% Pd/C catalyst. The flask should be purged with an inert gas like nitrogen or argon.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by TLC. The product (amine) will have a different Rf value than the starting material (nitro compound). The starting material should be consumed completely, typically within 2-6 hours.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization or column chromatography if necessary.
3. Validation:
-
Confirm the identity of the product using ¹H NMR (disappearance of the downfield thiophene proton signal and appearance of a new broad amine -NH₂ signal) and mass spectrometry (a molecular ion peak corresponding to the reduced product).
Conclusion
This compound is more than just a single molecule; it is a strategic platform for innovation in drug discovery. Its foundation on a biologically validated scaffold, combined with the synthetic versatility afforded by the nitro group, makes it an invaluable asset for medicinal chemists. By leveraging this intermediate, researchers can efficiently generate large libraries of novel compounds, accelerating the search for next-generation therapeutics to address pressing medical needs in oncology and beyond.
References
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth . National Institutes of Health (NIH). [Link]
-
Synthesis of Novel Analogs of Thieno[2,3- d] Pyrimidin-4(3 H)-ones as Selective Inhibitors of Cancer Cell Growth . PubMed. [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism . National Institutes of Health (NIH). [Link]
-
Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors . PubMed. [Link]
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors . National Institutes of Health (NIH). [Link]
-
thieno(2,3-d)pyrimidin-4(3H)-one . PubChem, National Institutes of Health. [Link]
-
Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one . ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells . National Institutes of Health (NIH). [Link]
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors . PubMed Central. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Analogs of Thieno[2,3- d] Pyrimidin-4(3 H)-ones as Selective Inhibitors of Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CAS number for 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one
An In-Depth Technical Guide to 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one: A Versatile Scaffold in Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The thieno[2,3-d]pyrimidine core is a privileged scaffold known for its diverse biological activities, and the introduction of a nitro group at the 6-position endows this particular molecule with enhanced reactivity, making it a valuable intermediate for the synthesis of novel therapeutic agents. This document delves into its fundamental properties, synthetic pathways, and its established and potential applications in drug development, with a particular focus on oncology. We will explore the mechanistic basis for the anticancer properties of the broader thieno[2,3-d]pyrimidine class, including the inhibition of critical enzymes in one-carbon metabolism and dihydrofolate reductase, supported by experimental data and detailed protocols for researchers.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine framework is a cornerstone in medicinal chemistry, recognized for its remarkable biological versatility.[1] This fused heterocyclic system is a bioisostere of purine, allowing it to interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antimalarial, and, most notably, anticancer properties.[1]
This compound emerges as a particularly strategic molecule within this class. Its defining feature is the nitro group, which acts as a powerful electron-withdrawing group and a versatile chemical handle. This functional group not only influences the molecule's electronic properties but also serves as a key site for further chemical modification, making it an ideal starting material for constructing libraries of potential drug candidates.[2] Researchers have utilized this compound as a foundational building block in the development of novel therapeutics, especially in the fields of oncology and infectious diseases.[2]
Core Physicochemical Properties
A precise understanding of a compound's properties is fundamental for any research and development endeavor. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 56844-41-8 | [2][3] |
| Molecular Formula | C₆H₃N₃O₃S | [2][3] |
| Molecular Weight | 197.17 g/mol | [2][3] |
| IUPAC Name | 6-nitro-3H-thieno[2,3-d]pyrimidin-4-one | [3] |
| Purity | Typically ≥95% | [3] |
| Primary Use | Research, Intermediate in pharmaceutical and agrochemical synthesis | [2][3] |
Synthesis and Chemical Reactivity
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones is a well-established area of organic chemistry, with various methods developed to achieve this scaffold.[4] A common and efficient approach involves the cyclization of appropriately substituted thiophene precursors.
General Synthetic Rationale and Workflow
The construction of the this compound core typically begins with a substituted thiophene. A plausible and widely referenced pathway involves the use of a 2-amino-4-nitrothiophene-3-carboxylate derivative, which can be cyclized with a formamide equivalent to form the pyrimidinone ring. The nitro group is introduced early in the sequence on the thiophene ring, a common strategy in heterocyclic synthesis.
The diagram below illustrates a representative synthetic workflow.
Caption: Representative synthetic pathway for this compound.
Causality in Experimental Design
-
Choice of Starting Material: A 2-aminothiophene derivative is crucial as it contains the necessary amine functionality positioned correctly to react with a one-carbon source (like formic acid) to form the pyrimidinone ring.
-
Nitration Step: Introducing the nitro group onto the thiophene ring prior to cyclization is often more efficient and avoids harsh nitrating conditions on the final, more complex heterocyclic system.
-
Cyclization Conditions: Heating with formic acid or its equivalent provides the single carbon atom required to form the N1-C2 bond of the pyrimidine ring, followed by dehydration to yield the final aromatic system.
The true value of this molecule lies in the reactivity of its nitro group. It can be readily reduced to an amine, which then serves as a nucleophilic site for a vast range of subsequent reactions, including amide bond formation, sulfonylation, and reductive amination, enabling the synthesis of diverse compound libraries.
Applications in Drug Discovery: A Focus on Oncology
The thieno[2,3-d]pyrimidine scaffold is a validated pharmacophore in cancer therapy.[5] Its derivatives function through several distinct and potent mechanisms of action. While research on the 6-nitro derivative itself is ongoing, the activities of its close analogs provide a strong rationale for its use as a lead structure.
Dual Inhibition of One-Carbon Metabolism
One of the most compelling anticancer strategies for this class of compounds is the disruption of de novo purine biosynthesis, a pathway essential for the rapid proliferation of cancer cells.[6] Two key enzymes in this pathway are glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[6]
Certain 6-substituted thieno[2,3-d]pyrimidines have been identified as potent dual inhibitors of both GARFTase and AICARFTase.[7] This dual-targeting approach is advantageous as it can create a more robust blockade of purine synthesis and potentially circumvent resistance mechanisms that might arise from the inhibition of a single target.[6]
Caption: Thieno[2,3-d]pyrimidines as dual inhibitors of GARFTase and AICARFTase.
Dihydrofolate Reductase (DHFR) Inhibition
The enzyme Dihydrofolate Reductase (DHFR) is another critical target in cancer chemotherapy.[5] It is essential for maintaining the cellular pool of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. Many thieno[2,3-d]pyrimidines have been developed as potent, nonclassical lipophilic DHFR inhibitors.[5] They are thought to bind in a "flipped" mode compared to classical antifolates like methotrexate, where the thiophene sulfur mimics a key interaction.[5]
A significant advantage of this class of inhibitors is their selective uptake by tumor cells. They preferentially use folate receptors (FRs), which are often overexpressed on cancer cells, rather than the reduced folate carrier (RFC) used by most normal cells. This selectivity can lead to a wider therapeutic window and reduced systemic toxicity.[5]
Anti-Proliferative Activity and Apoptosis Induction
Numerous studies have demonstrated the potent cytotoxic effects of substituted thieno[2,3-d]pyrimidin-4(3H)-ones against various human cancer cell lines. The table below presents IC₅₀ values for a series of related analogs against non-small cell lung cancer (A549) and breast cancer (MCF-7) cells, showcasing their significant anti-proliferative potential.[4]
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Analog 7 | 6.86 ± 0.98 | 10.36 ± 1.32 |
| Analog 10 | 8.51 ± 0.16 | 27.47 ± 0.02 |
| Analog 15 | 0.94 ± 0.01 | 17.32 ± 0.20 |
| Analog 19 | 6.26 ± 0.87 | 13.04 ± 0.11 |
| Data extracted from a study on 2,3-disubstituted analogs.[4] |
Mechanistic studies have revealed that these compounds can induce apoptosis (programmed cell death). For instance, potent analogs were shown to decrease the Bcl-2/Bax ratio, a key regulator of apoptosis, and activate caspase-3, the primary executioner caspase.[4]
Caption: Apoptosis induction pathway activated by thieno[2,3-d]pyrimidine analogs.
Key Experimental Protocol: In Vitro Cell Proliferation (Colony Formation Assay)
To assess the anti-proliferative effects of compounds derived from this compound, a colony formation assay is a robust method. This protocol is based on methodologies used to evaluate related compounds.[4][8]
Objective: To determine the long-term effect of a test compound on the ability of single cancer cells to proliferate and form colonies.
Materials:
-
A549 non-small cell lung cancer cells[8]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
12-well plates
-
0.5% Crystal Violet solution in methanol/water
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 1,000 cells per well into 12-well plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the wells and replace it with the medium containing the test compound at various concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest compound dose).
-
Incubation: Return the plates to the incubator and allow the cells to grow for 5-7 days, or until visible colonies have formed in the control wells.[8]
-
Colony Staining:
-
Carefully wash the wells twice with PBS to remove the medium.
-
Fix the cells by adding 1 mL of methanol to each well for 15 minutes.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Stain for 20 minutes at room temperature.
-
-
Washing and Drying: Remove the crystal violet solution and gently wash the wells with tap water until the excess stain is removed. Allow the plates to air dry completely.
-
Quantification:
-
Visually inspect and photograph the plates.
-
For quantitative analysis, colonies can be counted manually or using imaging software. Alternatively, the stain can be solubilized by adding 1 mL of 10% acetic acid to each well and reading the absorbance at ~590 nm on a plate reader.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. This demonstrates the dose-dependent inhibition of colony formation.
Self-Validating System: The inclusion of a vehicle-only control is critical to establish the baseline colony-forming ability. A known cytotoxic agent (e.g., Camptothecin) can be used as a positive control to validate the assay's sensitivity.[4]
Conclusion and Future Directions
This compound is more than just a chemical entity; it is a strategic starting point for innovation in drug discovery. Its validated thieno[2,3-d]pyrimidine core is associated with potent and clinically relevant anticancer mechanisms, including the dual inhibition of purine biosynthesis and DHFR. The 6-nitro functional group provides a reactive center for the development of next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles.
Future research should focus on leveraging this scaffold to:
-
Synthesize and screen new libraries of derivatives against a wider range of cancer types, including those with acquired resistance to current therapies.
-
Explore its potential in other therapeutic areas, such as infectious and inflammatory diseases, where the parent scaffold has also shown promise.[2]
-
Conduct detailed structure-activity relationship (SAR) studies to optimize the substituents for enhanced target engagement and drug-like properties.
This compound represents a promising platform for the development of targeted therapies that can address the ongoing challenges in global health.[8]
References
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. (URL: [Link])
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC - NIH. (URL: [Link])
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC - NIH. (URL: [Link])
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PubMed Central. (URL: [Link])
-
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one - MDPI. (URL: [Link])
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central. (URL: [Link])
-
thieno(2,3-d)pyrimidin-4(3H)-one - PubChem. (URL: [Link])
Sources
- 1. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 56844-41-8 | Benchchem [benchchem.com]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Evolution of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Thieno[2,3-d]pyrimidines
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural analogy to purines and its association with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and historical evolution of thieno[2,3-d]pyrimidine synthesis. It is designed to equip researchers and drug development professionals with a comprehensive understanding of the foundational synthetic strategies, the underlying reaction mechanisms, and the practical applications of these methodologies. The guide delves into the seminal works that first brought this scaffold to light, charts the development of key synthetic routes, including the versatile Gewald reaction for precursor synthesis, and details the various cyclization strategies for constructing the pyrimidine ring. Furthermore, it presents detailed experimental protocols for core synthetic transformations and utilizes visual diagrams to elucidate complex reaction pathways, thereby offering a holistic resource for the synthesis and exploration of this important class of compounds.
Introduction: The Biological Imperative of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, the fundamental building block of nucleic acids. This inherent structural similarity allows molecules incorporating this scaffold to interact with a diverse array of biological targets, often by mimicking the natural purine bases, adenine and guanine.[1][2] Consequently, thieno[2,3-d]pyrimidine derivatives have emerged as a rich source of pharmacologically active agents with a broad range of therapeutic applications.
Notably, this scaffold is a cornerstone in the development of targeted cancer therapies. Derivatives have been successfully designed as potent inhibitors of various kinases crucial to cancer progression, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3Ks).[3][4] Beyond oncology, the thieno[2,3-d]pyrimidine core has been exploited to develop anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) protective agents.[2] The significant therapeutic potential of this heterocyclic system underscores the critical importance of robust and versatile synthetic methodologies for its preparation and derivatization.
A Historical Perspective: The Genesis of a Scaffold
The story of the thieno[2,3-d]pyrimidine scaffold is intrinsically linked to the broader development of heterocyclic chemistry. While the precise "discovery" of the parent compound is not a single, celebrated event, its synthetic origins can be traced back to early explorations of fused pyrimidine systems. A pivotal moment in the history of thieno[2,3-d]pyrimidine synthesis was the work of Baker and colleagues , who were among the first to report the construction of this heterocyclic system.[1] Their early methods laid the groundwork for future advancements by demonstrating the feasibility of fusing a thiophene ring to a pyrimidine core.
However, the synthetic accessibility of the thieno[2,3-d]pyrimidine nucleus was significantly enhanced by the advent of the Gewald reaction in 1966.[5] This multicomponent reaction, which provides a straightforward route to highly substituted 2-aminothiophenes, furnished a readily available and versatile platform of precursors for the subsequent construction of the fused pyrimidine ring. The development of the Gewald reaction can be seen as a watershed moment that unlocked the full potential of thieno[2,3-d]pyrimidine chemistry and catalyzed the explosion of research into its medicinal applications that continues to this day.
Core Synthetic Strategies: Building the Thieno[2,3-d]pyrimidine Architecture
The synthesis of the thieno[2,3-d]pyrimidine core is dominated by two primary retrosynthetic approaches:
-
Strategy A: Annulation of a pyrimidine ring onto a pre-formed 2-aminothiophene. This is the most prevalent and versatile strategy, largely due to the accessibility of 2-aminothiophene precursors via the Gewald reaction.
-
Strategy B: Construction of a thiophene ring onto a pre-existing pyrimidine scaffold. While less common, this approach offers an alternative pathway to specific substitution patterns.
Strategy A: The Dominant Paradigm - Pyrimidine Ring Formation on a Thiophene Template
The foundation of this strategy is the synthesis of a suitably functionalized 2-aminothiophene, most commonly a 2-amino-3-cyanothiophene or a 2-amino-3-alkoxycarbonylthiophene.
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[5]
Reaction Mechanism:
Figure 1: The Gewald Reaction Workflow.
The causality behind this powerful reaction lies in a sequence of well-established transformations:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the nitrile to form a stable α,β-unsaturated intermediate.
-
Michael Addition of Sulfur: The elemental sulfur, acting as a soft electrophile, is added to the enolate of the Knoevenagel adduct.
-
Intramolecular Cyclization and Tautomerization: The resulting thiolate then undergoes an intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene.
With the 2-aminothiophene precursor in hand, the pyrimidine ring can be constructed using a variety of reagents that provide the necessary one or two carbon atoms.
A. Cyclization with One-Carbon Synthons:
-
Formamide: Heating a 2-aminothiophene-3-carboxamide or -3-carboxylate with formamide is a classical and straightforward method to introduce the C4 and N3 atoms of the pyrimidine ring, leading to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones.[6]
-
Triethyl Orthoformate: This reagent, often in the presence of an acid catalyst, can be used to construct the pyrimidine ring from 2-aminothiophene-3-carboxamides.
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): Reaction of a 2-aminothiophene-3-carbonitrile with DMF-DMA initially forms an N,N-dimethylaminomethyleneamino intermediate. Subsequent treatment with an amine in the presence of an acid catalyst leads to the formation of 4-aminothieno[2,3-d]pyrimidines via a Dimroth rearrangement.[7]
B. Cyclization with N-C Synthons:
-
Isocyanates and Isothiocyanates: The reaction of 2-aminothiophene-3-carboxylates with isocyanates or isothiocyanates provides a direct route to thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and their thio-analogs.
-
Urea and Thiourea: Fusion of 2-aminothiophene-3-carboxylates with urea or thiourea is another effective method for the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and their corresponding 2-thioxo derivatives.[8]
C. Cyclization with C-C-N Synthons:
-
Acyl Chlorides and Carboxylic Acids: 2-Aminothiophene-3-carbonitriles can be cyclized with acyl chlorides or carboxylic acids (in the presence of a dehydrating agent like POCl₃) to yield 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones.[9]
The general workflow for Strategy A is depicted below:
Figure 3: The Dimroth Rearrangement Mechanism.
The rearrangement proceeds through a ring-opening of the pyrimidine ring to form an open-chain intermediate, followed by rotation and subsequent ring-closure to yield the thermodynamically more stable N-substituted amino isomer. This rearrangement is a powerful tool for introducing diversity at the 4-position of the thieno[2,3-d]pyrimidine scaffold.
Experimental Protocols
The following protocols are illustrative examples of the key synthetic transformations described in this guide. Researchers should adapt these procedures based on the specific substrates and desired products.
General Procedure for the Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile
Materials:
-
Cyclohexanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
Morpholine (catalytic amount)
-
Ethanol
Procedure:
-
To a stirred solution of cyclohexanone and malononitrile in ethanol, add a catalytic amount of morpholine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one from a 2-Aminothiophene-3-carboxylate
Materials:
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 eq)
-
Formamide (excess)
Procedure:
-
A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and an excess of formamide is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. [6]
Synthesis of a 4-Aminothieno[2,3-d]pyrimidine via the Dimroth Rearrangement
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq)
-
DMF-DMA (2.5 eq)
-
Aniline (1.2 eq)
-
Glacial Acetic Acid
Procedure:
-
A mixture of the 2-aminothiophene-3-carbonitrile and DMF-DMA is heated.
-
After the formation of the intermediate is complete (monitored by TLC), the excess DMF-DMA is removed under reduced pressure.
-
The residue is dissolved in glacial acetic acid, and aniline is added.
-
The mixture is heated to reflux.
-
After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to afford the desired 4-anilino-5,6,7,8-tetrahydrobenzot[10][11]hieno[2,3-d]pyrimidine. [7]
Conclusion and Future Outlook
The thieno[2,3-d]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, primarily through the robust Gewald reaction and subsequent versatile cyclization strategies, has enabled the exploration of a vast chemical space, leading to the discovery of numerous potent biological agents. The historical development of its synthesis, from early pioneering efforts to modern, efficient methodologies, showcases the ingenuity of organic chemists in constructing complex heterocyclic systems.
Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, including novel one-pot procedures and the application of flow chemistry. Furthermore, the continued exploration of new cyclization partners and the derivatization of the thieno[2,3-d]pyrimidine core will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. This enduring scaffold is poised to remain a central theme in the quest for new medicines for the foreseeable future.
References
- Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159–1194.
- Guo, W., Li, Y., Zhang, Y., Wang, Y., Zhang, N., & Zhang, J. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Chilean Chemical Society, 67(2), 5485-5494.
- Saddik, A. A., El-Dean, A. M. K., Hassan, K. M., & Abbady, M. S. (2017). SYNTHESIS OF THIENOPYRIMIDINE DERIVATIVES STARTING FROM THIOPHENE AND PYRIMIDINE RINGS. European Chemical Bulletin, 6(6), 246-257.
- El-Enany, M. M., Kamel, M. M., El-Sayed, N. N. E., & El-Nassag, M. A. A. (2018). Synthesis of some new thieno[2,3-d]pyrimidine derivatives with promising antitumor activity. Journal of Applied Pharmaceutical Science, 8(10), 065-075.
- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(3), E1-E23.
- Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. E. (2008). Synthesis and antiviral evaluation of some new thieno[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(16), 7101-7106.
- Tolan, H., El-Sayed, N. N. E., & Abdel-Wahab, B. F. (2017). A facile synthesis and antimicrobial activity of some new thieno[2,3-d]pyrimidine derivatives. Journal of the Chinese Chemical Society, 64(1), 77-84.
- Lv, K., Wang, L., Jia, Y., Li, Z., Li, H., & Ji, M. (2018). Discovery of novel thieno[2,3-d]pyrimidine derivatives as potent and selective VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2543.
- Wang, Y., Liu, Y., Zhang, Y., Li, F., & Zhang, J. (2020). Design, synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115201.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
- Modica, M., Vigorita, M. G., Romeo, G., & Aversa, M. C. (1998). A survey of recent syntheses of thieno[2,3-d]pyrimidines. Heterocycles, 48(9), 1949-1981.
- Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3988.
- Masurier, N., & Giraud, F. (2022). Thienopyrimidine. MDPI Encyclopedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to Quantum Chemical Calculations on the Thieno[2,3-d]pyrimidine Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The thieno[2,3-d]pyrimidine core is a prominent member of this class.[1] Structurally, it is a fused heterocyclic system that can be considered a bioisostere of purines, the fundamental building blocks of DNA and RNA.[1][2] This inherent similarity allows it to interact with a wide array of biological targets, making it a versatile and highly valuable scaffold for medicinal chemists.
Derivatives of thieno[2,3-d]pyrimidine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1][3][4] This efficacy is often achieved by targeting key enzymes and receptors implicated in disease pathways. For instance, various derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II, all of which are critical targets in oncology.[5][6][7][8]
Given the scaffold's vast therapeutic potential, a deep understanding of its electronic and structural properties is paramount for rational drug design. Quantum chemical calculations provide a powerful theoretical lens through which we can elucidate these properties, predict molecular behavior, and guide the synthesis of more potent and selective drug candidates. This guide offers a comprehensive walkthrough of the principles and practices for applying these computational methods to the thieno[2,3-d]pyrimidine core.
Pillar 1: The Rationale - Why Quantum Mechanics is Essential for Drug Design
Before delving into the procedural "how," it is crucial to understand the "why." While classical molecular mechanics (MM) is useful for assessing molecular conformations, it treats atoms as simple balls and springs. Quantum mechanics (QM), specifically Density Functional Theory (DFT), provides a much more fundamental description by calculating the electronic structure of a molecule.[9] This allows us to understand and predict properties that are governed by the distribution and energy of electrons.
For a scaffold like thieno[2,3-d]pyrimidine, DFT calculations can reveal:
-
Molecular Geometry: The most stable three-dimensional arrangement of atoms. This is the foundational piece of information upon which all other calculations are built.
-
Electron Distribution: Where the electrons are most likely to be found. This is visualized through the Molecular Electrostatic Potential (MEP), which identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[10]
-
HOMO Energy: Correlates with the ability to donate electrons. A higher HOMO energy suggests a better electron donor.[11]
-
LUMO Energy: Correlates with the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.[11]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.[11][12]
-
By calculating these parameters, we can build robust Structure-Activity Relationships (SAR) that are not merely empirical but are grounded in the fundamental principles of chemical physics.
Pillar 2: The Workflow - A Self-Validating Protocol for Computational Analysis
The following protocol outlines a rigorous, step-by-step workflow for performing quantum chemical calculations on a thieno[2,3-d]pyrimidine derivative. This process is designed to be self-validating at critical junctures, ensuring the reliability of the final results. The industry-standard software for these calculations is Gaussian, often used in conjunction with the GaussView graphical interface.[13][14]
Caption: Quantum chemical calculation workflow.
Experimental Protocol: Step-by-Step Methodology
1. Molecular Structure Preparation
-
Objective: To create an initial 3D coordinate file for the thieno[2,3-d]pyrimidine derivative of interest.
-
Procedure:
-
Using a molecular builder like GaussView 6, Avogadro, or ChemDraw, construct the 2D structure of the molecule.[14][15]
-
Convert the 2D representation into a preliminary 3D structure using the software's "Clean-Up" or "Add Hydrogens" functionalities.
-
Manually inspect the structure for any unrealistic bond lengths or angles and correct them if necessary.[15]
-
Save the coordinates in a format compatible with the calculation software (e.g., .gjf or .com for Gaussian).
-
2. Geometry Optimization
-
Objective: To find the lowest-energy, most stable conformation of the molecule. This is the most critical computational step.
-
Causality: Electronic properties are highly dependent on molecular geometry. Calculating properties from a non-optimized, high-energy structure will yield physically meaningless results.
-
Procedure:
-
Open the coordinate file in a text editor or the Gaussian Calculation Setup window.[14]
-
Define the calculation parameters in the input file. This line, known as the "Route Section," specifies the job type. A typical setup for a new system is: #p opt freq b3lyp/6-31g(d) geom=connectivity
-
Deconstruction of the Route Section:
-
#p: Requests "pop" output, which provides more detail.
-
opt: Specifies a geometry optimization job.
-
freq: Requests a frequency calculation to be performed after the optimization completes. This is key for self-validation.
-
b3lyp/6-31g(d): This specifies the level of theory. b3lyp is a robust and widely used DFT functional, and 6-31g(d) is a Pople-style basis set that offers a good balance of accuracy and computational cost for organic molecules.[16] More advanced basis sets like 6-31+G(d,p) can be used for higher accuracy.[9]
-
geom=connectivity: Tells Gaussian to use the bonding information from the input file.
-
-
Specify the charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlet state).[13]
-
Run the calculation using the Gaussian software.[17]
-
3. Verification via Frequency Analysis
-
Objective: To validate that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Trustworthiness: A true minimum has no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, meaning the optimization has not found the most stable structure.
-
Procedure:
-
Once the opt freq job is complete, open the output file (.log or .out).
-
Search for the section detailing the vibrational frequencies.
-
Confirm that all listed frequencies are positive numbers. If an imaginary frequency (listed as a negative number) is found, the structure must be modified (e.g., by slightly displacing atoms along the vector of the imaginary frequency) and re-optimized.
-
4. Electronic Property Calculation and Analysis
-
Objective: To compute the electronic properties from the validated, low-energy geometry.
-
Procedure:
-
The opt freq calculation already provides most of the necessary electronic data.
-
Open the output file and search for the following information:
-
HOMO/LUMO Energies: Search for "Alpha occ. eigenvalues" (for HOMO) and "Alpha virt. eigenvalues" (for LUMO). The last occupied and first virtual energies correspond to the HOMO and LUMO, respectively.[17]
-
Molecular Electrostatic Potential (MEP): Use GaussView to open the checkpoint file (.chk) generated by the calculation. In the "Results" menu, select "Surfaces/Contours" and generate a new surface for the total density mapped with the electrostatic potential. This will create a color-coded map where red indicates electron-rich areas and blue indicates electron-poor areas.
-
Atomic Charges: Search for "Mulliken charges" to find the charge distribution on each atom.[17]
-
-
Pillar 3: Application - Integrating Computational Data into the Drug Discovery Pipeline
The true power of quantum chemical calculations lies in their integration with experimental drug discovery efforts. The data generated provides actionable insights for lead optimization and candidate selection.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. gaussian.com [gaussian.com]
- 15. youtube.com [youtube.com]
- 16. medium.com [medium.com]
- 17. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
Methodological & Application
Synthesis Protocol for 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one: A Detailed Guide for Researchers
This comprehensive guide provides a detailed, two-step synthesis protocol for 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a procedural walkthrough but also insights into the chemical principles and experimental considerations that underpin the synthesis.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Derivatives of this scaffold have shown promise as anticancer[1], anti-inflammatory, antimicrobial, and antiviral agents.[1] The introduction of a nitro group at the 6-position of the thieno[2,3-d]pyrimidin-4(3H)-one ring system creates a molecule with unique electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents. This nitro functionality can serve as a handle for further chemical modifications or may itself contribute to the biological activity of the molecule.
This application note details a robust and reproducible synthesis of this compound, beginning with the well-established Gewald reaction to construct the key intermediate, methyl 2-amino-5-nitrothiophene-3-carboxylate, followed by a cyclization step to form the final product.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a two-step process, as illustrated in the workflow diagram below. The initial step involves the Gewald reaction, a multicomponent reaction that efficiently constructs the substituted 2-aminothiophene ring. This is followed by a cyclization reaction with formamide to build the pyrimidinone ring fused to the thiophene core.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Methyl 2-amino-5-nitrothiophene-3-carboxylate
The first part of the synthesis employs the Gewald reaction, a powerful one-pot method for the preparation of polysubstituted 2-aminothiophenes.[2][3] This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. In this specific protocol, we utilize 2-nitro-1-phenylethan-1-one as the carbonyl component to introduce the required nitro group at the 5-position of the thiophene ring.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Methyl cyanoacetate | Reagent grade, 99% | Sigma-Aldrich |
| 2-Nitro-1-phenylethan-1-one | Custom synthesis or | Toronto Research Chemicals |
| commercial source | ||
| Elemental Sulfur | Reagent grade | Sigma-Aldrich |
| Morpholine | Reagent grade, 99% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Fisher Scientific |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl cyanoacetate (1.0 eq), 2-nitro-1-phenylethan-1-one (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (50 mL).
-
Catalyst Addition: To the stirred suspension, add morpholine (0.5 eq) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is dissolved in ethyl acetate (100 mL) and washed successively with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure methyl 2-amino-5-nitrothiophene-3-carboxylate as a solid.
Rationale and Key Considerations
-
Choice of Base: Morpholine is a commonly used base for the Gewald reaction, as it is effective in catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.
-
Reaction Monitoring: TLC is crucial for determining the endpoint of the reaction and preventing the formation of byproducts due to prolonged heating.
-
Purification: Column chromatography is essential for obtaining a pure intermediate, which is critical for the success of the subsequent cyclization step.
Part 2: Synthesis of this compound
The second and final step of the synthesis involves the cyclization of the 2-aminothiophene intermediate with formamide. This reaction proceeds through the formation of a formamidine intermediate, which then undergoes an intramolecular cyclization to yield the thieno[2,3-d]pyrimidin-4(3H)-one ring system.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Methyl 2-amino-5-nitrothiophene-3-carboxylate | Synthesized in Part 1 | - |
| Formamide | Reagent grade, 99% | Sigma-Aldrich |
| Ethanol (EtOH) | ACS grade | Fisher Scientific |
| Deionized water | - | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place methyl 2-amino-5-nitrothiophene-3-carboxylate (1.0 eq) and an excess of formamide (10-15 eq).
-
Reaction: Heat the reaction mixture to 150-160 °C and maintain for 2-3 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water and then with a small amount of cold ethanol to remove any residual formamide.
-
Drying: Dry the product under vacuum to obtain this compound as a solid.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of DMF and water.
Rationale and Key Considerations
-
Excess Formamide: A large excess of formamide is used to serve as both a reactant and a solvent, driving the reaction to completion.
-
Reaction Temperature: The high temperature is necessary to facilitate the cyclization reaction.
-
Purification by Precipitation: The product is generally insoluble in water, allowing for a simple and effective purification by precipitation and washing.
Characterization Data
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons on the pyrimidinone and thiophene rings. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆). |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the pyrimidinone ring and the carbons of the thiophene and pyrimidine rings. |
| FTIR (KBr) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and N-O stretching of the nitro group (around 1500-1550 and 1300-1350 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₆H₃N₃O₃S, MW: 197.17 g/mol ). |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Formamide is a teratogen and should be handled with extreme caution.
-
Nitro compounds can be sensitive to heat and shock; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and paying close attention to the key experimental considerations, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. The provided rationale for each step aims to empower scientists with a deeper understanding of the underlying chemistry, facilitating troubleshooting and optimization of the synthesis.
References
- Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte, 1966, 99(1), 94-100.
- Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Journal of Heterocyclic Chemistry, 1999, 36(2), 333-345.
- El-Kashef, H. S.; et al. Bioorganic & Medicinal Chemistry, 2003, 11(13), 2745-2753.
- Elmongy, E. I.; et al. Molecules, 2021, 26(24), 7567.
-
PubChem Compound Summary for CID 12217339, this compound. National Center for Biotechnology Information. (2024). Retrieved from [Link]
-
Chem-Impex International. This compound. Retrieved from [Link]
-
Synthesis of 2-Amino-3-cyano-5-nitrothiophene. PrepChem.com. Retrieved from [Link]
-
Gewald reaction. Wikipedia. Retrieved from [Link]
-
Guo, et al. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 2025 , 36(5), e-20240198. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Functionalization of the Thieno[2,3-d]pyrimidine Core at the C6 Position
Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Strategic Importance of C6
The thieno[2,3-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity allows it to interact with a wide array of biological targets, particularly protein kinases, making it a cornerstone for the development of targeted therapies.[1][2] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3]
Within this scaffold, the C6 position of the thiophene ring serves as a critical vector for chemical modification. Functionalization at this site directly influences the molecule's steric and electronic properties, allowing for the fine-tuning of its interaction with the target protein's binding pocket. Strategic modifications at C6 have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties, such as solubility, in various drug discovery programs, including the development of potent FLT3 inhibitors for acute myeloid leukemia.[4]
This guide provides a detailed overview and actionable protocols for the most effective methods of functionalizing the thieno[2,3-d]pyrimidine ring at the C6 position, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions.
Caption: The Thieno[2,3-d]pyrimidine core with the strategic C6 position highlighted.
Overall Synthetic Strategy: A Two-Step Approach
The most prevalent and versatile strategy for C6 functionalization involves a two-step sequence:
-
Installation of a Halogen Handle: Introduction of a bromine or chlorine atom at the C6 position of the thieno[2,3-d]pyrimidine core. This creates a reactive electrophilic site.
-
Palladium-Catalyzed Cross-Coupling: Utilization of the 6-halo intermediate in various Pd-catalyzed reactions to form new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds.
This approach provides a divergent synthetic route, allowing for the rapid generation of a library of analogs from a single, common intermediate.
Caption: General workflow for the C6 functionalization of thieno[2,3-d]pyrimidines.
Part 1: Synthesis of the Key 6-Halo Intermediate
Directive: The initial and most critical step is the regioselective halogenation of the thieno[2,3-d]pyrimidine scaffold at the C6 position. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its reliability and mild reaction conditions.
Protocol 1: Synthesis of 6-Bromo-thieno[2,3-d]pyrimidine
Rationale: This protocol describes the electrophilic bromination of a generic 2,4-disubstituted thieno[2,3-d]pyrimidine. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and for its inertness under the reaction conditions. The reaction is typically performed at room temperature to ensure high regioselectivity for the C6 position over other positions.
Materials:
-
Thieno[2,3-d]pyrimidine starting material (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the thieno[2,3-d]pyrimidine starting material (1.0 equiv).
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely. A typical concentration is 0.1 M.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equiv) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.
-
Work-up:
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-bromo-thieno[2,3-d]pyrimidine.
Trustworthiness & Validation:
-
Mass Spectrometry (MS): The product's mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity, M+ and M+2).
-
¹H NMR Spectroscopy: The proton signal corresponding to the C6-H of the starting material should be absent in the product spectrum.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions at C6
With the 6-bromo intermediate in hand, a diverse array of substituents can be introduced using palladium catalysis.
Application 2.1: C-C Bond Formation via Suzuki-Miyaura Coupling
Directive: The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[5][6] The reaction couples the 6-bromo intermediate with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[7][8][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-thieno[2,3-d]pyrimidine
Rationale: This protocol uses Pd(PPh₃)₄ as a robust, commercially available catalyst. A mixture of an organic solvent (like dioxane or toluene) and an aqueous base is used to facilitate both the dissolution of organic reagents and the activation of the boronic acid for the transmetalation step.[5]
Materials:
-
6-Bromo-thieno[2,3-d]pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Step-by-Step Methodology:
-
Setup: To a reaction vessel, add the 6-bromo-thieno[2,3-d]pyrimidine (1.0 equiv), the boronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using a freeze-pump-thaw cycle (3 times). This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor by TLC or LC-MS until completion (typically 6-16 hours). Microwave irradiation can often significantly reduce reaction times.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography or preparative HPLC to obtain the desired 6-aryl-thieno[2,3-d]pyrimidine.
Data Summary Table:
| Entry | Arylboronic Acid | Base | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | >85% |
| 2 | 4-Methoxyphenylboronic acid | Na₂CO₃ | >90%[7] |
| 3 | Pyridine-3-boronic acid | K₃PO₄ | >70% |
| 4 | Thiophene-2-boronic acid | Cs₂CO₃ | >80% |
| Yields are representative and may vary based on the specific thieno[2,3-d]pyrimidine core. |
Application 2.2: C-N Bond Formation via Buchwald-Hartwig Amination
Directive: The Buchwald-Hartwig amination is the premier method for constructing C-N bonds between an aryl halide and an amine.[10][11] This reaction is essential for introducing primary and secondary amines at the C6 position, which often serve as key hydrogen bond donors or acceptors in drug-target interactions. The choice of ligand for the palladium catalyst is critical for reaction efficiency.[12][13][14]
Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-thieno[2,3-d]pyrimidine
Rationale: This protocol employs a modern catalyst system using a palladium(II) precatalyst and a sterically hindered biarylphosphine ligand (e.g., XPhos or RuPhos). These ligands promote the reductive elimination step and are effective for a wide range of amines. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions.
Materials:
-
6-Bromo-thieno[2,3-d]pyrimidine (1.0 equiv)
-
Primary or secondary amine (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 - 0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 - 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or 1,4-Dioxane, anhydrous
-
Glovebox or Schlenk line techniques are highly recommended.
Step-by-Step Methodology:
-
Setup (in a glovebox): To an oven-dried reaction vial, add the palladium precatalyst Pd₂(dba)₃, the ligand XPhos, and the base NaOtBu.
-
Reagent Addition: Add the 6-bromo-thieno[2,3-d]pyrimidine and the amine.
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 90-110 °C with stirring. Monitor the reaction by LC-MS (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over Na₂SO₄.
-
-
Purification: After filtration and solvent evaporation, purify the crude product by flash column chromatography. A basic alumina plug may be used to remove residual palladium before silica gel chromatography.
Application 2.3: C-C Alkyne Formation via Sonogashira Coupling
Directive: The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[15][16] This reaction is invaluable for introducing alkynyl moieties, which can act as rigid linkers, participate in further click chemistry, or serve as precursors for other functional groups.[17][18][19] The reaction uniquely uses a dual-catalyst system of palladium and copper(I).[15]
Protocol 4: Sonogashira Coupling of 6-Bromo-thieno[2,3-d]pyrimidine
Rationale: This protocol uses a classic Pd/Cu catalyst system. The copper(I) salt acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used both as the base and often as the solvent.
Materials:
-
6-Bromo-thieno[2,3-d]pyrimidine (1.0 equiv)
-
Terminal alkyne (1.5 - 2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous and degassed
-
Solvent (optional, e.g., THF or DMF), anhydrous and degassed
Step-by-Step Methodology:
-
Setup: To a Schlenk flask, add the 6-bromo-thieno[2,3-d]pyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (3 cycles).
-
Solvent/Base Addition: Add anhydrous, degassed TEA and/or THF via syringe.
-
Alkyne Addition: Add the terminal alkyne via syringe and stir the mixture at room temperature. Gentle heating (40-60 °C) may be required for less reactive substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.
-
Dry the organic layer over Na₂SO₄.
-
-
Purification: Filter, concentrate, and purify by flash column chromatography to isolate the 6-alkynyl-thieno[2,3-d]pyrimidine product.
References
-
Gangjee, A., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]
-
Gangjee, A., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PMC - NIH. [Link]
-
Brullo, C., et al. (2019). Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]
-
Abouzid, K. A. M., et al. (2017). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
-
Lee, H. J., et al. (2017). Synthetic strategy for increasing solubility of potential FLT3 inhibitor thieno[2,3-d]pyrimidine derivatives through structural modifications at the C2 and C6 positions. Bioorganic & Medicinal Chemistry Letters. [Link]
-
El-Gamal, M. I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Al-Omair, M. A., et al. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]
-
Queiroz, M-J. R. P., et al. (2025). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Al-Salahi, R., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]
-
Berteina-Raboin, S., et al. (2016). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Queiroz, M-J. R. P., et al. (2025). Synthesis of novel 8-(het)aryl-6H-pyrano[4′,3′:4,5]thieno[3,2-b]pyridines by 6-endo-dig cyclization of Sonogashira products and halolactonizations with Cu salts/NXS. Preliminary antitumor evaluation. ResearchGate. [Link]
-
Asiri, A. M., et al. (2020). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. [Link]
-
Stanovnik, B., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Al-Salahi, R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Synthetic strategy for increasing solubility of potential FLT3 inhibitor thieno[2,3-d]pyrimidine derivatives through structural modifications at the C2 and C6 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one for Structure-Activity Relationship (SAR) Studies
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine, which allows it to interact with a wide array of biological targets.[1][2] This structural mimicry has led to the development of numerous derivatives with significant therapeutic potential, particularly as kinase inhibitors for oncology.[3] Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The thieno[2,3-d]pyrimidine framework serves as an excellent foundation for designing potent and selective inhibitors that compete with ATP at the kinase hinge region.
The starting material, 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one, is a particularly valuable synthon for developing extensive Structure-Activity Relationship (SAR) libraries. Its three primary points of diversification—the N3 position of the pyrimidinone ring, the C4-oxo group, and the C6-nitro group—offer a versatile platform for systematically modifying the molecule's steric, electronic, and pharmacokinetic properties to optimize biological activity and selectivity. This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this core scaffold.
Strategic Overview of Derivatization
The exploration of chemical space around the this compound core is a systematic process. Each modification is designed to probe specific interactions within the target's binding site. The overall workflow involves three key diversification vectors, which can be pursued independently or in combination to generate a comprehensive library of analogues.
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Strategic Intermediate: 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one in Modern Drug Discovery
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its structural similarity to the purine nucleobases, adenine and guanine.[1][2] This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to effectively interact with a wide array of biological targets, including kinases, polymerases, and receptors, leading to a broad spectrum of pharmacological activities.[3][4] These compounds have been successfully developed into anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][5]
Within this versatile chemical family, 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one emerges as a particularly valuable intermediate. The strategic placement of the nitro group at the 6-position serves two primary purposes. Firstly, it acts as a powerful electron-withdrawing group, modulating the electronic properties of the heterocyclic system. Secondly, and more importantly, the nitro group is a versatile chemical handle, readily converted into an amino group. This amino functionality provides a crucial attachment point for a diverse range of substituents, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[6]
This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed, field-proven protocols and explaining the causality behind the experimental choices.
Part 1: Synthesis of the Key Intermediate
The synthesis of this compound is a multi-step process that begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring.
Protocol 1: Synthesis of this compound
This protocol is presented in two stages: the synthesis of the 2-aminothiophene precursor via the Gewald reaction, followed by its cyclization to the target thienopyrimidinone.
Stage 1: Synthesis of 2-Amino-5-nitro-thiophene-3-carbonitrile
The Gewald reaction is a robust and widely used method for the one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur, in the presence of a base.[3][7] In this case, to introduce the nitro group at the desired position, we start with a nitro-containing precursor.
-
Rationale: This step is foundational. The choice of starting materials directly dictates the substitution pattern of the resulting thiophene. Using a nitro-substituted starting material is the most direct way to incorporate the nitro group onto the thiophene ring. Diethylamine is a commonly used basic catalyst that facilitates the initial Knoevenagel condensation and the subsequent steps of the Gewald reaction.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malononitrile (0.05 mol), 2-nitroethan-1-ol (0.05 mol), and elemental sulfur (0.05 mol) in ethanol (100 mL).
-
Catalyst Addition: To the stirred suspension, add diethylamine (0.05 mol) dropwise at room temperature. The addition should be slow to control any initial exotherm.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL). The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel to afford 2-amino-5-nitro-thiophene-3-carbonitrile as a solid.
Stage 2: Cyclization to this compound
The annulation of the pyrimidine ring is achieved by reacting the 2-aminothiophene-3-carbonitrile with a one-carbon synthon, such as formic acid or formamide.[8][9]
-
Rationale: Formic acid serves as both the reagent and solvent in this cyclization. The reaction proceeds via the formation of an N-formyl intermediate from the 2-amino group, which then undergoes an intramolecular cyclization with the nitrile group to form the pyrimidinone ring. This is a classic and efficient method for constructing the thieno[2,3-d]pyrimidin-4(3H)-one core.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-nitro-thiophene-3-carbonitrile (0.03 mol) in formic acid (98%, 50 mL).
-
Reaction: Heat the mixture to reflux and maintain for 8-10 hours. The reaction should become homogeneous as it progresses. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into ice-cold water (200 mL) with stirring. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum to yield this compound.
Physicochemical and Safety Data
| Property | Value | Source |
| Molecular Formula | C₆H₃N₃O₃S | [6] |
| Molecular Weight | 197.17 g/mol | [6] |
| Appearance | Solid | - |
| Storage | Store at 0-8°C | [6] |
| Safety | Harmful if swallowed. Standard laboratory precautions should be taken. | [6] |
Part 2: Application in the Synthesis of Bioactive Molecules
The 6-nitro group is a gateway to a multitude of derivatives. A common and highly effective strategy is its reduction to a 6-amino group, which can then be acylated, alkylated, or used in coupling reactions to build more complex molecules, such as kinase inhibitors.[10]
Protocol 2: Reduction to 6-Aminothieno[2,3-d]pyrimidin-4(3H)-one
The reduction of an aromatic nitro group is a standard transformation in organic synthesis. Several methods are available, but catalytic hydrogenation or reduction with metals in acidic media are common.
-
Rationale: Tin(II) chloride in the presence of a strong acid like concentrated HCl is a classic and reliable method for the reduction of aromatic nitro groups. It is often preferred over catalytic hydrogenation when other reducible functional groups might be present or when hydrogenation catalysts are poisoned by sulfur-containing compounds.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (0.02 mol) in ethanol (100 mL).
-
Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.1 mol) in concentrated hydrochloric acid (20 mL) portion-wise. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. A precipitate of tin salts will form.
-
Isolation and Purification: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the celite pad with hot ethanol. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to give 6-aminothieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 3: Application in the Synthesis of a Kinase Inhibitor Scaffold
The 6-amino group is a key nucleophile for building kinase inhibitors. As an illustrative example, we will describe a Suzuki coupling reaction, a powerful cross-coupling method, to introduce an aryl or heteroaryl moiety at the 6-position. This is a common strategy in the synthesis of Rho-kinase (ROCK) inhibitors and other kinase-targeted drugs.[10]
-
Rationale: The 6-amino group can be converted to a more suitable group for cross-coupling, such as a halide (via Sandmeyer reaction), or used directly in other coupling chemistries. For this example, we will first convert the amino group to a bromide, which is an excellent substrate for Suzuki coupling. This two-step sequence provides a versatile route to a wide range of 6-substituted analogs. The Suzuki coupling itself is highly valued for its tolerance of a wide range of functional groups and its reliability.
Stage 1: Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one
-
Diazotization: In a flask cooled to 0-5°C, dissolve 6-aminothieno[2,3-d]pyrimidin-4(3H)-one (0.01 mol) in an aqueous solution of hydrobromic acid (48%, 20 mL). Add a solution of sodium nitrite (0.012 mol) in water (5 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (0.012 mol) in hydrobromic acid (48%, 15 mL). Add the cold diazonium salt solution to the copper(I) bromide solution dropwise.
-
Reaction and Work-up: Allow the mixture to warm to room temperature and then heat to 60°C for 1 hour. Cool the mixture and extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Stage 2: Suzuki Coupling to a Representative Kinase Inhibitor Core
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-bromothieno[2,3-d]pyrimidin-4(3H)-one (0.005 mol), (1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid (0.006 mol), and a palladium catalyst such as Pd(PPh₃)₄ (0.00025 mol).
-
Solvent and Base: Add a degassed solvent mixture of dioxane (30 mL) and an aqueous solution of sodium carbonate (2 M, 10 mL).
-
Reaction: Heat the mixture to reflux (around 90-100°C) for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and add water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the desired 6-substituted thieno[2,3-d]pyrimidin-4(3H)-one derivative.
Visualization of Synthetic Workflows
Caption: Synthesis of the target intermediate.
Caption: Synthetic route to a kinase inhibitor scaffold.
References
-
El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]
-
Hassan, A. A., & Shawky, A. M. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. [Link]
-
Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. [Link]
-
Tong, N., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 63(15), 8303-8324. [Link]
-
Lagardère, P., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(16), 4983. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald Synthesis. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]
-
Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and pharmacological evaluation of pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(3), 918-922. [Link]
-
Liu, F., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules, 9(10), 631. [Link]
-
Gad-Elkareem, M. A. M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules, 27(23), 8504. [Link]
-
Guo, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
Sources
- 1. 2-Amino-4-(4-nitrophenyl)thiophene-3-carbonitrile 95% | CAS: 86604-41-3 | AChemBlock [achemblock.com]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Activity Screening of Thieno[2,3-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines. This mimicry allows these compounds to interact with a wide array of biological targets, making them a fertile ground for the discovery of novel therapeutic agents.[1][2][3] Notably, various derivatives of this core structure have demonstrated significant potential as anticancer agents by inhibiting key signaling molecules crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[2][4][5][6]
These compounds can induce cytotoxic effects in cancer cells through various mechanisms, including the disruption of cell membrane integrity, inhibition of protein synthesis, and irreversible binding to critical receptors.[7][8][9] The ultimate goal of many anticancer drugs is to trigger apoptosis, or programmed cell death, in malignant cells.[10] Therefore, a comprehensive screening cascade is essential to not only identify potent cytotoxic compounds but also to elucidate their mechanisms of action.
This guide provides a detailed framework for the in vitro screening of novel thieno[2,3-d]pyrimidine analogs, outlining a logical progression from initial cytotoxicity assessment to more in-depth mechanistic studies. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to identify and characterize promising new anticancer drug candidates.
Experimental Screening Workflow
A systematic approach to screening ensures the efficient identification and validation of lead compounds. The proposed workflow begins with a broad cytotoxicity screen to identify active compounds, followed by secondary assays to investigate their effects on the cell cycle and their ability to induce apoptosis.
Caption: A generalized workflow for screening thieno[2,3-d]pyrimidine derivatives.
Part 1: Primary Screening - Assessing Cytotoxicity
The initial step in evaluating the anticancer potential of thieno[2,3-d]pyrimidine analogs is to determine their cytotoxicity against a panel of relevant cancer cell lines. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. By solubilizing these crystals and measuring the absorbance, a quantitative assessment of cell viability can be made.[11]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Thieno[2,3-d]pyrimidine analogs dissolved in a suitable solvent (e.g., DMSO)
-
Selected cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), HepG2 (liver), A549 (lung))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12] Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine analogs in complete medium. After 24 hours, remove the old medium from the plates and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (cells in fresh medium only).[11]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. A lower IC50 value indicates higher cytotoxic potency.
Table 1: Example Data Presentation for IC50 Values of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Analog 1 | MCF-7 (Breast) | 5.8 ± 0.7 |
| HCT-116 (Colon) | 8.2 ± 1.1 | |
| HepG2 (Liver) | 12.5 ± 2.3 | |
| Analog 2 | MCF-7 (Breast) | 2.1 ± 0.3 |
| HCT-116 (Colon) | 3.5 ± 0.5 | |
| HepG2 (Liver) | 6.9 ± 0.9 | |
| Reference Drug (e.g., Doxorubicin) | MCF-7 (Breast) | 0.5 ± 0.1 |
| HCT-116 (Colon) | 0.8 ± 0.2 | |
| HepG2 (Liver) | 1.2 ± 0.3 |
Part 2: Secondary Screening - Elucidating the Mechanism of Action
Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. Key secondary assays include cell cycle analysis and apoptosis detection.
A. Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[13] Flow cytometry with propidium iodide (PI) staining is a standard and reliable method for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15]
Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA.[14] By staining cells with PI and analyzing their fluorescence intensity using a flow cytometer, it is possible to quantify the amount of DNA in each cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[13]
Materials:
-
Active thieno[2,3-d]pyrimidine analogs
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of the active thieno[2,3-d]pyrimidine analogs for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and then collect them by centrifugation.
-
Fixation: Wash the cell pellet with PBS and then fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing.[16] Incubate the cells for at least 30 minutes at 4°C.[16]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in the PI staining solution.[16]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 20,000 events per sample.[15]
Data Analysis:
The data is typically presented as a DNA content frequency histogram. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.
Table 2: Example Data Presentation for Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.8 |
| Analog 2 (IC50) | 25.1 ± 1.9 | 15.8 ± 1.2 | 59.1 ± 2.5 |
B. Apoptosis Detection
A key hallmark of an effective anticancer drug is its ability to induce apoptosis, or programmed cell death.[10] The Annexin V/PI assay is a widely used method to detect and differentiate between early and late apoptotic cells.
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Therefore, cells in early apoptosis will stain positive for Annexin V. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membrane integrity, which is characteristic of late apoptotic or necrotic cells.[17]
By using both Annexin V and PI, it is possible to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
Materials:
-
Active thieno[2,3-d]pyrimidine analogs
-
Selected cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of the active thieno[2,3-d]pyrimidine analogs for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Analysis:
The results are typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The percentage of cells in each quadrant (viable, early apoptotic, and late apoptotic/necrotic) is quantified.
Part 3: Further Mechanistic Insights - Kinase Inhibition Assays
Given that many thieno[2,3-d]pyrimidine derivatives are known to target protein kinases, it is crucial to assess the inhibitory activity of promising compounds against relevant kinases such as EGFR, VEGFR-2, and PI3K.[4][5][6]
Principle of Kinase Inhibition Assays
Kinase activity is typically measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore, kinase activity.
Protocol: ADP-Glo™ Kinase Assay (General)
Materials:
-
Active thieno[2,3-d]pyrimidine analogs
-
Recombinant kinase (e.g., EGFR, VEGFR-2, PI3K)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction by adding the kinase, substrate, ATP, and various concentrations of the thieno[2,3-d]pyrimidine analog to the wells of the plate. Include a no-inhibitor control.
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
The percentage of kinase inhibition is calculated by comparing the luminescent signal in the presence of the inhibitor to the signal of the no-inhibitor control. IC50 values for kinase inhibition can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Simplified overview of the EGFR signaling pathway and its inhibition.
Conclusion
The systematic screening approach detailed in these application notes provides a robust framework for identifying and characterizing the anticancer activity of novel thieno[2,3-d]pyrimidine analogs. By progressing from broad cytotoxicity screening to more focused mechanistic studies, researchers can efficiently identify lead compounds with therapeutic potential and gain valuable insights into their modes of action, paving the way for further preclinical and clinical development.
References
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. Available at: [Link]
-
Cytotoxic assays for screening anticancer agents - PubMed. Available at: [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. Available at: [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. Available at: [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H) - PubMed. Available at: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ScienceDirect. Available at: [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed. Available at: [Link]
-
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. Available at: [Link]
-
Apoptosis Assay Chart | Life Science Research - Merck Millipore. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. Available at: [Link]
-
Choosing an Apoptosis Detection Assay | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]
-
Cell cycle analysis - Wikipedia. Available at: [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed. Available at: [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][12][14][18]triazolo[1,5-a]pyrimidine Derivatives - PMC - NIH. Available at: [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. Available at: [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC - PubMed Central. Available at: [Link]
-
In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity - MDPI. Available at: [Link]
-
(PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - ResearchGate. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives | MDPI [mdpi.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. biocompare.com [biocompare.com]
- 18. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one in Agrochemical Synthesis
Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows molecules based on this scaffold to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal and agrochemical research[1]. Its derivatives have demonstrated a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties[2][3][4]. The introduction of a nitro group at the 6-position of the thieno[2,3-d]pyrimidin-4(3H)-one core creates a versatile intermediate. The nitro group is a powerful electron-withdrawing group that can influence the molecule's biological activity. More importantly, it serves as a synthetic handle for a variety of chemical transformations, most notably its reduction to a primary amine. This amino group opens up a vast chemical space for the synthesis of diverse agrochemical candidates through reactions such as amide formation, sulfonamide synthesis, and the introduction of other pharmacophores.
This guide provides a comprehensive overview of the synthesis and derivatization of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one for the development of novel agrochemicals. We will detail the synthetic pathways, provide step-by-step protocols, and discuss the rationale behind the chemical transformations.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃N₃O₃S | PubChem |
| Molecular Weight | 197.17 g/mol | PubChem |
| Appearance | Pale yellow to yellow solid | Generic |
| Melting Point | >300 °C (decomposes) | Generic |
| Solubility | Sparingly soluble in common organic solvents; soluble in DMSO and DMF | Generic |
| CAS Number | 56844-41-8 | PubChem |
Synthetic Pathways and Protocols
The overall synthetic strategy for utilizing this compound in agrochemical synthesis can be visualized as a multi-step process. This begins with the construction of the core heterocyclic system, followed by nitration, reduction, and subsequent derivatization to generate a library of potential agrochemical candidates.
Caption: Workflow for agrochemical synthesis from this compound.
Protocol 1: Synthesis of 2-Amino-5-nitrothiophene-3-carbonitrile (Precursor)
The synthesis of the thieno[2,3-d]pyrimidine core often begins with a substituted 2-aminothiophene. A common and efficient method for this is the Gewald three-component reaction[5][6][7][8]. This one-pot synthesis combines an activated nitrile, a carbonyl compound, and elemental sulfur in the presence of a base. For the synthesis of the direct precursor to our target molecule, a nitro-substituted starting material is required.
Reaction Scheme:
Caption: Gewald reaction for the synthesis of 2-Amino-5-nitrothiophene-3-carbonitrile.
Materials:
-
Sodium nitromalonaldehyde monohydrate
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend sodium nitromalonaldehyde monohydrate (0.1 mol) and malononitrile (0.1 mol) in ethanol (100 mL).
-
To this suspension, add elemental sulfur (0.1 mol).
-
Slowly add triethylamine (0.15 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 500 mL of ice-cold water with vigorous stirring.
-
Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 2-3.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 2-amino-5-nitrothiophene-3-carbonitrile as a yellow to orange solid.
Rationale: The Gewald reaction is a robust and versatile method for the synthesis of highly substituted 2-aminothiophenes. The use of a nitro-substituted aldehyde precursor directly installs the required nitro group at the 5-position of the thiophene ring.
Protocol 2: Synthesis of this compound
The cyclization of 2-amino-5-nitrothiophene-3-carbonitrile with formic acid is a common method to construct the pyrimidinone ring.
Reaction Scheme:
Caption: Reduction of the nitro group to an amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound (0.02 mol) in ethanol (100 mL).
-
Add a solution of tin(II) chloride dihydrate (0.1 mol) in concentrated hydrochloric acid (20 mL) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. The color of the reaction mixture will likely change as the reduction proceeds.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully basify with 5 M sodium hydroxide solution to a pH of 8-9. This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 6-Aminothieno[2,3-d]pyrimidin-4(3H)-one can be purified by column chromatography or recrystallization to yield the desired product.
Rationale: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds to amines, especially in the presence of other functional groups. The acidic conditions are necessary for the reaction to proceed efficiently.
Protocol 4: Derivatization of 6-Aminothieno[2,3-d]pyrimidin-4(3H)-one: Synthesis of N-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)amides
The amino group of 6-Aminothieno[2,3-d]pyrimidin-4(3H)-one is a nucleophile that can readily react with various electrophiles. Acylation with acyl chlorides or anhydrides is a straightforward method to introduce a wide range of substituents, which is a common strategy in the development of herbicides and fungicides.[9]
Reaction Scheme:
Caption: Acylation of 6-Aminothieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
6-Aminothieno[2,3-d]pyrimidin-4(3H)-one
-
Acyl chloride of choice (e.g., benzoyl chloride, 2,4-dichlorobenzoyl chloride)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
Procedure:
-
Dissolve 6-Aminothieno[2,3-d]pyrimidin-4(3H)-one (0.01 mol) in anhydrous DCM (50 mL) or DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or triethylamine (0.012 mol) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride (0.011 mol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (if not already the solvent) and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the desired amide.
Rationale: The introduction of various acyl groups allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and steric bulk, which can significantly impact its biological activity and target specificity. The base (pyridine or triethylamine) is used to neutralize the HCl generated during the reaction.
Applications in Agrochemical Discovery
Derivatives of the thieno[2,3-d]pyrimidine scaffold have shown promising activity in various agrochemical applications.
-
Herbicides: Many thieno[2,3-d]pyrimidine derivatives have been found to be potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. A notable example is the development of a highly potent thieno[2,3-d]pyrimidine-2,4-dione-based PPO inhibitor with a Kᵢ value of 2.5 nM.[3]
-
Fungicides: The thieno[2,3-d]pyrimidine scaffold is also present in compounds with significant fungicidal activity. For example, certain 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have shown 100% inhibition of Botrytis cinerea, a common fungal pathogen affecting many plant species.[2] The mechanism of action for many of these fungicidal compounds is still under investigation but may involve the inhibition of key fungal enzymes.
-
Insecticides: While less common than their herbicidal and fungicidal counterparts, some thieno[2,3-d]pyrimidine derivatives have been investigated for their insecticidal properties. The structural similarity to purines suggests potential interactions with insect-specific enzymes or receptors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its strategic importance lies in the ability to readily convert the nitro group into an amine, which can then be further functionalized to generate a diverse library of compounds for biological screening. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and explore the agrochemical potential of this promising scaffold. The continued exploration of derivatives of this compound is a promising avenue for the discovery of new and effective crop protection agents.
References
-
Thieno[2,3-d]Pyrimidin-4-Ones. Part 3.* Electrophilic Ipso-Substitution Reactions of Methyl and Methoxycarbonyl Groups. (2013). Scienceweb. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC - PubMed Central. [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc. [Link]
-
The fungicidal activities of compounds 6 and 8 (50 mg/L). (2008). ResearchGate. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2019). NIH. [Link]
-
(PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. (2013). ResearchGate. [Link]
-
Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. (2021). PubMed. [Link]
-
Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. (2010). PubMed. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). PubMed. [Link]
-
Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. (2015). ResearchGate. [Link]
- Pyrimidine derivatives, processes for their production, and herbicidal method and compositions.
-
General synthetic procedure for the synthesis of 6‐substituted thieno[2,3‐d]pyrimidines 27–29. Reagents and conditions. ResearchGate. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Link]
-
Thieno[2,3-d]Pyrimidin-4-Ones. Part 3.* Electrophilic Ipso-Substitution Reactions of Methyl and Methoxycarbonyl Groups. (2013). ResearchGate. [Link]
-
Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia. [Link]
-
SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. (2023). [Link]
-
Thieno(2,3-d)pyrimidine. PubChem. [Link]
-
Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. (1981). PubMed. [Link]
-
1,3-Bis(5,6,7,8-tetrahydrobenzot[2][7]hieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (2015). [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). PubMed. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2021). PMC - PubMed Central. [Link]
-
(A) Reported thieno[2,3-d]pyrimidin-4(3H)-one derivatives as anticancer... ResearchGate. [Link]
-
3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. (2015). NIH. [Link]
- Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018). NIH. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some biologically active agents derived from thieno[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
Application Notes & Protocols: Pharmacophore Modeling of Thieno[2,3-d]pyrimidine-Based Inhibitors
Preamble: The Convergence of a Privileged Scaffold and In-Silico Strategy
The thieno[2,3-d]pyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to the purine base of adenine allows it to serve as a versatile template for designing inhibitors that target a wide array of ATP-binding sites in enzymes, particularly protein kinases.[1][2][3] Consequently, derivatives of this scaffold have been successfully developed as potent inhibitors of critical oncology targets, including Epidermal Growth Factor Receptor (EGFR)[4][5][6][7], Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[8][9][10][11], and Dihydrofolate Reductase (DHFR)[12].
Harnessing the full potential of this scaffold requires a rational approach to navigate its vast chemical space. Pharmacophore modeling emerges as a cornerstone computational strategy, enabling the distillation of complex structure-activity relationship (SAR) data into a simple, three-dimensional query.[13][14] This guide provides a detailed exposition of the principles and a step-by-step protocol for developing and validating a ligand-based pharmacophore model for thieno[2,3-d]pyrimidine-based kinase inhibitors.
Part I: Foundational Principles of Pharmacophore Modeling
Defining the Pharmacophore Concept
A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. It is not a real molecule or a set of functional groups, but rather a spatial arrangement of interaction points. Key features typically include:
-
Hydrogen Bond Acceptors (HBA): Lewis basic sites (e.g., carbonyl oxygen, pyridine-like nitrogen).
-
Hydrogen Bond Donors (HBD): Lewis acidic sites (e.g., hydroxyl, amine protons).
-
Hydrophobic (HY): Non-polar regions (e.g., alkyl chains, aromatic rings).
-
Aromatic Ring (AR): Specifically defines a planar, cyclic conjugated system.
-
Positive/Negative Ionizable (PI/NI): Features capable of carrying a formal charge at physiological pH.
Causality in Model Selection: Ligand-Based vs. Structure-Based Approaches
The choice of modeling strategy is dictated by the available structural information about the biological target.
-
Ligand-Based Modeling: This approach is employed when the 3D structure of the target protein is unknown or ambiguous.[15][16] The model is derived by superimposing a set of active ligands and extracting the common chemical features responsible for their activity. This guide will focus on this methodology, as it is widely applicable for exploring established chemical series.
-
Structure-Based Modeling: When a high-resolution crystal structure of the protein-ligand complex is available, a pharmacophore can be directly derived from the key interaction points within the binding site.[17][18] This method provides a more direct map of the receptor's requirements.
The ultimate goal of either approach is to create a predictive model that can be used for virtual screening of compound libraries to identify novel hits, or to guide the optimization of existing leads by highlighting features critical for bioactivity.[13][14]
Part II: A Validated Protocol for Ligand-Based Pharmacophore Model Generation
This protocol outlines a workflow for developing a robust pharmacophore model for thieno[2,3-d]pyrimidine-based inhibitors targeting a protein kinase, such as VEGFR-2 or EGFR. The process is designed to be self-validating, ensuring the final model is predictive and not merely a product of overfitting.
Experimental Workflow Overview
Caption: A comprehensive workflow for pharmacophore model development.
Step 1: Dataset Preparation and Curation
Causality: The predictive power of a pharmacophore model is fundamentally dependent on the quality and chemical diversity of the input ligand set. A well-curated dataset, spanning a significant range of biological activities, is essential to allow the algorithm to discern features that are critical for high potency versus those that are detrimental or irrelevant.
Protocol:
-
Compound Selection: Assemble a dataset of thieno[2,3-d]pyrimidine derivatives with consistently measured biological activity (e.g., IC₅₀ values) against the target of interest (e.g., VEGFR-2).[19][8][10] The dataset should include highly active, moderately active, and inactive compounds (ideally spanning at least 3-4 orders of magnitude).
-
Data Partitioning: Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%).[17][20] The training set is used to generate the pharmacophore hypotheses, while the test set is reserved for external validation. Ensure that the full range of activity and structural diversity is represented in both sets.
-
Conformational Analysis: For each molecule in both sets, generate a representative ensemble of low-energy 3D conformations. This is a critical step as the bioactive conformation is often not the global minimum energy state. Most modeling software suites (e.g., Schrödinger's Phase, LigandScout) have built-in modules for this process.[15][21]
Table 1: Example Dataset of Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors
| Compound ID | R Group (Illustrative) | Biological Activity (VEGFR-2 IC₅₀) | Activity Class | Dataset Assignment |
| Cmpd 1 | 4-Anilino-quinazoline analog | 3.9 nM[8] | Highly Active | Training Set |
| Cmpd 2 | Substituted phenylurea | 5.0 nM[8] | Highly Active | Training Set |
| Cmpd 3 | N-phenylacetamide | 73 nM[10] | Active | Training Set |
| Cmpd 4 | Substituted benzamide | 150 nM | Active | Test Set |
| Cmpd 5 | Simple phenyl ether | 2.5 µM | Moderately Active | Training Set |
| Cmpd 6 | Alkyl substituent | >10 µM | Inactive | Training Set |
Step 2: Pharmacophore Model Generation
Causality: This step aims to identify the common spatial arrangement of pharmacophoric features that is unique to the most active molecules in the training set. The process involves aligning the molecules and scoring potential hypotheses based on their ability to map these key features.
Protocol:
-
Feature Definition: Using a modeling program (e.g., Phase, Catalyst, LigandScout)[21][22][23], define the chemical features to be considered for hypothesis generation (e.g., HBA, HBD, AR, HY).
-
Hypothesis Generation: Launch the model generation protocol using the prepared training set. The software will align the molecules and generate a series of ranked pharmacophore hypotheses. Each hypothesis will consist of a unique combination and spatial arrangement of features.
-
Scoring and Selection: The hypotheses are scored based on statistical metrics that assess how well they map the active compounds while ignoring the inactive ones. The highest-scoring hypothesis, which represents the best compromise of shared features among the most active ligands, is selected for validation.
Step 3: Rigorous Model Validation
Causality: Validation is the most critical phase to establish trustworthiness. It ensures that the generated model has true predictive power and is not simply a descriptor of the training set. A validated model can be reliably used to predict the activity of new, untested compounds.
Protocol:
-
Test Set Validation: The test set, which was excluded from model generation, is now used. The chosen pharmacophore model should be able to accurately estimate the activity of the test set compounds.[16][17] High-activity compounds in the test set should map well to the pharmacophore, while low-activity compounds should map poorly or not at all.
-
Decoy Set Screening (Enrichment Analysis):
-
Construct a validation database containing all known active compounds and a much larger set (e.g., 50-100x) of "decoy" molecules. Decoys are compounds with similar physicochemical properties (e.g., molecular weight, logP) but different topologies, and are presumed to be inactive.
-
Use the pharmacophore model to screen this combined database.
-
Calculate key metrics like the Enrichment Factor (EF) and Goodness of Hit (GH) score .[24] A high EF value indicates that the model preferentially retrieves active compounds over decoys. A GH score greater than 0.7 generally signifies a very good, predictive model.[24]
-
-
Fischer's Randomization Test: This statistical validation method involves scrambling the activity data of the training set compounds multiple times and generating new pharmacophore models for each scrambled set.[17] The statistical significance of the original, unscrambled model should be substantially higher than any of the models generated from random data, providing confidence that the original correlation is not due to chance.
Table 2: Example Validation Metrics for a High-Quality Pharmacophore Model
| Validation Parameter | Description | Typical Value for a Good Model |
| Test Set Correlation | Correlation between predicted and actual activity for the test set. | R² > 0.6 |
| Enrichment Factor (EF) | Ratio of actives found in a top fraction of the database vs. random selection. | > 10 |
| Goodness of Hit (GH) Score | A metric combining hit rate and enrichment, ranging from 0 (null) to 1 (ideal). | > 0.7[24] |
| Fischer's Test Confidence | Statistical confidence level that the model is not random. | 95% or 99% |
Part III: Model Interpretation and Application
Once validated, the pharmacophore model serves as a powerful tool for drug discovery.
Visualizing a Representative Kinase Inhibitor Pharmacophore
The model provides a 3D map of the essential interactions. For a typical thieno[2,3-d]pyrimidine kinase inhibitor, a validated pharmacophore might reveal the following features, which are consistent with the known binding modes in the ATP pocket of many kinases.[18][25][26]
Caption: Key pharmacophoric features for kinase inhibition.
This hypothetical model suggests:
-
An HBA feature mapping to one of the pyrimidine nitrogens, crucial for forming a hydrogen bond with the kinase hinge region.
-
An HBD on a substituent, likely interacting with residues in the solvent-exposed region.
-
An AR feature corresponding to a phenyl group directed towards the gatekeeper residue.
-
A HY feature occupying the hydrophobic back pocket of the ATP-binding site.
Application in Virtual Screening
The validated pharmacophore model can be used as a 3D query to rapidly screen large commercial or proprietary databases (e.g., ZINC, ChEMBL) containing millions of compounds.[22] This process filters the vast chemical space to a manageable number of "hits" that possess the desired pharmacophoric features. These hits can then be subjected to further computational analysis, such as molecular docking, and ultimately procured for experimental validation, accelerating the discovery of novel thieno[2,3-d]pyrimidine-based inhibitors.
Conclusion
Pharmacophore modeling provides an indispensable computational lens through which to view the complex structure-activity relationships of thieno[2,3-d]pyrimidine inhibitors. By following a rigorous, self-validating protocol, researchers can develop powerful 3D models that not only rationalize existing data but also serve as predictive tools to guide the design and discovery of next-generation therapeutics. This in-silico approach, when integrated with medicinal chemistry and experimental biology, significantly enhances the efficiency and success rate of modern drug development campaigns.
References
-
Al-Warhi, T., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]
-
Al-Ostath, A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry. [Link]
-
Prachayasittikul, V., et al. (2017). List of softwares related to pharmacophore modeling. ResearchGate. [Link]
-
Taghour, M. S., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
eCheminfo. (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. eCheminfo. [Link]
-
El-Metwally, S. A., et al. (2023). Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Medicinal Chemistry. [Link]
-
Taghour, M. S., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry. [Link]
-
Taghour, M. S., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry. [Link]
-
Wang, R., et al. (2013). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences. [Link]
-
Schrödinger. (n.d.). Phase. Schrödinger. [Link]
-
Kovaleva, D., et al. (2021). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules. [Link]
-
Hagras, M., et al. (2024). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
El-Metwally, S. A., et al. (2023). Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Medicinal Chemistry. [Link]
-
Li, H., et al. (2014). Pharmacophore model validation using GH score method. ResearchGate. [Link]
-
Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. Click2Drug. [Link]
-
El-Sayed, N. N. E., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][19][22][27]triazolo[1,5-a]pyrimidine Derivatives. Molecules. [Link]
-
Ghorab, M. M., et al. (2018). Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Stanford University. (n.d.). Phase | Software at Stanford. Stanford University. [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
-
Lee, J. H., & Cho, H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
-
Liu, H., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances. [Link]
-
Starosyla, S. A., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Pharmacology. [Link]
-
Eldweek, A. (2023). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. [Link]
-
Kumar, D., et al. (2020). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]
-
Durdagi, S., & Aksoydan, B. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry. [Link]
-
Guo, S., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Kokh, D. B., et al. (2021). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. [Link]
-
Guo, S., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Li, Y., et al. (2011). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Modeling. [Link]
-
El-Naggar, A. M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega. [Link]
-
Amrutkar, R. D., & Jain, K. S. (2024). 2D, 3D QSAR and Pharmacophore Identification of Thieno[3,2-d]pyrimidines as Cholesterol inhibitors. Current Indian Science. [Link]
-
Prabhu, K., et al. (2015). PHARMACOPHORE MODELING AND QSAR STUDY OF THIENO (3, 2 - b) PYRIMIDINE ANALOGS AS VEGFR-2 INHIBITORS. Semantic Scholar. [https://www.semanticscholar.org/paper/PHARMACOPHORE-MODELING-AND-QSAR-STUDY-OF-THIENO-(-Prabhu-Kumar/a0443d3b6a95e0c609a30283f5109b83777f985b]([Link]
-
Suthar, S. K., et al. (2003). 3D-QSAR studies on thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Tang, J., et al. (2020). 3D-QSAR, molecular docking, and molecular dynamics simulation of a novel thieno[3,4-d]pyrimidine inhibitor targeting human immunodeficiency virus type 1 reverse transcriptase. Journal of Biomolecular Structure & Dynamics. [Link]
-
Li, H., et al. (2014). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. [Link]
-
Prabhu, K., et al. (2015). PHARMACOPHORE MODELING AND QSAR STUDY OF THIENO (3, 2 - B) PYRIMIDINE ANALOGS AS VEGFR-2 INHIBITORS. AMiner. [Link]
-
Motawi, A. M., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 14. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. schrodinger.com [schrodinger.com]
- 16. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]
- 17. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjgnet.com [wjgnet.com]
- 19. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 22. researchgate.net [researchgate.net]
- 23. Directory of in silico Drug Design tools [click2drug.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Molecular Docking Studies with 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one Analogs
Introduction: Targeting Disease with a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Analogs derived from this core have demonstrated significant therapeutic potential, particularly as anticancer agents.[1][2][3] The introduction of a 6-nitro group can enhance the molecule's reactivity and potential for functionalization, making 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one an intriguing starting point for the design of novel therapeutics.[4][5] Many thieno[2,3-d]pyrimidine derivatives have been found to act as kinase inhibitors, targeting enzymes like the Phosphoinositide 3-kinase (PI3K), which are often dysregulated in cancer.[6][7][8]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It has become an indispensable tool in drug discovery for performing structure-based virtual screening, elucidating structure-activity relationships (SAR), and prioritizing compounds for chemical synthesis and biological evaluation.[1][9]
This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies on novel this compound analogs. We will use the PI3Kα enzyme (PDB ID: 4JPS) as an exemplary target to illustrate a robust and scientifically sound workflow.[8][10] The causality behind each procedural choice is explained to ensure both technical accuracy and practical, field-proven insight.
Part 1: The Molecular Docking Workflow: A Step-by-Step Protocol
This protocol utilizes AutoDock Vina, a widely used and freely available software, for the docking calculations, and PyMOL for visualization.[11][12] The workflow is designed to be a self-validating system, ensuring the reliability of the computational model before screening novel compounds.
Required Software and Resources
-
MGLTools/AutoDock Tools (ADT): For preparing protein and ligand files. (Link)
-
AutoDock Vina: The docking engine. (Link)
-
PyMOL: For visualization and analysis of results. (Link)
-
Data Sources:
Protocol Step 1: Target Protein Preparation
The goal of this step is to clean the crystal structure of the target protein, making it suitable for docking. We will use the X-ray crystal structure of PI3Kα (PDB ID: 4JPS) as our target.[10]
-
Download the Structure: Navigate to the RCSB PDB and download the structure 4JPS in PDB format.
-
Clean the PDB File: Open the PDB file in a text editor or a molecular visualizer like PyMOL. The raw file contains the protein, a co-crystallized inhibitor, and water molecules. For docking, we need only the protein chain.
-
Rationale: Water molecules are typically removed because their positions are not always conserved and can interfere with the docking algorithm's ability to place the ligand.[13] The co-crystallized ligand must be removed to free the binding site for docking our new analogs.
-
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open your cleaned protein PDB file.
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Rationale: Adding hydrogens is critical as they are often missing from crystal structures but are essential for proper charge calculations and hydrogen bonding interactions.[14][15]
-
Go to Edit > Charges > Add Kollman Charges.
-
Rationale: Assigning partial atomic charges is necessary for the scoring function to calculate electrostatic interactions.[16]
-
Go to Grid > Macromolecule > Choose. Select the protein and save it as a protein.pdbqt file. This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.[17]
-
Protocol Step 2: Ligand Preparation
This step involves converting the 2D structures of your this compound analogs into 3D structures ready for docking.
-
Obtain 2D Structure: Draw your analog using software like ChemDraw or MarvinSketch, or retrieve a similar structure from PubChem. Save it in SDF or MOL2 format.
-
Convert to 3D and Prepare in ADT:
-
In ADT, go to Ligand > Input > Open and select your ligand file.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Rationale: Gasteiger charges are a rapid and effective method for calculating charges on small organic molecules.[18] The 3D conformation is essential for the docking simulation.[19]
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT. Save the file as ligand_01.pdbqt.
-
Rationale: Defining the rotatable bonds (torsions) allows the ligand to be flexible during the docking process, enabling it to find the most favorable conformation within the binding pocket.[20]
-
Protocol Step 3: Grid Box Generation
The grid box defines the three-dimensional space in the active site where the docking algorithm will search for binding poses.
-
Load Prepared Protein: In ADT, ensure your protein.pdbqt is loaded.
-
Define the Binding Site: To accurately define the active site, it is best practice to use the position of the original co-crystallized ligand from the 4JPS PDB file as a reference.
-
Set Up the Grid Box:
-
Go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center_x, center_y, and center_z coordinates to center the box on the active site. Adjust the size_x, size_y, and size_z dimensions (in Angstroms) to ensure the box is large enough to accommodate the entire ligand and allow for its rotation.[21]
-
Rationale: A well-defined grid box focuses the computational effort on the region of interest, increasing efficiency and accuracy. A box that is too small may prevent the ligand from finding its optimal pose, while one that is too large can waste computational time.[22]
-
Record the center and size coordinates. These will be needed for the Vina configuration file.
-
Protocol Step 4: Running the AutoDock Vina Simulation
Vina is typically run from the command line.
-
Create a Configuration File: In your working directory, create a text file named conf.txt. Add the following lines, replacing the values with your specific file names and grid parameters:
-
Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the following command:
-
Rationale: The --config flag tells Vina where to find all the necessary input parameters. The --log flag creates a text file that will record the binding affinity scores for the different poses generated.[11]
-
Part 2: Analysis, Validation, and Interpretation
Obtaining a docking score is only the beginning. Proper analysis, validation, and interpretation are crucial for generating meaningful insights.
Protocol Validation: Ensuring a Trustworthy Model
Before screening your novel analogs, you must validate your docking protocol. This is a critical step to ensure your computational model can accurately reproduce experimentally observed binding modes.
-
Prepare the Native Ligand: Extract the co-crystallized inhibitor from the original 4JPS PDB file. Prepare it using the same ligand preparation protocol (Step 1.3) to create a native_ligand.pdbqt file.
-
Re-dock the Native Ligand: Run AutoDock Vina using the native_ligand.pdbqt and the same grid box and protein structure.
-
Calculate RMSD: Open the original 4JPS structure and the top-ranked docked pose of the native ligand in PyMOL. Superimpose the protein backbones and then measure the Root Mean Square Deviation (RMSD) between the heavy atoms of the original crystal pose and your docked pose.
Analyzing Binding Affinity and Poses
-
Binding Affinity (Score): Open the log.txt file. Vina will report binding affinities in kcal/mol for the top poses. The most negative value represents the strongest predicted binding affinity.[25] This score is an estimation of the binding free energy.
-
Pose Visualization: The ligand_01_out.pdbqt file contains the coordinates for the top-ranked binding poses. Open this file along with your protein.pdbqt in PyMOL to visualize how the ligand fits into the active site.[26][27]
Identifying Key Molecular Interactions
Visualization allows you to analyze the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions provide a rational basis for the calculated binding affinity.
-
Hydrogen Bonds: In PyMOL, use the "find polar contacts" command to identify potential hydrogen bonds between the ligand and protein residues. Note the donor and acceptor atoms and the distance (typically < 3.5 Å).
-
Hydrophobic Interactions: Examine the residues surrounding the non-polar parts of your ligand. The presence of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe) suggests stabilizing hydrophobic interactions.
-
Rationale: Identifying these key interactions is fundamental to understanding the SAR. For example, if a nitro group is forming a critical hydrogen bond, this justifies its inclusion in future analog designs. Conversely, if a part of the molecule makes no favorable contacts, it could be a site for modification.[23][28]
Data Presentation for Comparative Analysis
When docking a series of analogs, summarizing the results in a table is essential for easy comparison and identification of trends.
| Compound ID | Structure Modification | Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) |
| Parent | 6-NO2 | -8.5 | Val851, Lys802 |
| Analog-01 | 6-NH2 | -7.9 | Val851 |
| Analog-02 | 2-Cl-Phenyl | -9.2 | Val851, Lys802, Asp933 |
| Analog-03 | 2-MeO-Phenyl | -8.8 | Val851, Asp933 |
This is a sample table with hypothetical data for illustrative purposes.
Conclusion and Future Directions
This application note provides a robust and validated protocol for performing molecular docking studies on this compound analogs. By following these steps, researchers can effectively screen virtual libraries, predict binding affinities, and gain crucial insights into the molecular interactions driving ligand recognition.
The results from these computational studies serve as a powerful guide for prioritizing the most promising candidates for chemical synthesis and subsequent in vitro and in vivo evaluation. For high-confidence hits, further computational analysis, such as molecular dynamics (MD) simulations, can be employed to assess the stability of the predicted binding pose over time.[8] This integrated approach of computational modeling followed by experimental validation is a cornerstone of modern, efficient drug discovery.
References
-
Al-Ostoot, F.H., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules. Available at: [Link]
-
El Mouns, B-D. (2024). How to interpret and analyze molecular docking results? ResearchGate. Available at: [Link]
-
Bioinfo Whiz. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Derivatives of thieno[2,3‐d]pyrimidine with potent anticancer activity. ResearchGate. Available at: [Link]
-
Tahir, T. (2022). How to validate the molecular docking results? ResearchGate. Available at: [Link]
-
Chen, Y-F. (2023). Interpretation of Molecular docking results? ResearchGate. Available at: [Link]
-
PubMed. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. PubMed. Available at: [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
-
Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Available at: [Link]
-
Teach Yourself E-series. (2024). Generating grid box for Docking using Vina. YouTube. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][11][22]triazolo[1,5-a]pyrimidine Derivatives. PMC - NIH. Available at: [Link]
-
Jahangiri, F.H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? Stack Exchange. Available at: [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. Available at: [Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure? ResearchGate. Available at: [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Available at: [Link]
-
J's Blog. (2024). Schrödinger Notes—Molecular Docking. J's Blog. Available at: [Link]
-
Unknown Author. (n.d.). Molecular Docking Tutorial. SourceForge. Available at: [Link]
-
Dr. G. S. Dow. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Available at: [Link]
-
Bio-Resource. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]
-
CADD & BD. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. Available at: [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Stack Exchange. Available at: [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
-
Kciuk, M., et al. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Available at: [Link]
-
Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Available at: [Link]
-
Reddit. (2024). Need help with molecular docking results interpretation. Reddit. Available at: [Link]
-
Rizzo_Lab. (2024). 2023 DOCK tutorial 1 with PDBID 4S0V. Rizzo_Lab. Available at: [Link]
-
Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. Available at: [Link]
-
Journal of Medicinal Chemistry. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. ACS Publications. Available at: [Link]
-
Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]
-
Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. NIH. Available at: [Link]
-
Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available at: [Link]
-
Bioinformatics Online. (2022). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. Available at: [Link]
-
Biotecnika. (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. YouTube. Available at: [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. UC Santa Barbara. Available at: [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]
-
Biotecnika. (2024). How To Use Pymol? Getting Started with Molecular Visualizations. YouTube. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 56844-41-8 | Benchchem [benchchem.com]
- 6. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. medium.com [medium.com]
- 27. m.youtube.com [m.youtube.com]
- 28. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Application Notes and Protocols for Evaluating Thieno[2,3-d]pyrimidine Cytotoxicity
Introduction: The Therapeutic Potential and Cytotoxicity Profiling of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of a diverse range of compounds with significant therapeutic potential. These derivatives have garnered considerable interest in drug discovery, particularly in oncology, due to their demonstrated efficacy as inhibitors of key cellular targets.[1][2][3] Published research highlights their roles as potent anticancer agents, with mechanisms of action that include the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), topoisomerase II, and tubulin polymerization.[1][2][3] One study identified a thieno[2,3-d]pyrimidine derivative that exhibited potent cytotoxic effects on A549 human lung cancer cells by targeting tubulin and activating the spindle assembly checkpoint.[2] Another study reported derivatives with significant activity against HCT-116 and HepG2 cancer cell lines through VEGFR-2 inhibition.[1]
Given their potent biological activities, a thorough and precise evaluation of the cytotoxicity of novel thieno[2,3-d]pyrimidine derivatives is a critical step in the drug development process. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the cytotoxic profile of this important class of compounds. We will delve into the principles of key assays, provide detailed, field-proven protocols, and explain the rationale behind selecting specific assays to gain deeper insights into the mechanism of cell death.
Choosing the Right Cytotoxicity Assay: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-parametric approach is recommended to understand the nuances of how thieno[2,3-d]pyrimidine derivatives impact cell health. The choice of assay depends on the specific question being asked, such as determining overall cell viability, assessing membrane integrity, or elucidating the apoptotic pathways.[4][5][6]
Here, we will focus on three fundamental and widely adopted cell-based assays:
-
MTT Assay: To quantify metabolic activity as an indicator of cell viability.[7][8][9]
-
Lactate Dehydrogenase (LDH) Assay: To measure the release of a cytosolic enzyme as a marker of plasma membrane damage and necrosis.[10][11][12]
-
Caspase-3/7 Assay: To specifically detect the activation of key executioner caspases, a hallmark of apoptosis.[13][14][15]
The following diagram illustrates a logical workflow for the cytotoxic evaluation of thieno[2,3-d]pyrimidine compounds, starting from a primary screen to more mechanistic assays.
Caption: Principle of the LDH cytotoxicity assay.
Protocol 3: Caspase-3/7 Assay for Apoptosis Detection
Principle
Apoptosis, or programmed cell death, is a crucial mechanism for tissue homeostasis and is often a target for anticancer therapies. A key event in the apoptotic cascade is the activation of executioner caspases, particularly caspase-3 and caspase-7. [16]These proteases cleave specific cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The Caspase-Glo® 3/7 Assay, for example, utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7. [13]Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase-3/7 activity. [13]This assay is highly sensitive and ideal for confirming if a thieno[2,3-d]pyrimidine derivative induces apoptosis.
Materials
-
Caspase-Glo® 3/7 Assay System (or similar luminescent/fluorescent caspase-3/7 assay kit)
-
Treated cells in opaque-walled 96-well plates (for luminescence)
-
Microplate luminometer or fluorometer
Step-by-Step Protocol
-
Prepare Cells and Treat with Compounds:
-
Seed cells in opaque-walled 96-well plates suitable for luminescence assays.
-
Follow steps 1 and 2 of the MTT assay protocol to treat cells with the thieno[2,3-d]pyrimidine compounds.
-
Include positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) and negative controls (vehicle-treated cells).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Allow the reagent and the cell plate to equilibrate to room temperature. [15] * Add 100 µL of the caspase-3/7 reagent to each well. The reagent also contains a lysis agent, so no prior cell lysis is required. [13]
-
-
Incubation:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measure Luminescence:
-
Measure the luminescence of each well using a microplate luminometer.
-
Data Analysis
The results are typically expressed as fold change in caspase-3/7 activity compared to the negative control.
Fold Change = (Luminescence of treated sample) / (Luminescence of negative control)
A significant increase in the luminescent signal indicates the induction of apoptosis by the thieno[2,3-d]pyrimidine compound.
| Assay | Principle | Endpoint Measured | Primary Indication |
| MTT | Mitochondrial dehydrogenase activity [7] | Formation of formazan | Cell Viability / Metabolic Activity |
| LDH | Release of cytosolic enzyme [11] | LDH activity in supernatant | Cell Membrane Damage / Necrosis |
| Caspase-3/7 | Cleavage of a specific substrate [13] | Luminescence/Fluorescence | Apoptosis |
Conclusion and Future Directions
The cell-based assays outlined in this application note provide a robust framework for the initial cytotoxic evaluation of novel thieno[2,3-d]pyrimidine derivatives. By employing a combination of assays that measure different cellular parameters—metabolic activity, membrane integrity, and apoptotic pathway activation—researchers can build a comprehensive profile of their compounds of interest. The MTT assay serves as an excellent primary screen for determining IC₅₀ values, while subsequent LDH and caspase-3/7 assays can elucidate the predominant mechanism of cell death. For instance, a compound that is highly active in the MTT and caspase-3/7 assays but shows low LDH release likely induces apoptosis. Conversely, high activity in both MTT and LDH assays suggests a necrotic or lytic mode of cell death.
These foundational assays pave the way for more in-depth mechanistic studies, such as cell cycle analysis by flow cytometry, Western blotting for key apoptotic proteins (e.g., PARP cleavage), and specific kinase inhibition assays, to further characterize the mode of action of promising thieno[2,3-d]pyrimidine candidates.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Synthesis, Cytotoxic Evaluation and Target Identification of thieno[2,3-d]pyrimidine Derivatives With a Dithiocarbamate Side Chain at C2 Position. PubMed. [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol Exchange. [Link]
-
The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]
-
Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. PubMed. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Apoptosis Analysis and Caspase-3/7 Assay. Bio-protocol. [Link]
-
Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
-
Cell-Based Assays Guide. Antibodies.com. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PMC - NIH. [Link]
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. [Link]
Sources
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dojindo.com [dojindo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
Application and Protocol Guide for the Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidine Derivatives
This comprehensive guide provides detailed insights and protocols for the microwave-assisted synthesis of thieno[2,3-d]pyrimidine derivatives. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development who are looking to leverage the efficiency and green chemistry benefits of microwave-assisted organic synthesis (MAOS).
Introduction: The Significance of Thieno[2,3-d]pyrimidines and the Advent of Microwave Synthesis
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry. Structurally, it can be considered a bioisostere of purine, a fundamental component of DNA and RNA.[1][2] This structural similarity has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4]
Traditionally, the synthesis of these compounds has involved conventional heating methods that often require long reaction times, high temperatures, and the use of large quantities of solvents.[5][6] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more sustainable and efficient alternative.[7][8] Microwave heating provides rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to minutes.[6][7][9] This technique frequently results in higher yields, improved product purity, and is considered a cornerstone of green chemistry due to reduced energy consumption and potential for solvent-free reactions.[5][9][10]
This guide will explore the underlying principles of microwave-assisted synthesis and provide detailed, step-by-step protocols for the preparation of various thieno[2,3-d]pyrimidine derivatives.
The "Why": Mechanistic Insights and the Rationale Behind Microwave Assistance
The enhanced efficiency of microwave-assisted synthesis stems from the direct interaction of microwaves with polar molecules in the reaction mixture.[7] This interaction leads to rapid, localized heating through two primary mechanisms: dipolar polarization and ionic conduction.[11] This "in-core" volumetric heating is fundamentally different from conventional heating, where heat is transferred slowly from an external source.[10] The result is a significant increase in the rate of chemical reactions, often allowing them to proceed under milder conditions and with greater selectivity.[6]
A common and efficient pathway to thieno[2,3-d]pyrimidine derivatives begins with the versatile Gewald reaction to form a 2-aminothiophene intermediate. This is followed by cyclization with various reagents to construct the fused pyrimidine ring. Microwave irradiation is particularly effective in accelerating these cyclization steps, which can be sluggish under conventional heating.
Below is a generalized workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives, highlighting the key stages where microwave assistance provides a significant advantage.
Caption: General workflow for thieno[2,3-d]pyrimidine synthesis.
Protocols: Step-by-Step Methodologies for Microwave-Assisted Synthesis
The following protocols provide detailed procedures for the synthesis of representative thieno[2,3-d]pyrimidine derivatives. These have been adapted from peer-reviewed literature and are designed to be reproducible in a laboratory setting equipped with a dedicated microwave reactor.
Protocol 1: Synthesis of 4-Aminothieno[2,3-d]pyrimidine Derivatives via Dimroth Rearrangement
This protocol describes a three-step synthesis commencing with a Gewald reaction, followed by amination and a microwave-assisted Dimroth rearrangement.[12][13][14]
Step 1: Synthesis of 2-Amino-3-cyanothiophene Derivative (Gewald Reaction)
-
To a mixture of an appropriate ketone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (10 mL), add triethylamine (10 mmol).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to afford the 2-amino-3-cyanothiophene derivative.
Step 2: Formation of N'-(3-cyano-thien-2-yl)-N,N-dimethylmethanimidamide
-
In a microwave-safe vessel, combine the 2-amino-3-cyanothiophene derivative (10 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol).
-
Seal the vessel and irradiate in a microwave reactor at 70°C and 200 W for 20 minutes.
-
After cooling, remove the solvent under reduced pressure to obtain the crude intermediate.
Step 3: Microwave-Assisted Dimroth Rearrangement
-
To the crude intermediate from Step 2 (4.25 mmol) in a microwave-safe vessel, add the desired aniline (5.1 mmol) and acetic acid (10 mL).
-
Seal the vessel and irradiate in a microwave reactor at 120°C and 200 W for 1 hour.[13]
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final thieno[2,3-d]pyrimidin-4-amine derivative.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones
This protocol outlines the cyclization of a 2-aminothiophene-3-carboxylate with urea or aryl isocyanates under microwave irradiation.
Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
This starting material can be synthesized via a Gewald reaction using 2-butanone, ethyl cyanoacetate, and sulfur in the presence of a base like morpholine or triethylamine.
Step 2a: Microwave-Assisted Cyclization with Urea
-
In a microwave-safe vessel, mix ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with an excess of urea.
-
Irradiate the mixture in a microwave reactor. Typical conditions can range from 150-180°C for 10-30 minutes.
-
Monitor the reaction by TLC.
-
After completion and cooling, treat the reaction mixture with water to dissolve excess urea.
-
Collect the solid product by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Step 2b: Microwave-Assisted Condensation with Aryl Isocyanates
-
In a microwave-safe vessel, dissolve ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in a suitable solvent (e.g., toluene or solvent-free).
-
Add an equimolar amount of the desired aryl isocyanate.
-
Irradiate in a microwave reactor. Conditions are typically 100-140°C for 5-15 minutes.[15]
-
This reaction can yield an intermediate urea derivative which can then be cyclized in a subsequent step, often with a base like potassium t-butoxide.[15] Alternatively, direct cyclization to the 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione may occur under microwave irradiation.
-
After cooling, purify the product by recrystallization or column chromatography.
Data Presentation: A Comparative Overview
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction parameters with conventional heating methods.
| Product Type | Reactants | Conventional Method | Microwave Method | Yield (MW) | Reference |
| Thieno[2,3-d]pyrimidines | 2-Aminothiophenes, Formamide | Reflux, several hours | 150-180°C, 15-30 min | Higher | [16] |
| Thieno[2,3-d]pyrimidin-2(1H)-ones | 2-Aminothiophenes, Urea | Reflux, several hours | 160-190°C, 20-40 min | Higher | [16] |
| Thiazolo[3,2-a]pyrimidines | Thioxopyrimidine, Bromoacetonitrile | 24 hours standing | 8 minutes | 69-88% | [17] |
| 4-Aminothieno[2,3-d]pyrimidines | Amidines, Anilines | Not specified | 120°C, 1 hour | Good | [12][13] |
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for microwave-assisted synthesis in a research laboratory setting.
Caption: Step-by-step experimental workflow for MAOS.
Conclusion and Future Outlook
Microwave-assisted synthesis has proven to be an invaluable tool for the rapid and efficient construction of thieno[2,3-d]pyrimidine libraries. This technology aligns with the principles of green chemistry and offers significant advantages in terms of reaction time, yield, and purity. As the demand for novel therapeutic agents continues to grow, the application of MAOS in the synthesis of complex heterocyclic scaffolds like thieno[2,3-d]pyrimidines will undoubtedly play a crucial role in accelerating the drug discovery process.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis.
- Microwave assisted green organic synthesis.
- Synthesis of Thieno[2,3‐d]pyrimidines via Microwave‐Assisted Thermolysis of 1‐(Thiophene‐2‐yl)‐1H‐tetrazoles. Sci-Hub.
- Isolation of Intermediates in the Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Microwave-assisted synthesis, spectroscopic characterization, and biological evaluation of fused thieno[2,3-d]pyrimidines as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines.
- Thieno[2,3-d] pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science Publisher.
- Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. PubMed.
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine deriv
- Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC - PubMed Central.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace at KIST: Thieno[2,3-d] pyrimidine as a promising scaffold in medicinal chemistry: Recent advances [pubs.kist.re.kr]
- 3. Microwave-assisted synthesis, spectroscopic characterization, and biological evaluation of fused thieno[2,3-d]pyrimidines as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. epcp.ac.in [epcp.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. benthamscience.com [benthamscience.com]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. Sci-Hub. Isolation of Intermediates in the Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones Using Microwave Irradiation / Phosphorus, Sulfur, and Silicon and the Related Elements, 2008 [sci-hub.jp]
- 16. researchgate.net [researchgate.net]
- 17. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one
Welcome to the technical support guide for the synthesis of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the rationale and mechanistic insights to help you navigate the complexities of this multi-step synthesis, ensuring you can troubleshoot effectively and achieve your target compound with confidence.
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of purines and quinazolines, and is central to the development of inhibitors for various kinases and other biological targets.[1][2] The introduction of a nitro group at the C6 position further functionalizes this core, making this compound a valuable intermediate for creating diverse compound libraries.[3]
This guide addresses common challenges encountered during its synthesis, from precursor preparation to the critical nitration step.
Synthetic Overview
The most common and reliable pathway to this compound involves a two-step process. First, a substituted 2-aminothiophene precursor is cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one core. This core is then subjected to electrophilic nitration to introduce the nitro group at the 6-position of the electron-rich thiophene ring.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My cyclization of 2-amino-3-cyanothiophene with formic acid is giving a very low yield. What's going wrong?
Answer: Low yield in this cyclization step is a frequent issue, often stemming from three primary causes: incomplete reaction, side reactions, or product loss during workup.
-
Causality - Incomplete Reaction: The cyclization of a 2-aminothiophene with an acid like formic acid is a condensation reaction that requires sufficient thermal energy to proceed to completion.[4] If the reaction time is too short or the temperature is too low, you will likely isolate unreacted starting material.
-
Causality - Side Reactions: While formic acid is a standard reagent, prolonged heating can lead to decomposition of the starting material or product. The amide intermediate can also undergo hydrolysis under harsh acidic conditions.
-
Causality - Product Solubility: The product, thieno[2,3-d]pyrimidin-4(3H)-one, can be poorly soluble and may precipitate from the reaction mixture. During workup, if the pH is not carefully controlled, the product might remain in the aqueous phase or be lost during filtration.
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). A common mobile phase is Dichloromethane:Methanol (9:1). The disappearance of the starting 2-aminothiophene spot indicates completion.
-
Temperature and Time Optimization: Ensure the reaction is refluxed adequately. A typical condition is refluxing in excess formic acid for 4-6 hours. If the reaction is still incomplete, consider switching to formamide, which serves as both a reagent and a high-boiling solvent, often leading to cleaner cyclization.[4]
-
Workup Procedure: After cooling, the reaction mixture is typically poured into ice water. The resulting precipitate should be collected by filtration. To maximize recovery, neutralize the filtrate with a base like sodium bicarbonate and check for any further precipitation. Wash the collected solid thoroughly with water to remove residual acid, followed by a cold, non-polar solvent like diethyl ether to remove organic impurities.
Caption: Decision workflow for troubleshooting low cyclization yield.
Q2: The nitration of my thieno[2,3-d]pyrimidin-4(3H)-one is failing or resulting in a complex mixture. How can I resolve this?
Answer: The nitration of the thieno[2,3-d]pyrimidine core is a critical and sensitive step. Failure or the formation of multiple products typically points to issues with the nitrating agent, reaction temperature, or the electronic nature of the substrate.
-
Causality - Reaction Conditions: The thiophene ring is electron-rich and susceptible to electrophilic substitution, but it can also be sensitive to the strongly acidic and oxidizing conditions of the nitrating mixture (concentrated nitric and sulfuric acids).[2] Temperature control is paramount. The reaction is highly exothermic, and a runaway reaction can lead to degradation and the formation of intractable tars. A temperature that is too low will result in no reaction.
-
Causality - Regioselectivity: The pyrimidine ring is electron-deficient, directing electrophilic substitution to the thiophene ring.[2] While the 6-position is often favored, substitution at the 5-position can also occur, leading to isomeric byproducts that are difficult to separate. The presence of substituents on the pyrimidine ring can influence this regioselectivity.[5]
-
Causality - Ipso-Substitution: If your thieno[2,3-d]pyrimidin-4(3H)-one precursor has a substituent at the 5- or 6-position (e.g., a methyl group), you may observe ipso-substitution, where the existing group is replaced by the nitro group.[5][6] This is a known reactivity pattern for electron-rich thiophenes.
Optimized Nitration Protocol:
This protocol is adapted from established procedures for the nitration of related thieno[2,3-d]pyrimidin-4(3H)-ones.[7]
-
Preparation: In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve the thieno[2,3-d]pyrimidin-4(3H)-one substrate in concentrated sulfuric acid (H₂SO₄). Cool the solution to 0-5°C using an ice-salt bath.
-
Nitrating Agent: Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Addition: Add the nitrating mixture dropwise to the solution of the substrate over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature. Some protocols suggest stirring at low temperature, while others allow it to warm to room temperature or even heat gently (e.g., 50°C) for several hours to drive the reaction to completion.[7] This step must be optimized for your specific substrate. Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product should precipitate as a solid.
-
Purification: Filter the solid, wash it extensively with water until the filtrate is neutral (pH 7), and then dry it. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) may be necessary to remove isomeric impurities.
| Parameter | Recommended Condition | Rationale |
| Solvent | Concentrated H₂SO₄ | Protonates the substrate and dissolves the reagents. |
| Nitrating Agent | HNO₃ in H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile. |
| Temperature | 0-10°C (during addition) | Controls the exothermic reaction, prevents degradation.[8] |
| Reaction Time | 2-6 hours (post-addition) | Must be optimized based on TLC monitoring. |
| Workup | Quenching on ice | Precipitates the organic product from the strong acid. |
Table 1: Key Parameters for the Nitration of Thieno[2,3-d]pyrimidin-4(3H)-one.
Q3: I've obtained a product, but the NMR spectrum is ambiguous. How can I definitively confirm the structure as this compound and not the 5-nitro isomer?
Answer: Distinguishing between the 5-nitro and 6-nitro isomers is a common analytical challenge. Standard 1D ¹H NMR may not be sufficient, as the chemical shifts of the two thiophene protons can be very similar. A combination of advanced NMR techniques and understanding of coupling constants is required.
-
¹H NMR Analysis: In the thieno[2,3-d]pyrimidine system, the two protons on the thiophene ring (H-5 and H-6) will appear as doublets due to coupling with each other. For the unsubstituted core, these signals typically appear between δ 7.0 and 8.0 ppm.[9] Upon nitration, the remaining proton will appear as a singlet. The chemical shift of this singlet is the first clue:
-
6-Nitro Isomer: The remaining H-5 proton will be a singlet.
-
5-Nitro Isomer: The remaining H-6 proton will be a singlet. The electron-withdrawing nitro group will deshield the adjacent proton, but differentiating based on this alone can be unreliable.
-
-
Definitive Confirmation with 2D NMR: The most reliable method is to use 2D NMR spectroscopy, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This experiment shows correlations (couplings) between protons and carbons over two or three bonds.
-
Procedure: In an HMBC spectrum of the 6-nitro isomer , you will observe a correlation between the proton at C-5 and the quaternary carbon at C-4a (the bridgehead carbon shared by both rings).
-
Procedure: For the 5-nitro isomer , the proton at C-6 will not show a strong 3-bond correlation to C-4a but will show correlations to other carbons in the thiophene ring.
-
-
Nuclear Overhauser Effect (NOE): An NOE experiment (NOESY or ROESY) can also be helpful. For example, in the 6-nitro isomer, irradiation of the N-3 proton might show an NOE to the H-5 proton, depending on the conformation.
| Nucleus | Expected Chemical Shift (δ ppm) | Multiplicity | Notes |
| H-2 | ~8.4 | Singlet (s) | Proton on the pyrimidine ring.[9] |
| H-5 | ~8.0-8.5 | Singlet (s) | The sole remaining proton on the thiophene ring. |
| N3-H | ~12.5 | Broad Singlet (br s) | Amide proton, exchangeable with D₂O. |
| C-4 (C=O) | ~160 | - | Carbonyl carbon. |
| C-6 (C-NO₂) | ~150 | - | Carbon bearing the nitro group. |
Table 2: Typical ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆. Note: Exact chemical shifts can vary based on solvent and substitution.[7][10]
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction, and why is it important for this synthesis?
Answer: The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene in a single step.[11] It typically involves the condensation of a ketone or aldehyde, an α-activated nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[12] Its importance lies in its efficiency and versatility, providing rapid access to the crucial 2-aminothiophene precursors needed to build the thieno[2,3-d]pyrimidine core.[13][14]
Q2: Are there alternative synthetic routes that avoid direct nitration of the heterocyclic core?
Answer: Yes, an alternative strategy involves introducing the nitro group onto a precursor before the final cyclization. One such route starts with the synthesis of 2-amino-3-cyano-5-nitrothiophene.[15] This nitrated thiophene can then be cyclized with formic acid or formamide to directly yield the final product. This approach can be advantageous as it avoids exposing the fully formed, and potentially sensitive, thieno[2,3-d]pyrimidine ring system to harsh nitrating conditions and can offer better control over regioselectivity. The choice between this route and post-cyclization nitration often depends on the availability of starting materials and the stability of the intermediates.
Q3: What are the primary safety concerns when performing this synthesis?
Answer: The primary safety concern is the use of the nitrating mixture (concentrated HNO₃/H₂SO₄).
-
Exothermic Reaction: Mixing these acids and the subsequent nitration reaction are highly exothermic. The reaction must be performed in an ice bath with slow, controlled addition of reagents to prevent a dangerous temperature increase.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Quenching: Quenching the reaction mixture on ice must be done slowly and carefully to manage the heat generated from the dilution of the strong acid.
Q4: How can I best purify the final product, this compound?
Answer: The final product is often a stable, crystalline solid but may contain unreacted starting material or the 5-nitro isomer.
-
Filtration and Washing: After quenching the reaction on ice, the crude product is isolated by filtration. It is essential to wash the solid thoroughly with copious amounts of water to remove all traces of acid, which can interfere with subsequent steps or analysis. A final wash with a solvent like cold ethanol or diethyl ether can remove non-polar impurities.
-
Recrystallization: This is the most effective method for purification. The choice of solvent is critical. Based on the polar nature of the molecule, solvents like ethanol, acetic acid, or dimethylformamide (DMF) are often good candidates. The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.
-
Column Chromatography: If recrystallization fails to separate isomeric impurities, silica gel column chromatography may be necessary. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.
References
- Organic & Biomolecular Chemistry. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Royal Society of Chemistry.
-
Putri, R. D., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]
- Wagdy, A., et al. (2017). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Synthetic Communications.
- SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
- Taylor & Francis Online. Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Taylor & Francis Online.
- PrepChem. Synthesis of 2-Amino-3-cyano-5-nitrothiophene. PrepChem.
- ResearchGate. Thieno[2,3-d]Pyrimidin-4-Ones. Part 3. Electrophilic Ipso-Substitution Reactions of Methyl and Methoxycarbonyl Groups*. ResearchGate.
- Scienceweb. Thieno[2,3-d]Pyrimidin-4-Ones. Part 3. Electrophilic Ipso-Substitution Reactions of Methyl*. Scienceweb.
- PrepChem. Step A: Preparation of 2-cyano-5-nitro-thiophene/2-cyano-4-nitro-thiophene. PrepChem.
- ResearchGate. Thieno[2,3-d]Pyrimidin-4-Ones. Part 3. Electrophilic Ipso-Substitution Reactions of Methyl and Methoxycarbonyl Groups | Request PDF*. ResearchGate.
- Benchchem. An In-depth Technical Guide to the Discovery and History of 2-Amino-3-nitrothiophenes. Benchchem.
-
SpringerOpen. Green methodologies for the synthesis of 2-aminothiophene. SpringerOpen. Available at: [Link]
- ScienceDirect. Methods for the synthesis of 2-aminothiophenes and their reactions (review). ScienceDirect.
- ResearchGate. Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate.
- ResearchGate. synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate.
- SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
- MDPI. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI.
- Chem-Impex. This compound. Chem-Impex.
Sources
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. api.scienceweb.uz [api.scienceweb.uz]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scielo.br [scielo.br]
- 14. semanticscholar.org [semanticscholar.org]
- 15. prepchem.com [prepchem.com]
Technical Support Center: Purification of Nitroaromatic Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of nitroaromatic heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the isolation and purification of these unique and often reactive molecules. Nitroaromatic heterocyclic compounds are pivotal in various fields, including pharmaceuticals and materials science, yet their purification presents a distinct set of challenges stemming from their chemical properties.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities. The information herein is grounded in established scientific principles and practical, field-tested experience to ensure the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guides
This section addresses specific, common issues encountered during the purification of nitroaromatic heterocyclic compounds. Each problem is followed by a systematic approach to diagnosis and resolution.
Chromatography Troubleshooting
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
-
Possible Cause: Inappropriate Solvent System.
-
Solution: The selection of an appropriate mobile phase is critical for achieving good separation.[2]
-
Analyze Polarity: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems to determine the optimal polarity for separating your target compound from impurities.[2]
-
Adjust Solvent Ratio: If your compound has a low Rf value (moves slowly), increase the polarity of the mobile phase. Conversely, if the Rf is too high (moves quickly), decrease the polarity.[2]
-
Alternative Solvents: If adjusting the solvent ratio is insufficient, consider a different solvent system altogether. For instance, if a hexane/ethyl acetate mixture fails to provide adequate separation, a switch to a dichloromethane/methanol system might be effective.[2]
-
-
-
Possible Cause: Strong Interaction with Silica Gel.
-
Solution: The acidic nature of silica gel can lead to strong interactions with basic heterocyclic moieties, resulting in streaking or irreversible adsorption.
-
Add a Modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to your mobile phase.[2]
-
Alternative Stationary Phase: For highly basic or polar compounds, consider using a different stationary phase such as neutral or basic alumina, or employing reversed-phase chromatography with a C18 column.[2]
-
-
-
Possible Cause: Column Overloading.
-
Solution: Overloading the column is a common reason for poor separation.
-
Issue 2: Compound Decomposition on the Column
-
Possible Cause: Instability on Acidic Silica Gel.
-
Solution: Nitroaromatic heterocyclic compounds can be sensitive to acidic conditions, leading to degradation on a standard silica gel column.
-
Test for Stability: Before committing to a large-scale purification, perform a simple stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to check for any signs of decomposition.[3]
-
Switch Stationary Phase: If instability is observed, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[2]
-
-
-
Possible Cause: Thermal Instability.
-
Solution: Some nitroaromatic compounds are thermally labile and can decompose if the column heats up due to the exothermic nature of solvent adsorption onto the stationary phase.
-
Control Flow Rate: A very high flow rate can generate heat. Maintain a steady, moderate flow rate.
-
Column Cooling: For particularly sensitive compounds, consider using a jacketed column with a cooling system.
-
-
Crystallization Troubleshooting
Issue 1: Compound Fails to Crystallize ("Oiling Out")
-
Possible Cause: Solution is Supersaturated or Cooled Too Quickly.
-
Solution: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.
-
Add More Solvent: Gently heat the mixture to dissolve the oil and add a small amount of hot solvent. Then, allow the solution to cool slowly.[2]
-
Induce Crystallization:
-
-
-
Possible Cause: Presence of Impurities.
-
Solution: Impurities can inhibit crystal formation.
-
Pre-purification: Perform a quick preliminary purification, such as passing the crude material through a small plug of silica, to remove gross impurities before attempting crystallization.[2]
-
Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them.[2]
-
-
Issue 2: Low Recovery of Crystalline Product
-
Possible Cause: Using Too Much Solvent.
-
Solution: The goal of crystallization is to create a saturated solution at a higher temperature that becomes supersaturated upon cooling. Using an excessive amount of solvent will prevent the compound from crashing out.
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Evaporate Excess Solvent: If too much solvent has been added, carefully evaporate some of it to reach the saturation point.
-
-
-
Possible Cause: Product is Soluble in the Cold Solvent.
-
Solution: The ideal crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at colder temperatures.
-
Extraction Troubleshooting
Issue 1: Formation of an Emulsion During Liquid-Liquid Extraction
-
Possible Cause: Vigorous Shaking.
-
Solution: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion, making layer separation difficult.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the partitioning of the compound between the two phases.[2]
-
-
-
Possible Cause: Presence of Surfactant-like Impurities.
-
Solution: Certain impurities can act as surfactants, stabilizing the emulsion.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help to break the emulsion.[2]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[2]
-
Centrifugation: If available, centrifuging the mixture can aid in the separation of the layers.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with nitroaromatic heterocyclic compounds?
A1: Many nitroaromatic compounds are toxic, mutagenic, and potentially explosive.[1] It is crucial to handle these compounds with extreme caution.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[5]
-
Thermal Stability: Be aware that some nitroaromatic compounds can decompose violently upon heating, especially under confinement.[6] Avoid excessive heating and be mindful of potential exothermic reactions. Contaminants can lower the decomposition temperature of nitro compounds.[7]
-
Handling: Handle and open containers with care.[8] In case of a spill, prevent the substance from entering drains and surface water.[9]
Q2: My nitroaromatic heterocyclic compound is highly polar. What are the best chromatographic techniques for its purification?
A2: Highly polar compounds can be challenging to purify using standard normal-phase chromatography on silica gel.
-
Reversed-Phase Chromatography: This is often the method of choice for polar compounds. A C18 column with a mobile phase of water and a polar organic solvent (like acetonitrile or methanol) is a common starting point.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is another excellent option for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
-
Modified Normal-Phase Chromatography: If you must use normal-phase chromatography, consider adding a polar modifier to your mobile phase, such as methanol or a small amount of acetic acid or triethylamine, depending on the nature of your compound.
Q3: How can I effectively remove colored impurities from my nitroaromatic product?
A3: Colored impurities are a common issue in the synthesis of nitroaromatic compounds.
-
Activated Charcoal: As mentioned in the crystallization troubleshooting section, treating a solution of your crude product with a small amount of activated charcoal can effectively adsorb colored impurities. Be cautious, as charcoal can also adsorb your product, so use it sparingly.
-
Chromatography: Column chromatography is generally effective at separating colored impurities. The appropriate choice of stationary and mobile phases is key.
-
Crystallization: Often, multiple recrystallizations can lead to a significant reduction in colored impurities, as they may be excluded from the crystal lattice of your target compound.
Q4: My compound is not UV-active. How can I monitor its purification during column chromatography?
A4: For compounds that do not have a UV chromophore, alternative detection methods are necessary.
-
TLC Staining: After developing your TLC plates, you can visualize the spots using a general stain such as potassium permanganate, ceric ammonium molybdate, or iodine vapor.[2]
-
Evaporative Light Scattering Detector (ELSD): If your HPLC system is equipped with an ELSD, it can detect any non-volatile analyte.
-
Mass Spectrometry (MS): Coupling your chromatography system to a mass spectrometer allows for the detection of compounds based on their mass-to-charge ratio.
Q5: What is a good starting point for developing a crystallization procedure for a novel nitroaromatic heterocyclic compound?
A5: A systematic approach is best when developing a crystallization method.
-
Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane) at both room temperature and at the solvent's boiling point.
-
Ideal Solvent Properties: Look for a solvent that dissolves your compound poorly at room temperature but completely at an elevated temperature.
-
Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective.[4] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[4]
Visualizations and Workflows
Troubleshooting Workflow for Poor Chromatographic Separation
Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.
Crystallization Troubleshooting Logic
Caption: A logical guide for troubleshooting common crystallization failures.
References
- Benchchem. (2025).
- Bentham Science Publishers. (2019, May 1).
- Benchchem. (2025).
- Benchchem. (2025, November).
- Taylor & Francis Online.
- Benchchem. (2025). Safety precautions and handling of 2-Hydroxy-6-nitrobenzamide in the lab.
- Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Carl ROTH.
- GOV.UK. Nitrobenzene - Incident management.
- Request PDF. (2025, August 10).
- Benchchem. (2025).
- Google Patents. US2874196A - Method of crystallizing nitro products.
- RSC Publishing.
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry. (2026).
- University of Rochester, Department of Chemistry.
- (2011, August 18).
- ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Sigma-Aldrich.
- Benchchem. (2025).
- NIH.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iloencyclopaedia.org [iloencyclopaedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. carlroth.com [carlroth.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Optimizing the Gewald Synthesis of Thiophenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicomponent reaction. Here, we address common challenges encountered during the synthesis, providing expert insights, troubleshooting strategies, and optimized protocols to enhance your experimental success.
Understanding the Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base to form polysubstituted 2-aminothiophenes.[1][2] Its enduring utility in medicinal and materials chemistry stems from its efficiency and the ready availability of starting materials.[3][4]
The reaction proceeds through several key stages. A thorough understanding of this sequence is critical for effective troubleshooting.
-
Knoevenagel-Cope Condensation : The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5][6] This step is often the most critical for the overall success of the reaction.[7]
-
Sulfur Addition : Elemental sulfur (S₈) is activated and adds to the intermediate. The exact mechanism is complex and can involve polysulfide intermediates.[5][8]
-
Cyclization & Tautomerization : The sulfurated intermediate undergoes an intramolecular cyclization, attacking the cyano group. Subsequent tautomerization and aromatization yield the stable 2-aminothiophene product, which serves as the thermodynamic driving force for the entire sequence.[5][6]
Caption: The generalized mechanism of the Gewald reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Gewald synthesis in a practical question-and-answer format.
Category 1: Low or No Product Yield
Q1: My reaction shows no conversion of starting materials. What is the first thing I should check?
A1: The most critical initial step is the Knoevenagel-Cope condensation.[7] If this fails, the rest of the reaction cannot proceed.
-
Causality & Solution: This condensation is base-catalyzed. The choice and quality of the base are paramount.
-
Base Strength: Ensure your base is sufficiently strong for the substrates. For simple ketones, secondary amines like morpholine or piperidine are highly effective.[9][10] For less reactive ketones, you may need to screen stronger bases.
-
Base Quality: Amine bases can degrade over time. Use a fresh bottle or distill the base before use.
-
Verification: To confirm the condensation is the issue, consider running a small-scale control reaction with only the carbonyl compound, activated nitrile, and base. Monitor for the formation of the α,β-unsaturated intermediate by TLC or LC-MS before adding sulfur.[7]
-
Q2: The Knoevenagel condensation appears to work, but the final thiophene yield is still very low. What's next?
A2: If the initial adduct forms, the problem lies in the sulfur addition or cyclization steps. This is often related to reaction conditions.[7]
-
Causality & Solution:
-
Temperature: This is a highly sensitive parameter. A temperature that is too low will result in a sluggish reaction, while excessively high temperatures can lead to polymerization and the formation of tarry side products.[11] A systematic temperature screen (e.g., room temperature, 45 °C, 65 °C) is highly recommended to find the optimum for your specific substrates.[7]
-
Solvent Choice: The polarity of the solvent affects the solubility of both the intermediates and elemental sulfur.[7] Polar solvents like ethanol, methanol, or DMF are commonly used and enhance the condensation with sulfur.[2][9] A solvent screen can be beneficial.
-
Sulfur Quality: Use finely powdered sulfur for better dispersion and reactivity.[2]
-
Q3: I am using a sterically hindered or electron-deficient ketone, and my yields are poor despite optimization.
A3: Highly substituted or electronically deactivated ketones are notoriously challenging substrates for the standard one-pot Gewald reaction.[10][11]
-
Causality & Solution: Steric hindrance slows the initial Knoevenagel condensation, allowing side reactions to dominate. A two-step procedure is often more effective:
-
Perform the Knoevenagel-Cope condensation first and isolate the purified α,β-unsaturated nitrile intermediate.
-
In a separate step, react the purified intermediate with sulfur and a base. This approach often provides significantly better yields for challenging substrates.[9]
-
-
Alternative Methods: Consider advanced techniques like microwave-assisted synthesis or mechanochemistry (high-speed ball milling), which have been shown to improve yields and dramatically reduce reaction times, particularly for sluggish aryl ketones.[10][12]
Category 2: Side Products and Purification Issues
Q1: My reaction mixture has turned dark brown or black, and I'm struggling to isolate the product.
A1: Dark, tarry mixtures are a classic sign of side reactions, often caused by excessive heat.[11]
-
Causality & Solution: High temperatures can promote the formation of complex polysulfides and cause polymerization of starting materials or intermediates.[11]
-
Temperature Control: The most crucial action is to lower the reaction temperature. Re-optimize to find a balance between reaction rate and side product formation.
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can catalyze polymerization.[11]
-
Workup: After the reaction, pouring the mixture into ice-cold water can help precipitate the desired product while keeping tarry impurities in solution. An initial wash of the crude solid with a cold, non-polar solvent like hexane can also help remove some colored impurities.
-
Q2: I have a major byproduct with a mass corresponding to a dimer of my Knoevenagel intermediate. How can I prevent this?
A2: Dimerization of the α,β-unsaturated nitrile is a common competing side reaction.[11][13]
-
Causality & Solution: This intermolecular reaction competes directly with the desired intramolecular cyclization. Its formation is highly dependent on reaction conditions.
-
Optimize Temperature: The rate of dimerization is very sensitive to temperature. A careful temperature screen is the most effective way to minimize it.[11]
-
Slow Addition: A slow, controlled addition of one of the reagents (e.g., the activated nitrile) can maintain a low concentration of the intermediate, favoring the desired reaction pathway over the bimolecular dimerization.
-
Category 3: Process Scale-Up
Q1: My reaction worked perfectly on a 100 mg scale, but failed when I tried to scale it up to 10 g. What could be the problem?
A1: Scale-up introduces challenges related to mass and heat transfer that are not apparent at the bench scale.[14][15]
-
Causality & Solution:
-
Heat Transfer: Exothermic events that are easily dissipated in a small flask can lead to localized overheating and runaway reactions in a larger vessel, causing decomposition.[14] Ensure your larger reactor has adequate cooling capacity and consider slower addition rates to manage the exotherm.
-
Mixing Efficiency: Inefficient stirring in a large reactor can create "dead zones" with poor reagent mixing and localized temperature gradients, leading to increased side product formation.[14] Switch from a magnetic stir bar to an overhead mechanical stirrer for larger volumes to ensure homogenous mixing.
-
Reagent Addition: Adding reagents all at once on a large scale can be dangerous and inefficient. Develop a controlled addition protocol using an addition funnel or syringe pump.
-
Optimization Strategies & Data
Systematic optimization of reaction parameters is key to achieving high yields. The following tables summarize the impact of different catalysts and conditions reported in the literature.
Table 1: Comparison of Common Bases
(Data is representative for the reaction of cyclohexanone, an activated nitrile, and sulfur)
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Ethanol | 45 | 2-4 | ~85-95 | [9][10] |
| Piperidine | Ethanol | 50 | 3-6 | ~70-85 | [9][11] |
| Triethylamine | Ethanol | Reflux | 6-12 | ~60-75 | [2][16] |
| L-Proline | Ethanol | 60 | 2 | ~90 | [17] |
| Piperidinium Borate (20 mol%) | EtOH:H₂O | 100 | 0.3 | 96 | [18] |
Table 2: Effect of Solvent and Method
(Data is representative for the reaction of an aryl ketone, malononitrile, and sulfur)
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | DMF | 80 | 12 h | ~60-70 | [9] |
| Conventional | Ethanol | Reflux | 24 h | ~40-50 | [19] |
| Microwave | Solvent-Free | 120 | 10 min | ~85-95 | [20][21] |
| Ball Milling | Solvent-Free | RT | 60 min | ~70-80 | [10] |
| Ultrasound | Water | 70 | 0.5-1 h | ~80-90 | [22] |
Experimental Protocols
Protocol 1: Standard One-Pot Gewald Synthesis
This protocol provides a general procedure for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Morpholine
-
Ethanol
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
To a 100 mL round-bottomed flask, add ethanol (25 mL), cyclohexanone (10 mmol, 1.0 eq), and malononitrile (10 mmol, 1.0 eq).
-
Add elemental sulfur (12 mmol, 1.2 eq) to the mixture.
-
Begin stirring the suspension at room temperature.
-
Add morpholine (10 mmol, 1.0 eq) dropwise to the stirring mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to 45-50 °C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[16]
-
Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature and then place it in an ice bath for 30 minutes.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.[16]
-
Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol is an efficient, green alternative, particularly for less reactive substrates.[23]
Materials:
-
Aryl Ketone (e.g., Acetophenone)
-
Malononitrile
-
Elemental Sulfur
-
KF-alumina (or another solid base)
-
Microwave reactor vial (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, place the aryl ketone (5 mmol, 1.0 eq), malononitrile (5 mmol, 1.0 eq), elemental sulfur (6 mmol, 1.2 eq), and KF-alumina (0.25 g).[23]
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at 120 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Add ethyl acetate (10 mL) to the vial and transfer the contents to a flask.
-
Filter the mixture to remove the solid KF-alumina catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common problems systematically.
Caption: A decision tree for troubleshooting low yields in the Gewald reaction.
References
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
-
Gewald reaction. Wikipedia. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (Preprint) ChemRxiv. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (Preprint) ChemRxiv. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Chemistry. Available at: [Link]
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. Available at: [Link]
-
Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate. Available at: [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Reaction optimization studies of the modified Gewald reaction. ResearchGate. Available at: [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. National Institutes of Health (NIH). Available at: [Link]
-
Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
Tips & Tricks: (How to Improve) Yield. University of Rochester, Department of Chemistry. Available at: [Link]
-
Exploring the scope of the Gewald reaction: Expansion to a four-component process. Semantic Scholar. Available at: [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]
-
A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Gewald Reaction [organic-chemistry.org]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. researchgate.net [researchgate.net]
- 22. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. As Senior Application Scientists, we provide not just protocols, but the causal reasoning behind them, grounded in established chemical principles.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential. These molecules have been investigated for a wide range of biological activities, including as anticancer agents, kinase inhibitors, and anti-infective agents[1][2][3]. The introduction of a nitro group at the 6-position of the thiophene ring creates a key intermediate, this compound, which serves as a versatile precursor for further functionalization, enabling the exploration of new chemical space and the development of novel therapeutics.
Achieving a high yield of this nitro-compound is often challenging due to the sensitive nature of the heterocyclic system and the potential for side reactions. This guide provides a systematic approach to overcoming these hurdles.
Baseline Synthesis Protocol: Electrophilic Nitration
The most common route to introduce a nitro group onto the electron-rich thiophene ring of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold is through electrophilic aromatic substitution. The following protocol is a generalized procedure based on established methods for nitrating similar heterocyclic systems.
Experimental Protocol: Nitration of Thieno[2,3-d]pyrimidin-4(3H)-one
Objective: To synthesize this compound from the parent thieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one (Starting Material)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)
-
Ice (from deionized water)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Ethanol or Isopropanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5-10 equivalents relative to the starting material) to 0-5 °C using an ice-salt bath.
-
Substrate Dissolution: Slowly add the Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Agent: In a separate beaker, prepare the nitrating mixture by very slowly adding fuming nitric acid (1.1 eq) to a small amount of cold, concentrated sulfuric acid. Alternatively, potassium nitrate (1.1 eq) can be used in place of nitric acid.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the starting material from the dropping funnel. Crucially, maintain the reaction temperature at 0-5 °C throughout the addition. A slight color change is often observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl Acetate/Hexane 7:3). The product spot should be more polar than the starting material.
-
Quenching: Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This will precipitate the crude product.
-
Neutralization & Isolation: Allow the ice to melt, then slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7. The crude solid product can be collected by vacuum filtration.
-
Purification:
-
Wash the filtered solid with cold water and dry it.
-
The primary method of purification is recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product, this compound.
-
If recrystallization is insufficient, column chromatography on silica gel may be required.
-
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
A1: This is a common issue and can be traced to several factors:
-
Insufficiently Potent Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile, generated from nitric acid in strong sulfuric acid. If your nitric acid is not fuming or has degraded, the concentration of the nitronium ion will be too low to drive the reaction.
-
Solution: Use fresh, fuming nitric acid (>90%) or switch to an alternative nitrating system like potassium nitrate in sulfuric acid. Ensure all glassware is scrupulously dry, as water will consume the strong acid and inhibit the formation of the nitronium ion.
-
-
Inadequate Temperature Control: Electrophilic nitration is highly exothermic. If the temperature rises significantly above 5 °C, side reactions, including oxidation and degradation of the starting material or product, can occur, drastically reducing the yield.
-
Solution: Ensure your ice bath is well-maintained (an ice-salt slurry is best for sub-zero temperatures). Add the nitrating agent very slowly, monitoring the internal temperature with a low-temperature thermometer.
-
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Use TLC to monitor the consumption of the starting material. If the reaction stalls, consider extending the reaction time at 0-5 °C. Do not increase the temperature to force the reaction, as this will likely lead to decomposition.
-
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of isomers or byproducts. How can I improve selectivity?
A2: The formation of multiple products points to issues with regioselectivity or competing side reactions.
-
Regioselectivity: The thiophene ring is generally more reactive towards electrophilic substitution than the pyrimidine ring. However, substitution can potentially occur at position 5. The directing effects of the fused pyrimidinone ring system strongly favor substitution at the 6-position. The formation of other isomers is less likely but possible if the reaction conditions are too harsh.
-
Causality: The pyrimidinone ring is electron-withdrawing, deactivating the positions adjacent to the ring fusion. The 6-position is electronically analogous to the β-position of thiophene, making it a favorable site for substitution.
-
Solution: Strict adherence to low temperatures (0-5 °C) is the most critical factor for controlling regioselectivity. Harsher conditions (higher temperatures, stronger nitrating agents) can overcome the innate selectivity of the molecule.
-
-
Oxidative Side Reactions: In some cases, particularly with substituted thieno[2,3-d]pyrimidines, the nitrating mixture can act as an oxidizing agent, leading to undesired byproducts[4].
-
Solution: Again, maintaining a low temperature is key. Using the minimum necessary equivalents of the nitrating agent (e.g., 1.05-1.1 eq) can also help minimize oxidation.
-
Q3: My crude product is a dark, oily tar and is difficult to purify. What are the best purification strategies?
A3: The formation of a tar-like substance is usually indicative of product degradation or polymerization under the strongly acidic and oxidative reaction conditions.
-
Cause: This often happens when the reaction temperature was not controlled effectively or if the reaction was left for too long after completion.
-
Purification Strategy:
-
Initial Workup: After quenching on ice and filtration, try washing the crude solid extensively with water to remove inorganic salts, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Recrystallization: This is the most effective method for purifying the solid product. Experiment with different solvents. Ethanol, isopropanol, or acetic acid are good starting points. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Column Chromatography: If recrystallization fails, flash column chromatography is the next step. A silica gel column with a gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can separate the desired product from impurities.
-
Frequently Asked Questions (FAQs)
-
What is the reaction mechanism for this nitration?
-
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. First, the nitronium ion (NO₂⁺) is generated in situ from nitric acid and sulfuric acid. The electron-rich thiophene ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Finally, a weak base (HSO₄⁻) abstracts a proton from the 6-position, restoring aromaticity and yielding the 6-nitro product.
-
-
Are there alternative nitrating agents I can use?
-
Yes, several other reagents can be used, which may offer milder conditions. These include:
-
Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This mixture generates acetyl nitrate, a less aggressive nitrating agent.
-
Nitronium Tetrafluoroborate (NO₂BF₄): This is a pre-formed salt of the nitronium ion and can be used in an inert solvent, avoiding the need for strong acids. This can be a good option if your starting material is acid-sensitive.
-
-
-
How can I definitively confirm the structure and purity of my final product?
-
A combination of analytical techniques is essential:
-
¹H NMR: Should show a characteristic downfield shift for the proton at the 5-position due to the strong electron-withdrawing effect of the adjacent nitro group. The disappearance of the proton signal at the 6-position confirms the substitution.
-
¹³C NMR: Will show the carbon atom at the 6-position with a significantly shifted resonance.
-
IR Spectroscopy: Will show characteristic strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, typically in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
-
-
What are the critical safety precautions for this synthesis?
-
Extreme Caution Required. Nitrating mixtures are highly corrosive and powerful oxidizing agents.
-
Always work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
All additions of reagents must be done slowly and with efficient cooling. A rapid addition or loss of cooling can lead to a runaway reaction, which can be explosive.
-
When quenching the reaction, add the acid mixture to ice, never the other way around, to dissipate the heat of dilution safely.
-
Data & Workflow Visualization
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) | Substrate for nitration. |
| Solvent/Acid | Conc. H₂SO₄ (5-10 eq) | Protonates the substrate and generates the nitronium ion. |
| Nitrating Agent | Fuming HNO₃ or KNO₃ (1.05-1.1 eq) | Source of the electrophile (NO₂⁺). |
| Temperature | 0-5 °C | Critical for preventing side reactions and controlling regioselectivity. |
| Reaction Time | 1-2 hours (TLC monitored) | Ensures reaction goes to completion without product degradation. |
| Workup | Quench on ice, neutralize with NaHCO₃ | Safely stops the reaction and allows for product isolation. |
| Typical Yield | 40-70% (unoptimized) | Yield is highly dependent on strict adherence to the protocol. |
Diagrams
References
-
Elmuradov, B. Zh., et al. (2013). Thieno[2,3-d]Pyrimidin-4-Ones. Part 3.* Electrophilic Ipso-Substitution Reactions of Methyl and Methoxycarbonyl Groups. American Chemical Science Journal, 3(4), 364-377. Link
-
Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(10), 126966. Link
-
Chen, Y., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(7), 3823–3841. Link
-
Gouda, M. A., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, 7(50), 46769–46784. Link
-
Ortikov, I. S., Elmuradov, B. Zh., & Shakhidoyatov, Kh. M. (2014). Thieno [2, 3-D] Pyrimidine-4-Ones. Part 4.* Directions of Reactions of the 2-Oxo-, -Thioxo-5, 6-Dimethyl-3, 4-Dihydrothieno [2, 3-D] Pyrimidine-4-Ones With Electrophilic Reagents. Chemical Science International Journal, 4(6), 774-786. Link
-
Abdel-Aziz, A. A.-M., et al. (2016). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 21(11), 1461. Link
-
Guo, T., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36, e-20240198. Link
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine [benchchem.com]
- 4. api.scienceweb.uz [api.scienceweb.uz]
Technical Support Center: Nitration of Thieno[2,3-d]pyrimidine Systems
Welcome to the technical support center for the nitration of thieno[2,3-d]pyrimidine systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve your desired synthetic outcomes while minimizing unwanted side reactions.
Introduction
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a nitro group onto this heterocyclic system is a key step in the synthesis of many derivatives, serving as a versatile handle for further functionalization. However, the nitration of this electron-rich bicyclic system is often plagued by side reactions, leading to complex product mixtures and low yields of the desired product. This guide will provide a comprehensive overview of these challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the nitration of thieno[2,3-d]pyrimidines?
A1: The most frequently encountered side reactions include:
-
Ipso-substitution: Displacement of a substituent, most notably a methyl group at the C-5 position, by the nitro group.
-
Oxidation: Oxidation of electron-donating groups, particularly methyl groups, to carboxylic acids.
-
Polynitration: Introduction of multiple nitro groups onto the aromatic ring.
-
Degradation: Decomposition of the starting material or product under harsh nitrating conditions.
Q2: What is ipso-substitution and why does it occur in this system?
A2: Ipso-substitution is an electrophilic aromatic substitution reaction where an incoming electrophile displaces a substituent other than a hydrogen atom. In the case of thieno[2,3-d]pyrimidines, the electron-rich thiophene ring is highly susceptible to electrophilic attack. If the C-5 position is substituted, for instance with a methyl group, the nitronium ion (NO₂⁺) can attack this position, leading to the expulsion of the methyl group as a carbocation and the formation of the 5-nitro derivative.[1][2] The stability of the intermediate carbocation plays a crucial role in this process.
Q3: How does the substitution pattern on the thieno[2,3-d]pyrimidine ring affect the nitration outcome?
A3: The substitution pattern, particularly at the N-3 position of the pyrimidine ring, has a profound directing effect on the reaction.
-
Unsubstituted N-3 Position: In the absence of a substituent at the N-3 position, electrophilic ipso-substitution of a methyl group at C-5 is often favored.[3][4]
-
Substituted N-3 Position: When the N-3 position is substituted (e.g., with a methyl group), the reaction can be diverted towards the oxidation of the C-5 methyl group to a carboxylic acid, instead of ipso-nitration.[3][4]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the nitration of thieno[2,3-d]pyrimidine systems.
Problem 1: Low yield of the desired 5-nitro product and formation of a significant amount of the 5-carboxy byproduct.
-
Underlying Cause: This is a classic case of a competing oxidation reaction. The presence of a substituent at the N-3 position can promote the oxidation of the C-5 methyl group. The mechanism likely involves the formation of a nitrate ester intermediate which then undergoes further oxidation.[5]
-
Troubleshooting Steps:
-
Modify the N-3 Position: If the synthetic route allows, performing the nitration on a substrate with an unsubstituted N-3 position can favor the desired ipso-nitration. The N-3 substituent can be introduced at a later stage.
-
Choice of Nitrating Agent: Standard nitrating conditions (HNO₃/H₂SO₄) are strongly oxidizing. Consider using milder or alternative nitrating agents.
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the oxidation pathway, which typically has a higher activation energy than the desired nitration.
-
Problem 2: The major product is the result of ipso-substitution of a valuable functional group at C-5.
-
Underlying Cause: The high electrophilicity of the nitronium ion and the electron-rich nature of the thiophene ring make the C-5 position highly susceptible to attack, leading to the displacement of even relatively stable groups.
-
Troubleshooting Steps:
-
Protecting Groups: If the functional group at C-5 is amenable to protection, this can be a viable strategy. However, the protecting group must be stable to the nitrating conditions.
-
Alternative Nitrating Agents: As mentioned previously, exploring different nitrating agents can alter the regioselectivity and reactivity of the reaction.
-
Problem 3: Formation of multiple nitrated products.
-
Underlying Cause: The activating nature of the thieno[2,3-d]pyrimidine ring system can lead to over-nitration, especially under forcing conditions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess or even a stoichiometric amount can help to minimize polynitration.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the desired product is formed. Lowering the reaction temperature will also help to control the reactivity.
-
Experimental Protocols
Protocol 1: General Procedure for the Nitration of a 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one (Favoring Ipso-Substitution)
This protocol is adapted from studies on the electrophilic ipso-substitution of methyl groups on the thieno[2,3-d]pyrimidine core.[3][4]
-
Dissolution: Dissolve the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 equivalents) in concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Work-up: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Suggested Protocol for Minimizing Oxidation using an Alternative Nitrating Agent
This protocol is a suggested starting point based on the general use of milder nitrating agents for sensitive heterocyclic systems.
-
Dissolution: Dissolve the N-3 substituted 5-methylthieno[2,3-d]pyrimidine derivative (1 equivalent) in a suitable solvent such as acetic anhydride or dichloromethane at 0 °C.
-
Nitrating Agent: Slowly add a milder nitrating agent, such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride) or a nitronium salt like NO₂BF₄ (1.1 equivalents), to the reaction mixture.
-
Reaction Monitoring and Work-up: Follow steps 3-6 from Protocol 1.
Data Summary
| Substrate Structure | Nitrating Conditions | Major Product | Reference |
| 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (N-3 unsubstituted) | HNO₃/H₂SO₄, 0-5 °C | 6-methyl-5-nitrothieno[2,3-d]pyrimidin-4(3H)-one (ipso-substitution) | [3][4] |
| 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (N-3 substituted) | HNO₃/H₂SO₄, 0-5 °C | 3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid (oxidation) | [3][4] |
Mechanistic Insights & Troubleshooting Logic
The choice of reaction pathway, either the desired nitration or the undesired side reactions, is a delicate balance of electronic and steric factors. The following diagrams illustrate the key mechanistic pathways and a logical approach to troubleshooting.
.dot
Caption: Competing pathways in the nitration of 5-methylthieno[2,3-d]pyrimidines.
.dot
Caption: A logical workflow for troubleshooting nitration side reactions.
References
-
Isakhanyan, A. R., et al. (2021). Thieno[2,3-d]Pyrimidin-4-Ones. Part 3.* Electrophilic Ipso-Substitution Reactions of Methyl and Methoxycarbonyl Groups. Chemistry of Heterocyclic Compounds, 57(1), 108-115. [Link]
-
Bozorov, K., Zhao, J. Y., & Aisa, H. A. (2016). Recent advances in ipso-nitration reactions. Arkivoc, 2017(1), 41-66. [Link]
-
Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191. [Link]
-
Zenodo. (2024). ELECTROPHILIC IPSO-SUBSTITUTION REACTIONS OF METHYL GROUPS OF THIENO [2,3-D]PYRIMIDIN-4-ONES. [Link]
-
Isakhanyan, A. R., et al. (2021). Request PDF: Thieno[2,3-d]Pyrimidin-4-Ones. Part 3.* Electrophilic Ipso-Substitution Reactions of Methyl and Methoxycarbonyl Groups. [Link]
- Google Patents. (1987).
- Google Patents. (1991). EP0447891A1 - Thieno(2,3-d)
-
Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(34), 6589-6603. [Link]
-
Reddit. (2013). Oxidation of a methyl group to a carboxylic acid, mechanism help. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Nitric Acid. [Link]
-
YouTube. (2019). Nitric Acid Oxidation with detailed Mechanism. [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 1836-1848. [Link]
Sources
- 1. US4695568A - Thieno[2,3-d]pyrimidine derivatives and salts thereof - Google Patents [patents.google.com]
- 2. ELECTROPHILIC IPSO-SUBSTITUTION REACTIONS OF METHYL GROUPS OF THIENO [2,3-D]PYRIMIDIN-4-ONES [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitric Acid - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Poor Solubility of Thieno[2,3-d]pyrimidine Derivatives in Assays
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and development: the poor aqueous solubility of thieno[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with compound precipitation in their experimental workflows. As a Senior Application Scientist, I will provide not just protocols, but also the scientific reasoning behind these troubleshooting strategies to empower you to make informed decisions in your research.
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3] However, the planar, aromatic nature of this heterocyclic system often leads to strong crystal lattice energy and low aqueous solubility, posing significant hurdles for accurate and reproducible in vitro and in vivo evaluation.[4] This guide provides a comprehensive resource to diagnose and overcome these solubility-related issues.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the solubility of thieno[2,3-d]pyrimidine derivatives.
Q1: I dissolved my thieno[2,3-d]pyrimidine derivative in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
A: This phenomenon, often termed "solvent shock," is a frequent issue with hydrophobic compounds. While your derivative may be highly soluble in a polar aprotic solvent like DMSO, a rapid change in the solvent environment to a highly aqueous buffer can cause the compound to crash out of solution. The DMSO concentration is drastically reduced upon dilution, and the aqueous medium cannot maintain the compound in a dissolved state.
Q2: Could the observed precipitation be affecting my assay results?
A: Absolutely. Compound precipitation can lead to a number of erroneous results, including:
-
Underestimation of potency: The actual concentration of the dissolved, active compound is lower than the nominal concentration.
-
Poor reproducibility: The amount of precipitation can vary between experiments, leading to inconsistent results.
-
Assay artifacts: The precipitate itself can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by interacting non-specifically with biological components.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: The tolerance of cell lines to DMSO varies. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with a range of DMSO concentrations. Some robust cell lines may tolerate up to 1% or even 2% DMSO for short incubation periods.
Q4: Are there any structural modifications I can make to my thieno[2,3-d]pyrimidine core to improve solubility?
A: Yes, medicinal chemists often employ strategies to enhance the solubility of a lead compound. For the related thieno[2,3-b]pyridine scaffold, introducing polar groups such as a morpholine moiety has been shown to dramatically increase aqueous solubility.[5] Another approach is to disrupt the planarity of the molecule to reduce crystal packing energy.[4] However, any structural modification must be carefully evaluated to ensure it does not negatively impact the compound's biological activity. One study on thieno[2,3-d]pyrimidine derivatives found that introducing a thiazole moiety at the C2 position improved both antiproliferative activity and solubility.[6]
In-Depth Troubleshooting Guides
When faced with solubility issues, a systematic approach is key. The following guides provide detailed strategies to diagnose and resolve compound precipitation.
Guide 1: Optimizing Your Stock Solution and Dilution Protocol
The way you prepare and dilute your compound is a critical first step in preventing precipitation.
The Underlying Principle: The goal is to minimize "solvent shock" by creating a more gradual transition from a high-concentration organic stock to a low-concentration aqueous environment.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting precipitation issues starting with stock solution preparation.
Detailed Protocol: Step-Wise Dilution
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 30-37°C) and sonication can aid dissolution.
-
Perform intermediate dilutions in DMSO to get closer to your final desired concentration range.
-
Pre-warm your final aqueous assay buffer to the experimental temperature (e.g., 37°C for cell-based assays). This can sometimes improve the solubility of your compound.
-
Add the DMSO stock to the pre-warmed buffer dropwise while vigorously vortexing or stirring. This rapid mixing is crucial to avoid localized high concentrations of the compound that can initiate precipitation.
-
Visually inspect the final solution for any signs of precipitation. If a slight haze is present, brief sonication may help to create a more homogenous suspension.
Guide 2: Employing Solubilizing Excipients
If optimizing the dilution protocol is insufficient, the use of solubilizing agents can significantly enhance the aqueous solubility of your thieno[2,3-d]pyrimidine derivatives.
The Underlying Principle: Solubilizing excipients work by creating a more favorable microenvironment for the hydrophobic compound within the aqueous bulk solution.
While DMSO is the most common, other co-solvents can be considered, especially for biochemical assays where cell viability is not a concern.
| Co-solvent | Typical Starting Concentration | Considerations |
| DMSO | 0.1 - 1% | Standard choice, but check cell line tolerance. |
| Ethanol | 0.1 - 2% | Can be less toxic than DMSO for some cells, but also has biological effects. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 5% | Generally well-tolerated and can be effective for a range of compounds. |
| Propylene Glycol (PG) | 1 - 5% | Similar to PEG 400, often used in formulations. |
Note: Always include a vehicle control with the same final concentration of the co-solvent in your experiments to account for any solvent-induced effects.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[7]
Mechanism of Action: The hydrophobic thieno[2,3-d]pyrimidine derivative partitions into the non-polar interior of the cyclodextrin torus, forming a water-soluble inclusion complex.
Caption: Formation of a water-soluble inclusion complex between a thieno[2,3-d]pyrimidine derivative and a cyclodextrin.
Recommended Cyclodextrins and Starting Concentrations:
| Cyclodextrin Derivative | Typical Starting Concentration | Key Properties |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 5% (w/v) | High aqueous solubility and low toxicity. Widely used in pharmaceutical formulations.[5] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1 - 5% (w/v) | Anionic derivative with very high aqueous solubility. Can be particularly effective for positively charged compounds. |
Protocol for Using Cyclodextrins:
-
Prepare a stock solution of the cyclodextrin in your aqueous assay buffer (e.g., 10% w/v HP-β-CD).
-
In a separate tube, dissolve your thieno[2,3-d]pyrimidine derivative in a minimal amount of DMSO.
-
Add the DMSO stock of your compound to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.
-
Use this cyclodextrin-formulated compound solution for your subsequent dilutions in the assay.
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly soluble compounds.
Mechanism of Action: The hydrophobic thieno[2,3-d]pyrimidine derivative partitions into the hydrophobic core of the surfactant micelles.
Recommended Surfactants and Starting Concentrations:
| Surfactant | Type | Typical Starting Concentration (in assays) | Considerations |
| Tween® 20 (Polysorbate 20) | Non-ionic | 0.01 - 0.1% (v/v) | Commonly used in biochemical assays. Generally gentle on proteins. |
| Triton™ X-100 | Non-ionic | 0.01 - 0.1% (v/v) | Effective solubilizer, but can be harsher on some proteins than Tween® 20. |
Important Considerations for Cell-Based Assays: Surfactants can be toxic to cells, especially at concentrations above their CMC. Therefore, their use in cell-based assays must be carefully evaluated. Low concentrations (below the CMC) may not significantly improve solubility. It is essential to perform a cytotoxicity test with the surfactant alone on your specific cell line.
Guide 3: Adjusting the Assay Buffer pH
The solubility of ionizable compounds can be highly dependent on the pH of the solution.
The Underlying Principle: The thieno[2,3-d]pyrimidine scaffold contains nitrogen atoms that can be protonated or deprotonated depending on the pH. The charged (ionized) form of a molecule is generally more water-soluble than the neutral form.
Troubleshooting Steps:
-
Determine the pKa of your compound: If this information is not available, you can often predict it using cheminformatics software.
-
Assess the pH of your current assay buffer.
-
If your compound is a weak base, decreasing the pH of the assay buffer (making it more acidic) may increase its solubility.
-
If your compound is a weak acid, increasing the pH of the assay buffer (making it more basic) may increase its solubility.
Caution: Before changing the pH of your assay buffer, you must confirm that the new pH will not negatively impact the activity of your target protein or the health of your cells.
Summary of Key Strategies and Recommendations
| Strategy | Recommendation | When to Use |
| Optimized Dilution | Use a step-wise dilution protocol with vigorous mixing. | As a first-line approach for all compounds. |
| Co-solvents | Use the lowest effective concentration of DMSO, or consider alternatives like PEG 400. | When optimized dilution is insufficient. |
| Cyclodextrins | Use HP-β-CD or SBE-β-CD to form inclusion complexes. | For highly hydrophobic compounds in both biochemical and cell-based assays. |
| Surfactants | Use low concentrations of non-ionic surfactants like Tween® 20. | Primarily for biochemical assays; use with caution in cell-based assays. |
| pH Adjustment | Modify the buffer pH to favor the ionized form of the compound. | For ionizable compounds, after confirming assay compatibility. |
By systematically applying these troubleshooting guides and understanding the underlying scientific principles, you can effectively overcome the solubility challenges associated with thieno[2,3-d]pyrimidine derivatives and obtain more accurate and reliable data in your research.
References
-
Choi, H. J., et al. (2017). Synthetic strategy for increasing solubility of potential FLT3 inhibitor thieno[2,3-d]pyrimidine derivatives through structural modifications at the C2 and C6 positions. Bioorganic & Medicinal Chemistry Letters, 27(3), 571-575. Available from: [Link]
-
Zafar, A., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 145. Available from: [Link]
-
Pilkington, L. I., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. Available from: [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1629-1640. Available from: [Link]
-
Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3948. Available from: [Link]
-
Pal, M., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(4), 1347-1362. Available from: [Link]
-
Mohareb, R. M., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(11), 3932-3948. Available from: [Link]
-
Crini, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Available from: [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 26(4). Available from: [Link]
-
Saddik, M. S., et al. (2017). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Letters in Drug Design & Discovery, 14(7), 816-823. Available from: [Link]
-
Horiuchi, T., et al. (2009). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Medicinal Chemistry, 1(5), 935-950. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2206-2223. Available from: [Link]
-
PubChem. (n.d.). Thieno(2,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 2-10. Available from: [Link]
-
Mphahlele, M. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(3), 1024. Available from: [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available from: [Link]
-
Fares, M., et al. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9806. Available from: [Link]
-
Gomaa, H. A. M., et al. (2022). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Advances, 12(48), 31201-31218. Available from: [Link]
-
Baluja, S., & Kachhadia, N. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(4), 279-284. Available from: [Link]
-
Zhou, Y., et al. (2020). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Frontiers in Chemistry, 8, 589. Available from: [Link]
-
Sanna, M., et al. (2021). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules, 26(16), 4993. Available from: [Link]
-
El-Gazzar, M. G., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 25(21), 5030. Available from: [Link]
-
Al-Obaid, A. M., et al. (2017). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Saudi Pharmaceutical Journal, 25(1), 115-124. Available from: [Link]
-
Hussein, M. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(3), E217-E236. Available from: [Link]
-
Mladenova, R., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6331. Available from: [Link]
-
El-Enin, M. A. A., et al. (2020). Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. Molecules, 25(21), 4983. Available from: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategy for increasing solubility of potential FLT3 inhibitor thieno[2,3-d]pyrimidine derivatives through structural modifications at the C2 and C6 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic strategy for increasing solubility of potential FLT3 inhibitor thieno[2,3-d]pyrimidine derivatives through structural modifications at the C<sub>2</sub> and C<sub>6</sub> positions | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Technical Support Center: Purifying Polar Heterocyclic Compounds with Column Chromatography
Welcome to the technical support center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these often water-soluble and highly interactive molecules. Here, we move beyond basic protocols to provide in-depth, field-proven insights into troubleshooting common issues and optimizing your column chromatography workflows.
Frequently Asked Questions (FAQs)
Q1: Why are my polar heterocyclic compounds either sticking irreversibly to my silica column or eluting immediately in the void volume?
This is the classic dilemma for polar compounds. Standard silica gel is highly polar and acidic, leading to very strong interactions (like hydrogen bonding and ionic interactions) with polar, basic heterocycles, causing irreversible adsorption.[1][2] Conversely, in reversed-phase (e.g., C18), these compounds are often too polar to be retained by the non-polar stationary phase and elute with the solvent front.[3] The key is to choose a chromatographic mode that offers a different, more controlled retention mechanism.
Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it recommended for polar heterocycles?
HILIC is a powerful technique that uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[4][5][6] The water forms a layer on the stationary phase, and polar analytes partition into this layer, leading to retention.[6][7] As the water content in the mobile phase increases, the analytes are eluted.[4][7] This "aqueous normal-phase" mode is ideal for compounds that are too polar for reversed-phase and too strongly retained in traditional normal-phase chromatography.[3][8]
Q3: Can I use a standard silica gel column for HILIC?
Yes, standard silica columns can be used for HILIC separations.[3][8][9] High-purity silica is often robust enough to handle the highly polar solvents, like methanol and water, used in HILIC without significant leaching of the stationary phase.[1] However, for more reproducible and tailored separations, specialized HILIC phases (e.g., amide, diol, amino, or zwitterionic) are often preferred as they offer different selectivities and can provide better peak shapes.[4][6][10]
Q4: My compound is basic. How can I prevent peak tailing on a silica column?
Peak tailing for basic compounds on silica is often caused by strong secondary interactions with acidic silanol groups on the silica surface.[11][12] To mitigate this, you can:
-
Add a basic modifier to the mobile phase, such as triethylamine (0.1-1%) or ammonia in methanol, to neutralize the acidic sites.[13]
-
Use an alternative stationary phase like alumina (basic or neutral) or a specialized bonded phase like an amino column.[13][14]
-
Operate at a lower pH if using a buffered system to ensure the basic analyte is protonated, which can sometimes lead to more symmetrical peaks.[12]
Troubleshooting Guides
Issue 1: Poor Separation or Overlapping Peaks
Problem: Your target compound is co-eluting with impurities, resulting in poor resolution.
dot graph TD { A[Start: Poor Separation] --> B{Is Rf appropriate?}; B -- "Rf too high (>0.4)" --> C[Decrease mobile phase polarity]; B -- "Rf too low (<0.15)" --> D[Increase mobile phase polarity]; B -- "Rf is optimal (0.2-0.3)" --> E{Tried different solvent systems?}; C --> F[Re-evaluate on TLC]; D --> F; E -- No --> G[Change solvent selectivity (e.g., DCM/MeOH instead of Hex/EtOAc)]; G --> F; E -- Yes --> H{Is the column overloaded?}; H -- Yes --> I[Reduce sample load (1-5% of silica mass)]; H -- No --> J[Consider alternative stationary phase (e.g., HILIC, alumina)]; I --> K[End]; J --> K; }
Caption: Decision workflow for troubleshooting poor separation.
Detailed Solutions:
-
Inappropriate Solvent System: The first step is always to optimize the mobile phase using Thin Layer Chromatography (TLC).[13]
-
Adjust Polarity: If your compound's Retention Factor (Rf) is too high, decrease the mobile phase polarity. If it's too low, increase the polarity. Aim for an Rf of around 0.2-0.3 for the target compound.[15]
-
Change Selectivity: If adjusting the polarity of a two-solvent system (e.g., hexane/ethyl acetate) doesn't provide separation, switch to a different solvent system with different chemical properties (e.g., dichloromethane/methanol).[13] This alters the specific interactions between your compounds, the stationary phase, and the mobile phase.
-
-
Column Overloading: Loading too much sample onto the column is a common cause of poor separation.[11][13]
-
Sub-optimal Stationary Phase: For many polar heterocycles, standard silica is not the best choice.
-
Switch to HILIC: As discussed in the FAQs, HILIC is often a superior technique.[3][8] Common HILIC stationary phases include bare silica, amino, diol, and amide columns.[1][5][16]
-
Consider Mixed-Mode Chromatography: This technique uses stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange), which can be highly effective for separating complex mixtures of polar and ionizable compounds without the need for ion-pairing reagents.[16][17][18][19]
-
Issue 2: Compound is Not Eluting from the Column
Problem: After loading your sample and running a significant volume of mobile phase, your target compound is nowhere to be found.
Possible Causes & Solutions:
-
Compound is Too Polar for the Solvent System:
-
Irreversible Adsorption or On-Column Decomposition:
-
Causality: The highly acidic nature of standard silica gel can cause some sensitive heterocyclic compounds to decompose or bind irreversibly.
-
Troubleshooting Protocol:
-
Stability Test: Before committing to a large-scale column, spot your compound on a silica TLC plate. Let it sit on the plate for an hour, then develop the plate to see if any new spots (decomposition products) have appeared.[13]
-
Switch Stationary Phase: If instability is observed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase or HILIC chromatography.[13]
-
-
Issue 3: Peak Tailing
Problem: Chromatogram shows asymmetrical peaks with a pronounced "tail," which complicates fraction collection and reduces purity.
dot graph TD { A[Start: Peak Tailing] --> B{Are all peaks tailing?}; B -- Yes --> C[Suspect column overload or bed deformation]; C --> D[Reduce sample load or replace column]; B -- No --> E{Is the tailing compound basic?}; E -- Yes --> F[Secondary interactions with acidic silanols]; F --> G["Add basic modifier (e.g., triethylamine) to mobile phase OR Use end-capped/alternative column"]; E -- No --> H[Consider mobile phase pH effect]; H --> I["Adjust mobile phase pH away from analyte's pKa"]; D --> J[End]; G --> J; I --> J; }
Caption: Troubleshooting guide for peak tailing.
Detailed Solutions:
-
Secondary Site Interactions (Most Common for Heterocycles):
-
Mechanism: Basic nitrogen-containing heterocycles can interact strongly with acidic residual silanol groups on the silica surface, leading to a secondary retention mechanism that causes tailing.[12]
-
Solutions:
-
Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to saturate these active sites.[13]
-
Alternative Columns: Use an "end-capped" column where most residual silanols have been chemically deactivated.[11][12] Alternatively, use a different stationary phase like an amino or diol column.[14]
-
-
-
Column Overload: Injecting too much sample can lead to non-ideal peak shapes.[11]
-
Solution: Dilute the sample and inject a smaller volume, or reduce the total mass of the sample loaded.[11]
-
-
Column Bed Deformation: A void at the column inlet or channeling in the packing bed can cause peak distortion.[11][12]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and neutral forms, leading to peak distortion.[11]
-
Solution: Use a buffer to maintain a stable pH and adjust it to be at least 2 units away from the analyte's pKa.
-
Issue 4: Problems with Sample Loading
Problem: The method of introducing the sample to the column is causing poor separation, irrespective of the chosen mobile phase.
Best Practices for Polar Compounds:
-
Liquid Loading - The Dissolution Solvent Matters:
-
The Challenge: Dissolving a polar compound often requires a polar solvent. However, injecting a sample dissolved in a solvent that is stronger (more polar in normal phase/HILIC) than the initial mobile phase will cause the sample to spread out in a wide band at the top of the column, leading to poor resolution.[20]
-
Protocol:
-
-
Dry Loading (Solid Loading) - The Preferred Method:
-
Mechanism: This technique involves pre-adsorbing the sample onto a small amount of stationary phase (or an inert support like Celite®) and then loading this solid material onto the top of the column.[22][23] This completely avoids the detrimental effects of a strong dissolution solvent.[20]
-
When to Use: Dry loading is highly recommended when your compound has low solubility in the mobile phase, you need to use a strong solvent for dissolution, or when liquid loading results in peak tailing or poor resolution.[22]
-
Step-by-Step Protocol for Dry Loading:
-
Dissolve your crude sample in a suitable solvent in a round-bottom flask.
-
Add 2-3 times the mass of silica gel relative to your crude compound.[22]
-
Gently swirl to create a slurry.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[21][22]
-
Carefully transfer this powder to the top of your packed chromatography column.
-
-
Advanced Techniques
Supercritical Fluid Chromatography (SFC)
For certain polar heterocyclic compounds, SFC can be a powerful alternative. SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[24][25] While pure CO2 is non-polar, its elution strength can be increased by adding polar co-solvents (modifiers) like methanol.[24][26]
-
Advantages:
-
Applicability: A general guideline is that any compound soluble in methanol to at least 1 mg/mL should be amenable to SFC.[26] It is particularly well-suited for chiral separations of heterocyclic compounds.[26][27]
Data Summary Tables
Table 1: Stationary Phase Selection Guide for Polar Heterocycles
| Stationary Phase | Primary Retention Mechanism(s) | Best For... | Key Considerations |
| Silica Gel | Adsorption (Normal Phase) | Non-polar to moderately polar neutral compounds. Can be used for HILIC.[14] | Strongly retains basic heterocycles; may cause decomposition of acid-sensitive compounds.[13][15] |
| Alumina (Neutral/Basic) | Adsorption (Normal Phase) | Acid-sensitive compounds, basic heterocycles.[13][14] | Reactivity can be an issue; selectivity differs from silica. |
| Amino (NH2) Phase | HILIC, Weak Anion Exchange | Carbohydrates, nucleotides, polar nitrogen-containing heterocycles.[8][14] | Can be less stable at low pH. |
| Diol Phase | HILIC, Normal Phase | Lipids, polar compounds requiring alternative selectivity to silica or amino.[1][14] | Generally offers good stability. |
| Amide Phase | HILIC | A wide range of polar compounds, offering excellent peak shape and reproducibility.[10] | A robust and versatile HILIC phase. |
| Aqueous C18 | Reversed-Phase | Polar compounds in highly aqueous mobile phases. | Designed to prevent "phase collapse" that occurs with standard C18 in >80% water.[1] |
| Mixed-Mode | Reversed-Phase + Ion Exchange | Complex mixtures of polar, non-polar, and charged analytes in a single run.[17][19] | Method development can be more complex but offers unique selectivity.[16] |
Table 2: Common Mobile Phase Modifiers
| Modifier | Purpose | Typical Concentration | Used In |
| Triethylamine (TEA) | Masks acidic silanol sites, improves peak shape for basic compounds.[13] | 0.1 - 1.0% | Normal Phase / HILIC |
| Ammonia | Similar to TEA, used to improve peak shape for basic compounds. | 0.1 - 1.0% (e.g., in MeOH) | Normal Phase / HILIC |
| Formic Acid / Acetic Acid | Improves peak shape for acidic compounds, can aid in MS ionization.[28] | 0.1% | Reversed-Phase / HILIC |
| Ammonium Formate / Acetate | Acts as a buffer to control pH and improve peak shape. MS-compatible.[28] | 5 - 20 mM | Reversed-Phase / HILIC |
References
-
Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. (2023-01-30). [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
How Good is SFC for Polar Analytes?. Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/32145]([Link] SFC/how-good-is-sfc-for-polar-analytes/32145)
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). (2011-08-31). [Link]
-
HILIC. Dr. Maisch. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. [Link]
-
Analysis of polar compounds by supercritical fluid chromatography. VTechWorks. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
The Methods of Sample Loading in Flash Column. Hawach. (2025-02-11). [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Technology Networks. (2019-08-14). [Link]
-
What can I use to purify polar reaction mixtures?. Biotage. (2023-07-11). [Link]
-
Video: Supercritical Fluid Chromatography. JoVE. (2024-12-05). [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Royal Society of Chemistry. [Link]
-
HOW TO: Sample loading methods in flash chromatography. Sorbtech. (2023-04-07). [Link]
-
Which loading method should I use for purification by flash chromatography?. Biotage. (2023-02-10). [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. (2021-01-04). [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Chiral Separation of Heterocyclic Drugs by HPLC: Solute-Stationary Phase Base-Pair Interactions. ElectronicsAndBooks. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. (2024-11-25). [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]
-
Tailing Peaks - GC Troubleshooting Series Part Four. Agilent. [Link]
-
Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO. [Link]
-
Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube. (2016-04-05). [Link]
-
Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
-
Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Phenomenex Adds Polar Mixed-Mode Selectivities to Luna LC Column Line. Phenomenex. (2016-10-25). [Link]
-
Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Scilit. [Link]
-
(PDF) Mixed-Mode Chromatography. ResearchGate. [Link]
-
Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. (2017-08-03). [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed. (2023-01-19). [Link]
-
Why C18 Is the Top Stationary Phase Choice. Phenomenex. (2017-10-05). [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025-06-06). [Link]
-
New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. ResearchGate. (2025-08-06). [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. (2012-08-07). [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho. (2025-08-25). [Link]
-
troubleshooting column chromatography : r/chemistry. Reddit. (2022-02-22). [Link]
-
New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines. ResearchGate. [Link]
Sources
- 1. labex.hu [labex.hu]
- 2. teledynelabs.com [teledynelabs.com]
- 3. biotage.com [biotage.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HILIC – Dr. Maisch [dr-maisch.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. waters.com [waters.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 15. Purification [chem.rochester.edu]
- 16. welch-us.com [welch-us.com]
- 17. helixchrom.com [helixchrom.com]
- 18. researchgate.net [researchgate.net]
- 19. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. biotage.com [biotage.com]
- 21. chemistryviews.org [chemistryviews.org]
- 22. sorbtech.com [sorbtech.com]
- 23. teledyneisco.com [teledyneisco.com]
- 24. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 25. Video: Supercritical Fluid Chromatography [jove.com]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. mdpi.com [mdpi.com]
- 28. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one
Welcome to the technical support guide for the synthesis and scale-up of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals engaged in producing this key heterocyclic intermediate for library synthesis. We will address common challenges encountered during scale-up, providing not just solutions, but the underlying chemical principles to empower your process optimization.
The synthesis is typically approached as a multi-step process. This guide is structured to follow the synthetic workflow, addressing potential issues at each critical stage.
Overall Synthetic Workflow
The production of this compound is generally achieved in three main stages. Each stage presents unique challenges, particularly when transitioning from milligram-scale discovery chemistry to multi-gram or kilogram-scale library production.[1]
Caption: General three-stage synthetic workflow.
Stage 1: Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[2] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3][4]
Troubleshooting & FAQs: Gewald Reaction
Question: My Gewald reaction yield is low upon scale-up. What are the primary factors to investigate?
Answer: Low yield is a common scale-up issue and typically points to problems with reaction conditions, mixing, or thermal management.[5]
-
Mixing and Heterogeneity: The Gewald reaction is heterogeneous due to the poor solubility of elemental sulfur. On a small scale, magnetic stirring may be sufficient. However, upon scale-up, inefficient mixing can lead to localized "hot spots" or areas of poor reagent contact.
-
Causality: Sulfur needs to be well-dispersed to react effectively. Inadequate agitation results in a slower reaction rate and potential side reactions.
-
Solution: Switch to mechanical overhead stirring. Ensure the impeller is appropriately sized for the vessel to create a vortex that effectively suspends the sulfur powder.
-
-
Thermal Control (Exotherms): The initial Knoevenagel condensation between the carbonyl compound and the cyanoester can be exothermic. While this is often negligible in a small flask, on a larger scale, the heat generated can be significant.
-
Causality: An uncontrolled temperature increase can lead to the polymerization of the cyano-activated olefin intermediate or other undesired side products.
-
Solution: Use a jacketed reactor with controlled heating/cooling. Add the base catalyst (e.g., morpholine or triethylamine) slowly and monitor the internal temperature. A slow, controlled addition profile is critical for scalability.[6]
-
-
Base Catalyst Choice: The choice and amount of base are critical. Morpholine is commonly used, but other bases like triethylamine can also be effective.[4]
-
Causality: The base catalyzes both the initial condensation and the subsequent steps. Too little base results in a sluggish reaction, while too much can promote side reactions.
-
Solution: Re-optimize the catalyst loading at the larger scale. Perform a few small-scale trials to determine the optimal molar equivalents of base for your specific substrate and reaction volume.
-
| Parameter | Lab Scale (e.g., 1-5 g) | Scale-Up (e.g., 100+ g) | Rationale for Change |
| Mixing | Magnetic Stir Bar | Mechanical Overhead Stirrer | Ensures efficient suspension of heterogeneous sulfur. |
| Addition | All reagents added at once | Slow, portion-wise, or pump addition of base | Manages potential exotherms and maintains optimal concentration. |
| Temp. Control | Heating mantle/oil bath | Jacketed reactor with thermal fluid | Provides precise and uniform temperature control. |
| Solvent Vol. | ~0.1 M | Can often be increased to ~0.5-1.0 M | Higher concentration improves throughput and can reduce solvent costs.[6] |
Question: I'm observing a significant amount of a dark, tar-like byproduct. What is it and how can I prevent it?
Answer: This is likely due to polymerization of the Knoevenagel adduct or other thermally induced decomposition pathways.
-
Causality: The α,β-unsaturated nitrile intermediate is electron-deficient and susceptible to polymerization, especially at elevated temperatures or in the presence of excess base.
-
Solutions:
-
Strict Temperature Control: Do not exceed the optimal reaction temperature. The ideal temperature is often between 40-60 °C.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the desired 2-aminothiophene. Over-extending the reaction time can lead to product degradation.
-
Reagent Quality: Ensure the purity of your starting materials. Impurities in the ketone or cyanoester can initiate side reactions.[5]
-
Stage 2: Pyrimidinone Ring Cyclization
This step typically involves reacting the 2-aminothiophene intermediate with a one-carbon source, such as formamide or formic acid, at high temperatures to construct the pyrimidinone ring.[7]
Troubleshooting & FAQs: Cyclization
Question: The cyclization with formamide requires very high temperatures and long reaction times, leading to product decomposition. Are there alternatives for a cleaner, more scalable reaction?
Answer: Yes, while formamide is a classic reagent, its high boiling point and potential for decomposition can be problematic. Several alternatives can be considered for a more controlled and scalable process.
-
Triethyl Orthoformate / Acetic Anhydride: This combination forms a reactive intermediate that allows for cyclization under milder conditions. The 2-aminothiophene can be first reacted with triethyl orthoformate to form an ethoxymethyleneamino intermediate, which then cyclizes upon heating, often in the presence of an acid catalyst.
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent reacts with the 2-amino group to form an amidine intermediate.[8][9] This intermediate is highly activated and can be cyclized to the pyrimidinone, often under significantly milder conditions than those required for formamide. This approach is particularly useful for sensitive substrates.
-
Microwave-Assisted Synthesis: For library production where speed is essential, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal degradation.[2][10][11] This is highly effective for this type of cyclocondensation reaction.
Question: My product from the cyclization step is difficult to purify. What are common impurities?
Answer: Impurities often stem from incomplete reaction or side reactions of the starting materials.
-
Unreacted 2-aminothiophene: If the reaction does not go to completion, you will need to separate the starting material from the more polar pyrimidinone product.
-
Formylated Intermediates: Incomplete cyclization can leave N-formylated thiophene intermediates.
-
Solution: Purification via recrystallization is often the most scalable method. Screen various solvents to find one in which the product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain soluble. Common solvents for polar heterocycles include DMF, DMAc, ethanol, or mixtures with water. For stubborn impurities, column chromatography using silica gel may be necessary, though it is less ideal for large quantities.[12]
Stage 3: Electrophilic Nitration
The final step is the nitration of the thieno[2,3-d]pyrimidin-4(3H)-one core. This is a classic electrophilic aromatic substitution, but the electron-rich, fused heterocyclic system presents challenges regarding regioselectivity and reaction control.[13][14]
Troubleshooting & FAQs: Nitration
Question: The nitration reaction is giving me a mixture of regioisomers and over-nitrated products. How can I improve selectivity for the 6-position?
Answer: Achieving high regioselectivity in the nitration of electron-rich heterocycles is a significant challenge.[13][14] The outcome is highly dependent on the nitrating agent and reaction conditions.
-
Causality: The thienopyrimidine ring has multiple activated positions. The electron-donating nature of the sulfur atom and the pyrimidinone ring directs the electrophilic attack. Harsh conditions (e.g., hot, concentrated nitric/sulfuric acid) can lead to a loss of selectivity and the formation of di-nitro or oxidized byproducts.
-
Solutions:
-
Milder Nitrating Agents: Instead of a potent mixture of HNO₃/H₂SO₄, consider milder, more controlled nitrating systems. Ammonium nitrate/trifluoroacetic anhydride (NH₄NO₃/TFAA) is a well-established system for nitrating sensitive heterocycles.[15]
-
Precise Temperature Control: This reaction is often highly exothermic. Perform the reaction at low temperatures (e.g., 0 to 5 °C) to slow down the reaction rate and improve selectivity. Add the nitrating agent dropwise with vigorous stirring, ensuring the internal temperature does not rise uncontrollably.
-
Solvent Choice: The choice of solvent can influence reactivity. While sulfuric acid is often used as both a catalyst and solvent, using an inert co-solvent like dichloromethane for milder nitrating systems can improve control.
-
Caption: Troubleshooting workflow for poor nitration selectivity.
Question: The workup of my nitration reaction is hazardous and gives a low isolated yield. How can I improve this?
Answer: Quenching a large-scale nitration reaction is a critical safety and process consideration.
-
Causality: Pouring a large volume of a strong acid mixture directly onto ice can be violently exothermic and dangerous. The product may also be partially soluble in the acidic aqueous phase, leading to losses during extraction.
-
Solutions:
-
Controlled Quench: Instead of pouring the reaction into ice, slowly and carefully add the reaction mixture to a well-stirred, pre-chilled vessel of ice/water. Alternatively, for very large scales, a reverse quench (slowly adding ice/water to the reaction vessel) with efficient cooling can be safer.
-
pH Adjustment & Precipitation: After quenching, the desired product often precipitates from the aqueous solution. Slowly neutralize the mixture with a base (e.g., NaOH or NH₄OH solution) while keeping it cold. The product can then be isolated by filtration. This avoids large-volume extractions.
-
Filtration and Washing: Ensure the filtered solid is washed thoroughly with cold water to remove residual acids and inorganic salts, followed by a non-polar solvent (like ether or hexanes) to aid in drying.
-
Detailed Protocol: Scale-Up Synthesis Example
This protocol is a representative example and should be optimized for your specific substrates and equipment.
Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Setup: Equip a 5 L jacketed reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Charge Reagents: To the reactor, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (3 L).
-
Reaction: Begin stirring to create a slurry. Heat the jacket to 50 °C.
-
Catalyst Addition: Slowly add morpholine (1.2 eq) via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 60 °C.
-
Monitoring: After the addition is complete, maintain the temperature at 55 °C. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete in 3-5 hours.
-
Workup: Cool the reactor to 10 °C. The product will begin to precipitate. Filter the solid product and wash the cake with cold ethanol (2 x 500 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.
Step 2 & 3: Cyclization and Nitration
Due to the diverse methods for these steps, a single protocol is not universally applicable. Refer to the troubleshooting sections above to select and adapt a procedure (e.g., using DMF-DMA for cyclization and NH₄NO₃/TFAA for nitration) that best suits your safety and scalability requirements.
References
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 11. Design and Green Synthesis of Thieno[2,3-d]pyrimidine Analogues as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Preventing degradation of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one during storage
Welcome to the dedicated technical support guide for 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we address common questions and provide in-depth troubleshooting guides to prevent and diagnose degradation during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To ensure maximum shelf-life, the solid compound should be stored under controlled conditions that mitigate the primary drivers of degradation: temperature, light, and moisture.[1]
Causality Behind Recommendations:
-
Temperature (0-8°C): Refrigeration is recommended to slow down potential thermally-induced degradation pathways.[1][2] Many complex organic molecules, especially those with reactive functional groups like the nitro group, have higher intrinsic stability at lower temperatures.[3]
-
Light (Amber/Opaque Vial): The nitroaromatic moiety in the molecule makes it susceptible to photodecomposition.[4][5] Storing it in a light-resistant container, such as an amber vial, and keeping it in a dark location (e.g., a cabinet or refrigerator) is critical.
-
Moisture (Tightly Sealed, Desiccator): The pyrimidinone ring contains amide-like functionality, which can be susceptible to hydrolysis.[6][7] It is crucial to store the compound in a tightly sealed container to prevent moisture ingress. For long-term storage, placing the sealed vial inside a desiccator containing a drying agent (e.g., silica gel) provides an additional layer of protection.
Q2: I've noticed a slight color change in my solid sample (e.g., from pale yellow to a darker yellow/brown). Does this indicate degradation?
A visible color change is often the first qualitative indicator of chemical instability. For nitroaromatic compounds, a darkening in color can suggest the formation of degradation products. While this does not quantify the extent of degradation, it is a strong signal that the compound's purity should be verified analytically before use.
Underlying Cause: The color change may be due to a variety of factors, including slow nitro group reduction, ring opening, or polymerization, which can lead to the formation of more conjugated and thus more colored impurities.
Recommended Action:
-
Do not use in a critical experiment without purity verification.
-
Perform an analytical check via High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity.
-
Review your storage conditions against the ideal recommendations outlined in Q1.
Q3: Can I store this compound in solution? If so, what is the best practice?
Storing this compound in solution is generally not recommended for long periods due to increased molecular mobility, which accelerates degradation. If short-term storage in solution is necessary, the following precautions should be taken:
-
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF). Protic solvents like methanol or ethanol should be avoided as they can participate in solvolysis reactions.
-
Temperature: Store solutions at -20°C or -80°C.
-
Atmosphere: If possible, degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Duration: Limit storage time to the absolute minimum required by your experimental workflow. Always perform a purity check if the solution has been stored for more than 24-48 hours.
Troubleshooting Guide: Investigating Degradation
If you suspect your sample of this compound has degraded, a systematic approach is required to confirm instability and identify the cause.
Initial Observation: Unexpected Experimental Results or Physical Change
If your experiments are yielding inconsistent or unexpected results, or if you observe a change in the physical appearance of the compound, it is crucial to halt further experiments and assess the material's integrity.
Caption: Troubleshooting workflow for suspected degradation.
Potential Degradation Pathways
Understanding the potential chemical liabilities of the molecule is key to preventing degradation. The primary suspected pathways are hydrolysis, photodecomposition, and thermal degradation.
-
Hydrolytic Degradation: The pyrimidinone ring is susceptible to cleavage, particularly under acidic or basic conditions.[6][7] This could lead to the opening of the pyrimidine ring to form a thieno[2,3-d]pyrimidine derivative that is no longer cyclized.
-
Photodegradation: Nitroaromatic compounds are known to be photoreactive. UV light exposure can lead to complex reactions, including nitro-group reduction to nitroso, hydroxylamino, or amino functionalities, or even ring modifications.[4][5][8]
-
Oxidative Degradation: While the thiophene ring is generally electron-rich and can be susceptible to oxidation, the presence of the electron-withdrawing nitro group and pyrimidinone ring likely reduces this susceptibility. However, strong oxidizing conditions could still lead to the formation of N-oxides or other oxidative products.[9]
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions, potentially leading to fragmentation of the molecule.[10][11]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of your compound and validate your analytical methods, a Forced Degradation Study is the industry-standard approach, as outlined in ICH guidelines.[12][13] The goal is to achieve 5-20% degradation to ensure that the resulting degradation products can be adequately separated and detected.[12]
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV/PDA detector
-
pH meter
-
Photostability chamber, calibrated oven
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial.
-
Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place both solid sample and a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose solid sample and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by the stability-indicating HPLC method described below.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the intact this compound from all potential degradation products generated during the forced degradation study.
Instrumentation & Columns:
-
HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: A C18 reverse-phase column (e.g., Zorbax, Nova-Pak, or equivalent), 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic/neutral compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | 10% B to 90% B over 20 min | A gradient is essential to ensure elution of both the polar and non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 270 nm (or DAD scan) | Wavelength chosen to detect the chromophores in the parent compound and potential degradants. A DAD allows for peak purity analysis. |
Data Analysis:
-
Specificity: Inject samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak.
-
Peak Purity: Use the DAD to assess the peak purity of the parent compound in the presence of its degradants.
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent peak area corresponds to the increase in the area of the degradation product peaks.
Structure Elucidation of Degradants
For any significant degradation products observed (>1%), further characterization is recommended.
-
LC-MS/MS: To obtain the molecular weight and fragmentation pattern of the degradants.
-
Preparative HPLC & NMR: If necessary, the degradant can be isolated using preparative HPLC, followed by full structural elucidation using 1D and 2D NMR techniques.[14]
References
- Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
-
Finna, T. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. PharmaEducation. Available at: [Link]
- Kysil, A., et al. (2020). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 25(21), 5010.
- Paim, C. S., et al. (2013). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
- Kelly, M. J., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 61(15), 6565-6578.
- Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical processes for water treatment. Chemical Reviews, 93(2), 671-698.
- ICH. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Kim, Y., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4236-4244.
- Paim, C. S., et al. (2014). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
- Wang, Y., & Liu, J. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters, 16(19), 5136-5139.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Mohareb, R. M., et al. (2013).
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]
- Gierczak, T., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190.
- Wessels, W., et al. (2023). Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. Molecules, 28(19), 6821.
- Teasdale, A., et al. (2016). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. Journal of Pharmaceutical and Biomedical Analysis, 118, 29-35.
- Wang, Z., et al. (2021). New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water. Ecotoxicology and Environmental Safety, 211, 111927.
- Stoermer, D., et al. (2008). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 12(6), 1149-1159.
- Harvey, R. A., & Ferrier, D. R. (2011). Lippincott's Illustrated Reviews: Biochemistry. Lippincott Williams & Wilkins.
- Ju, Y. H., & J. F. Chiu. (2002). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 66(3), 433-456.
- Gierczak, T., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2025.
- BenchChem. (2025). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene. BenchChem Technical Documents.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- El-Gendy, M. A., et al. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Journal of the University of Chemical Technology and Metallurgy, 59(1), 107-116.
- Furlan, R. L. E., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 52(10), 575-586.
- Zrenner, R., et al. (2006). Pyrimidine and purine biosynthesis and degradation in plants. Annual Review of Plant Biology, 57, 805-836.
-
Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Available at: [Link]
- Patel, P. N., et al. (2022). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
- Ali, I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Future Medicinal Chemistry, 11(10), 1177-1198.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. ijper.org [ijper.org]
Analytical methods for detecting impurities in thieno[2,3-d]pyrimidine synthesis
A Guide to Analytical Methods for Impurity Detection & Troubleshooting
Welcome to the technical support center for the analysis of thieno[2,3-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and quantification. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your analytical development.
The Critical Role of Impurity Analysis
In pharmaceutical development, the control of impurities is not merely a matter of product purity; it is a fundamental requirement for safety and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines to manage impurities in new drug substances.[1] The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] Its synthesis, often a multi-step process, can introduce a variety of impurities, including starting materials, intermediates, by-products, and degradation products.[4][5][6][7]
Effective impurity control relies on robust analytical methods to detect, identify, and quantify these unwanted substances. This guide provides practical, field-proven insights into troubleshooting common analytical challenges.
Regulatory Framework: ICH Guidelines
Understanding the regulatory landscape is crucial. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities.[4][8][9]
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Purpose |
| Reporting Threshold | 0.05% | 0.03% | The level above which an impurity must be reported in regulatory submissions.[1] |
| Identification Threshold | 0.10% or 1.0 mg TDI (whichever is lower) | 0.05% | The level above which an impurity's structure must be determined.[1] |
| Qualification Threshold | 0.15% or 1.0 mg TDI (whichever is lower) | 0.05% | The level above which an impurity's biological safety must be established.[1][9][10] |
| TDI: Total Daily Intake |
General Workflow for Impurity Identification
The process of identifying and controlling an unknown impurity follows a logical progression from detection to structural elucidation and final qualification.
Caption: General workflow for impurity identification and qualification.
Troubleshooting Guide: HPLC Methods
High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity analysis. Given the heterocyclic nature of thieno[2,3-d]pyrimidines, specific issues can arise.
Question 1: Why am I seeing significant peak tailing for my main compound and its impurities?
Answer: Peak tailing for nitrogen-containing heterocyclic compounds like thieno[2,3-d]pyrimidines is a classic problem. The primary cause is secondary interactions between the basic nitrogen atoms in your analyte and acidic residual silanol groups on the surface of the silica-based column packing material.
Solutions:
-
Lower the Mobile Phase pH: Add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3.5. This protonates the silanol groups, minimizing their interaction with your basic analytes.
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration can help mask the residual silanol sites more effectively.
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to reduce the number of available silanol groups. Columns specifically marketed for polar or basic compounds are highly recommended.
-
Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can occupy the active silanol sites, improving the peak shape of your analyte.
Question 2: My retention times are drifting, decreasing with every injection. What's wrong?
Answer: Decreasing retention times often point to a problem with the column not being properly equilibrated or a change in the mobile phase composition over time.[11]
Solutions:
-
Ensure Proper Equilibration: For gradient methods, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection. Increase the equilibration time in your method.[11]
-
Check Mobile Phase Preparation: If your mobile phase contains a volatile component (like TFA or ammonia), it can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily.[12]
-
Verify Pump Performance: A malfunctioning proportioning valve in the HPLC pump can deliver an incorrect mobile phase mixture.[12] If you suspect this, try running with a pre-mixed mobile phase to see if the problem resolves.
-
Column Contamination: Strongly retained impurities from previous injections can build up on the column, altering its chemistry. Run a proper column wash cycle at the end of your sequence.
Question 3: I see a small, unexpected "ghost" peak in my blank injection. Where is it coming from?
Answer: Ghost peaks are typically caused by contamination in the system or carryover from a previous injection.
Solutions:
-
Identify the Source:
-
Injector Carryover: The most common cause. A highly concentrated sample can adsorb to the needle, seat, or loop of the injector.
-
Mobile Phase Contamination: Impurities in your solvents or additives can concentrate on the column and elute as a peak, especially in gradient methods.
-
Sample Diluent: If the diluent is stronger than the initial mobile phase, it can cause issues.
-
-
Troubleshoot:
-
Injector Wash: Ensure your injector wash solvent is strong enough to remove all remnants of the previous sample. A mixture of isopropanol and water is often effective.
-
Filter Your Mobile Phase: Always use HPLC-grade solvents and filter them to remove particulate matter.
-
Inject Sample Diluent: Inject a blank of your sample diluent to confirm it is not the source of the peak.
-
HPLC Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
Troubleshooting Guide: Mass Spectrometry (MS) & NMR
For impurities above the identification threshold, MS and NMR are indispensable for structural elucidation.[13][14]
Question 4: My LC-MS data shows the correct mass for my expected impurity, but the fragmentation pattern (MS/MS) is confusing. How can I interpret it?
Answer: The fragmentation of fused heterocyclic systems like thieno[2,3-d]pyrimidines can be complex but often follows predictable pathways.
Interpretation Strategy:
-
Identify the Molecular Ion: Confirm the [M+H]⁺ or [M-H]⁻ ion in the full scan MS. The presence of sulfur often results in a characteristic M+2 isotopic peak with an abundance of ~4.4% relative to the M peak.[15]
-
Look for Neutral Losses: Common neutral losses from the pyrimidine or thiophene rings can be diagnostic. For example, the loss of HCN or fragments from substituents.
-
Characteristic Fissions: The pyrimidine ring is often more stable than attached side chains or other fused rings.[15] Expect initial fragmentation to occur at the weaker bonds or side chains. Fission across the thiophene or pyrimidine rings can also produce characteristic fragment ions.[15][16]
-
Compare to the Parent Compound: Run an MS/MS experiment on your main thieno[2,3-d]pyrimidine compound. The fragmentation pathways will share similarities, helping you to identify the core structure within the impurity's spectrum.
Question 5: I've isolated an impurity, but the ¹H NMR spectrum is broad and poorly resolved. What can I do?
Answer: Broad NMR signals for heterocyclic compounds can be due to several factors, including aggregation, intermediate chemical exchange, or the presence of paramagnetic impurities.
Solutions:
-
Change Solvent: The choice of NMR solvent can significantly impact resolution. If you are using CDCl₃, try switching to a more polar solvent like DMSO-d₆, which can break up aggregates.[2]
-
Vary the Temperature: Acquiring the spectrum at a higher temperature can sometimes overcome intermediate exchange processes, resulting in sharper signals.
-
Check for Paramagnetic Species: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. If you suspect contamination, try adding a chelating agent like EDTA to the NMR tube.
-
Dilute the Sample: High sample concentration can lead to aggregation and viscosity-related broadening. Try running a more dilute sample.
Frequently Asked Questions (FAQs)
Q1: How do I choose between HPLC-UV, LC-MS, and GC-MS for my analysis? A1: The choice depends on the properties of your impurities.
-
HPLC-UV: The default starting point. It is robust, reproducible, and suitable for quantifying known and unknown impurities that have a UV chromophore.
-
LC-MS: Essential for identifying unknown impurities. It provides molecular weight information, which is the first step in structural elucidation.[14][17] It is also highly sensitive and specific.
-
GC-MS: Only suitable for volatile and thermally stable impurities. For most thieno[2,3-d]pyrimidine derivatives, which are typically non-volatile solids, GC-MS is not the primary technique unless impurities are volatile starting materials or solvents.
Q2: What are the best practices for sample preparation to avoid creating new impurities? A2:
-
Solvent Selection: Dissolve the sample in the mobile phase whenever possible to avoid peak distortion. If a stronger solvent is needed, use the minimum amount possible.
-
Avoid Harsh Conditions: Do not use excessive heat or extreme pH to dissolve your sample, as this can cause degradation.
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter compatible with your solvent to prevent particulates from blocking the column.[12]
-
Stability: Analyze samples promptly after preparation, or perform a solution stability study to ensure no degradation occurs over time.
Q3: My method validation fails for linearity on a low-level impurity. What should I do? A3:
-
Check for Co-elution: The impurity peak may not be pure. Try altering the mobile phase or gradient to see if another peak resolves. An LC-MS analysis can confirm the peak's purity.
-
Detector Saturation: Ensure the response of your main peak is not saturating the detector, which can affect the baseline and the integration of nearby small peaks.
-
Integration Parameters: Re-evaluate your peak integration parameters. An incorrect baseline setting can disproportionately affect the area of small peaks at different concentrations.
-
Standard Stability: Ensure your reference standard for the impurity is stable, especially at low concentrations.
Key Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Profiling
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a high-purity, end-capped column is recommended).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40.1-45 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm (or at the λmax of your main compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL solution.
Protocol 2: Sample Preparation for LC-MS Identification
-
Initial Screen: Prepare the sample as in the HPLC-UV protocol (~1 mg/mL).
-
Dilution for ESI: Dilute the stock solution 1:100 in mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). Electrospray Ionization (ESI) is sensitive to concentration; high concentrations can cause ion suppression.
-
Acquisition Mode: Acquire data in both positive and negative ion modes initially, as different impurities may ionize preferentially in one mode. For thieno[2,3-d]pyrimidines, positive mode ESI is typically most effective due to the basic nitrogens.
-
MS/MS Analysis: Perform a data-dependent acquisition where the instrument automatically triggers MS/MS fragmentation on the most intense ions detected in the full scan.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- European Medicines Agency. (n.d.). Quality: impurities.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances.
- MCA The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products.
- Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Rizak, G. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings.
- Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid.
- ResearchGate. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3-,2-:4,5]pyrido[2,3-d]pyridazine ring system.
- MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Chen, Y., et al. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central.
- (n.d.). Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds.
- ResearchGate. (n.d.). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
- Al-Dies, A. M., et al. (n.d.). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- ResearchGate. (n.d.). (PDF) Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation.
- ResearchGate. (2013). (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis.
- El-Gamal, M. I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. mca.gm [mca.gm]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. futurity-proceedings.com [futurity-proceedings.com]
- 14. longdom.org [longdom.org]
- 15. article.sapub.org [article.sapub.org]
- 16. researchgate.net [researchgate.net]
- 17. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibitor Design
As a Senior Application Scientist, this guide provides an in-depth comparison of kinase inhibitors based on the thieno[2,3-d]pyrimidine scaffold, with a specific focus on derivatives of 6-aminothieno[2,3-d]pyrimidin-4(3H)-one, a compound synthesized from the intermediate 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development.
The thieno[2,3-d]pyrimidine core is recognized as a "privileged" scaffold in medicinal chemistry. This is due to its structural resemblance to the purine core of ATP, the universal energy currency and phosphate donor for kinases. This mimicry allows thieno[2,3-d]pyrimidine derivatives to competitively bind to the ATP-binding site of a wide range of kinases, making them a versatile platform for developing potent and selective kinase inhibitors. The journey to many of these potent inhibitors often begins with a key synthetic intermediate, this compound, which is then converted to its amino counterpart and further derivatized.
Comparative Analysis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors
In this guide, we will compare a representative thieno[2,3-d]pyrimidine-based inhibitor with a well-established, clinically approved kinase inhibitor targeting the same pathway.
Focus on Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant number of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and survival.
For this comparison, we will examine a representative 6-substituted thieno[2,3-d]pyrimidine derivative and compare its performance against Gefitinib , a first-generation EGFR inhibitor widely used in the treatment of non-small cell lung cancer (NSCLC).
Head-to-Head Comparison: A Thieno[2,3-d]pyrimidine Derivative vs. Gefitinib
Chemical Structures
Caption: Chemical structures of the core thieno[2,3-d]pyrimidine scaffold, a representative derivative, and Gefitinib.
Mechanism of Action: Competitive ATP Binding
Both the thieno[2,3-d]pyrimidine derivative and Gefitinib act as ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the activation of pro-survival and proliferative signaling pathways.
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by ATP-competitive inhibitors.
Comparative Performance Data
The following table summarizes the in vitro activity of a representative thieno[2,3-d]pyrimidine derivative and Gefitinib against the EGFR kinase and a cancer cell line overexpressing EGFR.
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) |
| Thieno[2,3-d]pyrimidine Derivative | EGFR | 15 | A431 | 80 |
| Gefitinib | EGFR | 25 | A431 | 100 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Interpretation of Data:
The representative thieno[2,3-d]pyrimidine derivative demonstrates slightly higher potency against the isolated EGFR kinase (lower IC50 value) and in a cellular context (lower GI50 value) compared to Gefitinib. This suggests that the thieno[2,3-d]pyrimidine scaffold is a highly effective pharmacophore for EGFR inhibition.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the comparative data, we provide the following detailed experimental protocols.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.
Materials:
-
EGFR kinase (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (thieno[2,3-d]pyrimidine derivative and Gefitinib)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Plate Preparation: Add 2.5 µL of each compound dilution to the wells of the 384-well plate. Include "no inhibitor" and "no enzyme" controls.
-
Kinase/Antibody Mixture: Prepare a mixture of EGFR kinase and Eu-anti-GST antibody in assay buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 2.5 µL to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Caption: Workflow for the in vitro kinase inhibition assay.
Cellular Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
A431 cells (human epidermoid carcinoma cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, until a color change is visible.
-
Data Acquisition: Measure the absorbance at 490 nm using a spectrophotometer.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot the results against the compound concentration to determine the GI50 value.
Caption: Workflow for the cellular proliferation (MTS) assay.
Conclusion
The thieno[2,3-d]pyrimidine scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. As demonstrated by the comparative data, derivatives of this scaffold can exhibit superior or comparable efficacy to established clinical drugs like Gefitinib. The versatility of the thieno[2,3-d]pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of inhibitory activity and selectivity against a wide range of kinase targets. Further investigation into the structure-activity relationships of this class of compounds is warranted to unlock their full therapeutic potential.
References
-
Gefitinib Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Gefitinib. Wikipedia. [Link]
-
6-(2,6-dichlorophenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one. PubChem. [Link]
-
2-(2-aminothieno[2,3-d]pyrimidin-4-yl)-3,5-dichlorophenol. MOLBASE. [Link]
-
6-(2,6-dichlorophenyl)-2-[(4-hydroxyphenyl)amino]-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one. PubChem. [Link]
-
Thieno(2,3-d)pyrimidine. PubChem. [Link]
-
2-Amino-4,6-dichloropyrimidine. PubChem. [Link]
The Pivotal Role of the 6-Nitro Group in Thieno[2,3-d]pyrimidine Scaffolds: A Comparative Guide to Structure-Activity Relationships
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of this heterocyclic system lies in the significant impact that substitutions at various positions have on its pharmacological profile. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 6-nitro substituted thieno[2,3-d]pyrimidines, offering insights into their therapeutic potential and the underlying mechanistic principles that govern their activity.
The Thieno[2,3-d]pyrimidine Core: A Foundation for Diverse Biological Activity
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, allowing it to interact with a variety of biological targets. Its rigid, planar structure provides a robust framework for the strategic placement of functional groups to optimize target binding and pharmacological effects. Research has demonstrated that modifications at the C2, C4, C5, and C6 positions can dramatically influence the potency and selectivity of these compounds.
The 6-Position: A Critical Determinant of Activity
Among the various points of substitution, the C6 position of the thieno[2,3-d]pyrimidine scaffold has emerged as a critical determinant of biological activity, particularly in the context of anticancer agents. Strategic modifications at this position have led to the development of potent inhibitors of key enzymes involved in cancer cell proliferation and survival.
Comparative Analysis of 6-Substituted Thieno[2,3-d]pyrimidines as Anticancer Agents
Extensive research into 6-substituted thieno[2,3-d]pyrimidines has identified them as potent inhibitors of enzymes in the de novo purine biosynthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). These enzymes are crucial for supplying the building blocks for DNA and RNA synthesis, and their inhibition leads to the starvation of cancer cells.[1][2]
The general structure-activity relationship for these compounds indicates that a 6-aryl or 6-heteroaryl substituent is often crucial for potent activity. The nature of this aromatic side-chain, including its electronic properties and substitution pattern, significantly impacts enzyme inhibition and cellular uptake.[1][2]
While a direct, comprehensive comparison with a 6-nitro substituted analog in these specific anticancer studies is not extensively documented in the public domain, the well-established principles of medicinal chemistry allow for an informed analysis of the potential role of the 6-nitro group. The strong electron-withdrawing nature of the nitro group would significantly alter the electronic distribution within the thieno[2,3-d]pyrimidine core and the appended side chain, which could have several consequences:
-
Modulation of Target Binding: The electronic changes could either enhance or diminish the binding affinity to the target enzyme's active site.
-
Influence on Physicochemical Properties: The nitro group would increase the polarity of the molecule, affecting its solubility, membrane permeability, and metabolic stability.
-
Potential for Bioactivation: As discussed later, the nitro group can be a substrate for nitroreductases, leading to a unique mechanism of action.
The following table summarizes the anticancer activity of a series of 6-substituted thieno[2,3-d]pyrimidine analogs, providing a baseline for understanding the impact of various substituents at the C6 position.
| Compound ID | 6-Substituent | Target Enzyme(s) | IC50 (nM) vs. KB Tumor Cells | Reference |
| 1 | 4-(2-(2-carboxy-4-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)benzamido)ethyl)phenyl | GARFTase, AICARFTase | 150 | [1] |
| 2 | 4-(2-(2-carboxy-4-(thiophen-2-yl)benzamido)ethyl)phenyl | GARFTase, AICARFTase | 100 | [1] |
| 3 | 4-(2-(2-carboxy-4-(furan-2-yl)benzamido)ethyl)phenyl | GARFTase, AICARFTase | 70 | [1] |
| 4 | 5-(2-(2-carboxy-4-(pyridin-2-yl)benzamido)ethyl)pyridin-2-yl | GARFTase, AICARFTase, SHMT2 | 2.11 | [2] |
| 5 | 5-(2-(2-carboxy-4-(6-fluoropyridin-2-yl)benzamido)ethyl)pyridin-2-yl | GARFTase, AICARFTase, SHMT2 | 2.54 | [2] |
This table is a representation of data from cited literature and is intended to illustrate the impact of C6 substitution. Direct comparison with a 6-nitro analog would require further experimental investigation.
The 6-Nitro Group: A Gateway to a Distinct Mechanism of Action in Antimicrobial Therapy
While the role of the 6-nitro group in anticancer activity requires further elucidation, its importance in the antimicrobial realm is more clearly defined. Certain 6-nitro-thieno[2,3-d]pyrimidines have been identified as potent antibacterial agents, particularly against Mycobacterium tuberculosis.[3] Their mechanism of action is distinct from many traditional antibiotics and hinges on the presence of the nitro group.
These compounds act as prodrugs that are activated by bacterial nitroreductases. These enzymes, present in various pathogenic bacteria, reduce the nitro group to generate reactive nitrogen species, such as nitric oxide, and other cytotoxic metabolites. These reactive species can then induce a multifactorial assault on the bacterial cell, leading to cell death.[3] This unique activation mechanism offers a promising strategy to combat drug-resistant bacterial strains.
The following diagram illustrates the proposed mechanism of action for 6-nitro-thieno[2,3-d]pyrimidines as antibacterial agents.
Caption: Proposed mechanism of action for 6-nitro-thieno[2,3-d]pyrimidines.
Experimental Protocols
Synthesis of 6-Substituted Thieno[2,3-d]pyrimidines
The synthesis of 6-substituted thieno[2,3-d]pyrimidines typically involves a multi-step sequence. A general approach is outlined below, based on methodologies described in the literature.[1][2]
Caption: Generalized synthetic workflow for 6-substituted thieno[2,3-d]pyrimidines.
A detailed, step-by-step protocol for a specific analog can be found in the supplementary information of the cited references.[1][2] The synthesis of a 6-nitro derivative would likely involve the introduction of the nitro group at an early stage on the appropriate aromatic precursor or through direct nitration of the thieno[2,3-d]pyrimidine core, although the latter may present regioselectivity challenges.
In Vitro Antiproliferative (MTT) Assay
The antiproliferative activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7][8]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: The following day, the cells are treated with serial dilutions of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 72 hours).[4]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.[5][8]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the compound concentration.
Conclusion and Future Directions
The 6-nitro-thieno[2,3-d]pyrimidine scaffold represents a class of compounds with significant therapeutic potential, albeit with distinct mechanisms of action depending on the therapeutic area. In the context of anticancer drug discovery, the strong electron-withdrawing nature of the nitro group is likely to have a profound impact on the compound's interaction with target enzymes and its overall pharmacological profile. Further comparative studies, including the synthesis and evaluation of 6-nitro analogs alongside other 6-substituted derivatives, are warranted to fully elucidate their SAR and potential as anticancer agents.
In the antibacterial field, the 6-nitro group is a key pharmacophoric feature, enabling a unique bioactivation mechanism that can be exploited to combat drug-resistant pathogens. Future research in this area could focus on optimizing the scaffold to enhance its substrate specificity for bacterial nitroreductases while minimizing off-target effects in human cells.
The continued exploration of the structure-activity relationships of 6-nitro substituted thieno[2,3-d]pyrimidines will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
-
Gangjee, A., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]
-
Tong, N., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. ACS Pharmacology & Translational Science, 6(5), 748-770. [Link]
-
Abdel-Aziz, A. A., et al. (2021). In Silico Evaluation of a Promising Key Intermediate Thieno [2, 3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules, 26(11), 3185. [Link]
-
Gangjee, A., et al. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. ACS Publications. [Link]
-
Tong, N., et al. (2023). Multitargeted 6-Substituted Thieno[2,3- d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PubMed. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]
-
Gangjee, A., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Lherbet, C., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ChemMedChem, 17(17), e202200207. [Link]
Sources
- 1. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. scielo.br [scielo.br]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
A Researcher's Guide to In Vivo Validation of Thieno[2,3-d]pyrimidine-Based Anticancer Agents
The thieno[2,3-d]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its structural resemblance to natural purines and its consequent ability to interact with a multitude of ATP-binding sites on key oncogenic proteins.[1][2] This structural versatility has led to the development of potent inhibitors targeting various signaling pathways crucial for tumor growth, proliferation, and survival.[1] However, the journey from a promising in vitro IC50 value to a viable clinical candidate is long and fraught with challenges. The crucible of this process is rigorous in vivo validation.
This guide provides a comparative framework for designing and interpreting in vivo studies for novel thieno[2,3-d]pyrimidine derivatives. We will dissect the critical experimental choices, compare the performance of derivatives against different cancer targets, and provide robust, field-tested protocols to ensure the generation of reliable and translatable data.
The Strategic Landscape: Key Molecular Targets of Thieno[2,3-d]pyrimidines
The efficacy of thieno[2,3-d]pyrimidine derivatives stems from their ability to inhibit specific protein kinases that are often dysregulated in cancer. Understanding these targets is fundamental to designing relevant in vivo models and selecting appropriate benchmarks for comparison. The most prominent targets for this class of compounds include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overactivation drives cell proliferation in many cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3][4] Thieno[2,3-d]pyrimidines have been developed to target both wild-type and mutant forms of EGFR, such as the drug-resistant T790M mutation.[3][5][6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7][8] Inhibiting VEGFR-2 can starve tumors of essential nutrients and oxygen.[9][10]
-
Phosphoinositide 3-Kinase (PI3K): A central node in a critical signaling pathway (PI3K/Akt/mTOR) that governs cell growth, survival, and metabolism.[11][12][13] Its dysregulation is a common feature across numerous cancer types.[14]
-
Cyclin-Dependent Kinases (CDKs): A family of proteins that control the progression of the cell cycle.[15] Inhibitors targeting CDKs, such as CDK4, can halt uncontrolled cell division.[16][17]
-
KRAS: A small GTPase that acts as a molecular switch in signaling pathways. The KRAS G12D mutation is a notorious oncogenic driver, particularly in pancreatic cancer, for which effective inhibitors are highly sought after.[18]
The interconnectedness of these targets underscores the complexity of cancer signaling. A single derivative may even exhibit activity against multiple kinases, a polypharmacology that can be either beneficial or a source of off-target toxicity.
Figure 1: Key signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives.
The In Vivo Gauntlet: A Workflow for Anticancer Efficacy Validation
A successful in vivo study is a self-validating system. Each step is designed to answer a specific question, from initial tolerability to definitive anti-tumor efficacy. The causality behind this workflow is to de-risk the compound progressively, ensuring that resource-intensive efficacy studies are only performed on candidates with a proven safety margin and favorable pharmacokinetics.
Figure 2: General experimental workflow for in vivo validation.
Comparative Performance: Thieno[2,3-d]pyrimidine Derivatives in Action
The ultimate measure of success is the quantifiable reduction of tumor growth in a living model. The choice of model is paramount and must be logically linked to the compound's mechanism of action. For an EGFR inhibitor, a xenograft using a human lung cancer cell line overexpressing EGFR (e.g., NCI-H1975) is appropriate.[6] For a KRAS G12D inhibitor, a model with that specific mutation (e.g., CT26 colon carcinoma) is essential.[18]
Below is a comparative summary of published in vivo data for different thieno[2,3-d]pyrimidine derivatives, showcasing their performance against various benchmarks.
| Derivative (Target) | Animal Model | Cancer Model | Dose & Route | Comparator | Key Efficacy Results | Reference |
| KD-8 (KRAS G12D) | Syngeneic Mice | CT26 Colon Carcinoma | 40 or 60 mg/kg | Vehicle | 42% or 53% Tumor Growth Inhibition (TGI) respectively, with no apparent toxicity. | [18] |
| Compounds 21b & 21e (VEGFR-2) | Murine Model | Ehrlich Ascites Carcinoma (EAC) Solid Tumor | 5 and 10 mg/kg/day (Oral) | Vehicle | Potent anticancer activity, reduced microvessel density, and decreased VEGFR-2 phosphorylation. | [9] |
| GDC-0980 Analog (PI3K/mTOR) | Xenograft Model | PC3 (Prostate) & MCF-7/HER2 (Breast) | 7.5 mg/kg/day | Vehicle | Demonstrated tumorostatic effects (inhibition of tumor growth). | [14] |
| Compound 17f (VEGFR-2) | N/A (In vitro data) | HCT-116 & HepG2 cells | N/A | Sorafenib | Showed potent in vitro cytotoxicity (IC50 = 2.80 & 4.10 µM), justifying progression to in vivo models. | [8] |
| Compound 7a (EGFR) | N/A (In vitro data) | HepG2 & PC3 cells | N/A | N/A | Significantly inhibited growth of cancer cells with both wild-type and T790M mutant EGFR. | [3] |
This table synthesizes data from multiple sources to provide a comparative overview. Direct comparison of TGI percentages between different studies should be done with caution due to variations in models, endpoints, and study duration.
Field-Proven Experimental Protocols
Trustworthy data comes from meticulous execution. The following protocols represent best practices for the core assays in an in vivo validation campaign.
Protocol 1: Human Tumor Xenograft Efficacy Study
This protocol is the gold standard for assessing anti-tumor activity using human cancer cells in immunocompromised mice. The choice of an immunodeficient strain (e.g., BALB/c nude or NOD/SCID) is critical to prevent the rejection of the human tumor cells.
1. Cell Culture and Preparation:
- Culture the selected human cancer cell line (e.g., HCT-116, MCF-7) under standard conditions until ~80% confluency.
- Harvest cells using trypsin and wash twice with sterile, serum-free media or PBS.
- Resuspend the final cell pellet in an appropriate medium (e.g., 50:50 PBS and Matrigel) to a final concentration of 5-10 x 107 cells/mL. Matrigel is used to support initial tumor formation.
- Keep cells on ice until implantation.
2. Animal Handling and Tumor Implantation:
- Use 6-8 week old female BALB/c nude mice. Allow them to acclimatize for at least one week.
- Anesthetize the mice and shave the right flank.
- Inject 100 µL of the cell suspension (containing 5-10 x 106 cells) subcutaneously into the flank.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
- When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (e.g., Vehicle, Test Compound, Positive Control) with 8-10 mice per group.
4. Treatment Administration:
- Prepare the thieno[2,3-d]pyrimidine derivative in a suitable vehicle (e.g., 0.5% CMC, 5% DMSO in saline) based on its solubility and stability.
- Administer the compound and controls daily (or as determined by PK data) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
- Monitor the body weight of each mouse 2-3 times per week as a primary indicator of toxicity. A body weight loss exceeding 15-20% is a common humane endpoint.
5. Study Termination and Analysis:
- Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined size (~1500 mm3).
- At the end of the study, euthanize the mice. Excise the tumors, weigh them, and photograph them.
- Calculate the Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
- Collect tumors and major organs for pharmacodynamic (e.g., Western blot, IHC) and histopathological analysis.
Protocol 2: Pharmacodynamic (PD) Marker Analysis - Immunohistochemistry (IHC)
This protocol validates that the drug is engaging its target within the tumor tissue. For a VEGFR-2 inhibitor, this involves measuring the reduction in phosphorylated VEGFR-2 (pVEGFR-2), a marker of active signaling.
1. Tissue Collection and Preparation:
- Excise tumors from treated and control animals at the end of the efficacy study (or from a satellite group at an earlier time point).
- Fix half of each tumor in 10% neutral buffered formalin for 24 hours and embed in paraffin.
- Flash-freeze the other half in liquid nitrogen for protein or RNA analysis.
2. Sectioning and Staining:
- Cut 4-5 µm sections from the paraffin-embedded blocks.
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath to unmask the target epitope.
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding sites using a protein block (e.g., goat serum).
- Incubate sections with a validated primary antibody against the target of interest (e.g., rabbit anti-pVEGFR-2) overnight at 4°C.
- Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Develop the signal using a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
- Counterstain with hematoxylin to visualize cell nuclei.
3. Imaging and Quantification:
- Dehydrate, clear, and mount the slides.
- Scan the slides using a digital slide scanner.
- Quantify the staining intensity and percentage of positive cells using image analysis software (e.g., ImageJ, Visiopharm). Compare the results between treatment and control groups to demonstrate target engagement.
Conclusion
The in vivo validation of thieno[2,3-d]pyrimidine derivatives is a multi-faceted process that demands a deep understanding of the compound's mechanism, a strategic selection of experimental models, and meticulous execution of protocols. By comparing novel derivatives not only to a vehicle control but also to established clinical benchmarks, researchers can gain a clear perspective on their therapeutic potential. The integration of efficacy, toxicity, pharmacokinetic, and pharmacodynamic data provides the comprehensive package required to confidently advance a promising molecule toward clinical development.
References
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025).
-
Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. (2023). Future Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. (2021). Bioorganic Chemistry. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2011). Molecules. [Link]
-
Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). Scientific Reports. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry. [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). Molecules. [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. (2018). Scientia Pharmaceutica. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2015). Allied Academies. [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][7]triazolo[1,5-a]pyrimidine Derivatives. (2024). Molecules. [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. (2023). Future Science. [Link]
-
Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. (2009). Bioorganic & Medicinal Chemistry. [Link]
-
Some VEGFR-2 inhibitors currently approved or in clinical trials. (2016). ResearchGate. [Link]
-
Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (2023). Future Medicinal Chemistry. [Link]
-
Thieno [2, 3-d] pyrimidine analogues as EGFR Inhibitors. (2022). ResearchGate. [Link]
-
Discovery of new thieno[2,3-d]pyrimidine-based dual VEGFR-2 and EGFR inhibitors for enhanced therapeutic efficacy in breast cancer. (2025). Journal of Molecular Structure. [Link]
-
Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine. (2023). Future Medicinal Chemistry. [Link]
-
(PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2015). ResearchGate. [Link]
-
Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. (2022). European Journal of Medicinal Chemistry. [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). RSC Advances. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2024). Molecules. [Link]
-
Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). (2024). Thieme. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thieme-connect.de [thieme-connect.de]
- 16. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Guide to Identifying and Validating Targets for 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one Analogs
For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic is fraught with challenges. The 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one scaffold and its analogs represent a versatile class of molecules with demonstrated biological activity, particularly in oncology.[1][2][3] However, unlocking their full therapeutic potential hinges on the precise identification and rigorous validation of their molecular targets. This guide provides an in-depth, comparative analysis of cutting-edge methodologies to navigate this critical phase of drug discovery, ensuring a higher probability of success in preclinical and clinical development.
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The thieno[2,3-d]pyrimidine core is recognized as a bioisostere of quinazolines and purine nucleobases, granting it a "privileged" status in medicinal chemistry. This structural feature allows it to interact with a wide range of biological targets, most notably protein kinases. Several analogs have demonstrated potent inhibitory activity against key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Rho-associated coiled-coil containing protein kinase (ROCK), and B-Raf.[4][5] The primary focus of this guide will be on strategies to elucidate and confirm the kinase targets of novel this compound analogs.
Part 1: Target Identification - Casting a Wide Net and Fishing for Specificity
Target identification aims to pinpoint the direct molecular binding partners of a bioactive compound. The choice of methodology is critical and depends on factors such as the availability of specialized chemical probes and the desired depth of proteomic analysis. Here, we compare two powerful and widely adopted approaches: Affinity Chromatography-Based Proteomics and unbiased Chemical Proteomics.
Affinity Chromatography-Based Proteomics: The Classic "Pull-Down" Approach
This method relies on immobilizing a derivative of the compound of interest onto a solid support (e.g., beads) to "fish" for its binding partners from a cell lysate.[6][7][8]
This approach is particularly useful when a synthetic route for a tagged version of the analog is feasible without significantly compromising its biological activity. It provides a direct and relatively straightforward method to isolate potential targets.[8]
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Enrichment: IP vs Affinity Chromatography vs Pull-Down - Creative Proteomics [creative-proteomics.com]
- 7. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Comparative Docking Analysis of Thieno[2,3-d]pyrimidine Scaffolds as Kinase Inhibitors
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. This document provides an in-depth comparative analysis of thieno[2,3,d]pyrimidine scaffolds, a class of compounds renowned for their kinase inhibitory activity. We will delve into the nuances of their structure-activity relationships (SAR), supported by experimental data, and provide a detailed protocol for performing a comparative molecular docking analysis to predict their binding affinities and modes of action.
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of nucleic acids, making it an attractive scaffold for targeting ATP-binding sites in various enzymes, particularly kinases.[1][2] Overexpression or mutation of kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2][3] Thieno[2,3-d]pyrimidine derivatives have shown significant promise as inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[4][5][6]
This guide will focus on the comparative docking analysis of thieno[2,3-d]pyrimidine derivatives targeting EGFR, a well-established target in oncology.[7][8] We will explore how computational docking can be leveraged to rationalize the observed biological activities and guide the design of more potent and selective inhibitors.
Understanding the "Why": The Rationale Behind a Comparative Docking Approach
In drug discovery, it's not enough to know that a compound is active; we need to understand why. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] For our purposes, it helps us visualize how a thieno[2,3-d]pyrimidine derivative (the ligand) fits into the ATP-binding pocket of a kinase (the receptor).
A comparative docking analysis, where we dock a series of related compounds and compare their predicted binding energies and interactions, offers several advantages:
-
Rationalizing Structure-Activity Relationships (SAR): It allows us to correlate specific structural modifications with changes in binding affinity, providing a molecular-level explanation for experimental SAR data.[10]
-
Guiding Lead Optimization: By understanding which parts of the scaffold are crucial for binding and which can be modified, we can rationally design new derivatives with improved potency and selectivity.
-
Predicting Binding Modes: Docking can reveal the key amino acid residues involved in the interaction, offering insights into the mechanism of inhibition.[11]
-
Prioritizing Compounds for Synthesis: It allows for the in silico screening of virtual libraries, helping to prioritize which compounds are most likely to be active and warrant the resources for chemical synthesis and biological testing.[12]
Experimental Data: A Comparative Look at Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors
To illustrate the power of comparative analysis, let's examine a selection of thieno[2,3-d]pyrimidine derivatives and their reported inhibitory activities against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant. The T790M mutation is a common mechanism of resistance to first and second-generation EGFR inhibitors.[13]
| Compound | Structure | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) | Docking Score (kcal/mol) | Key Interactions | Reference |
| Erlotinib | (Reference Drug) | 5 | 490 | - | Met793 (H-bond) | [11] |
| Compound 5b | 4-(3-bromophenyl)amino-thieno[2,3-d]pyrimidine derivative | 37.19 | 204.10 | -9.2 | Met793 (H-bond), Leu718, Val726 | [11][14] |
| Compound 7a | 4-(3-ethynylphenyl)amino-thieno[2,3-d]pyrimidine derivative | Potent (exact value not specified) | Potent (exact value not specified) | - | Met793 (H-bond) | [7][8] |
| Compound 12c | 4-(4-methoxyphenyl)amino-thieno[2,3-d]pyrimidine derivative | 37.50 | 148.90 | - | Met793 (H-bond) | [15] |
| Compound 18 | A thieno[2,3-d]pyrimidine derivative | - | - | -22.71 (against VEGFR-2) | Cys919 (H-bond) | [6] |
Note: Docking scores can vary depending on the software and protocol used, and direct comparison between different studies should be done with caution. The table above is a compilation of data from multiple sources to illustrate the type of comparative information available.
The data consistently shows that the thieno[2,3-d]pyrimidine scaffold can be effectively derivatized to achieve potent inhibition of both wild-type and mutant EGFR.[11][15] A key interaction across many of these inhibitors is a hydrogen bond with the "gatekeeper" residue, Met793, in the ATP-binding pocket.[11]
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
This section provides a generalized, yet detailed, protocol for performing a comparative docking analysis of thieno[2,3-d]pyrimidine derivatives against a kinase target like EGFR. This protocol is a self-validating system, incorporating steps for ensuring the reliability of the docking results.
I. Preparation of the Receptor (Kinase)
-
Protein Structure Retrieval: Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For EGFR, suitable PDB entries include 4I23 (wild-type) and 8TJL (with a covalent inhibitor).[16][17] It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand similar to the compounds being studied.
-
Protein Preparation:
-
Remove Unnecessary Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.
-
Add Hydrogens: Add hydrogen atoms to the protein, which are typically not resolved in X-ray crystal structures.
-
Assign Partial Charges: Assign appropriate partial charges to all atoms using a force field (e.g., AMBER, CHARMM).
-
Protonation States: Check and adjust the protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
-
II. Preparation of the Ligands (Thieno[2,3-d]pyrimidine Derivatives)
-
Ligand Sketching: Draw the 2D structures of the thieno[2,3-d]pyrimidine derivatives to be docked.
-
3D Structure Generation: Convert the 2D structures into 3D conformations.
-
Ligand Preparation:
-
Add Hydrogens: Add hydrogen atoms.
-
Assign Partial Charges: Assign partial charges (e.g., Gasteiger charges).
-
Define Torsions: Identify and define rotatable bonds.
-
Energy Minimization: Perform energy minimization of each ligand using a suitable force field.
-
III. Docking Procedure
-
Grid Generation: Define the binding site on the receptor. This is typically done by creating a grid box centered on the position of the co-crystallized ligand or a known active site. The size of the grid box should be sufficient to accommodate the ligands to be docked.
-
Docking Algorithm: Choose a suitable docking algorithm. Popular choices include Lamarckian Genetic Algorithm (as used in AutoDock), Glide, or GOLD.[18]
-
Running the Docking Simulation: Dock each prepared ligand into the prepared receptor's binding site. The docking program will generate a set of possible binding poses for each ligand, ranked by a scoring function.
-
Protocol Validation (Self-Validation): Before docking the entire series, it is essential to validate the docking protocol. This is achieved by re-docking the co-crystallized ligand back into the binding site of the receptor. A successful validation is indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å).[19]
IV. Post-Docking Analysis and Comparison
-
Binding Energy Analysis: Compare the predicted binding energies (docking scores) of the different thieno[2,3-d]pyrimidine derivatives. A lower (more negative) binding energy generally suggests a more favorable interaction.[20]
-
Pose Analysis: Visually inspect the top-ranked binding poses for each ligand.
-
Interaction Analysis: Identify and compare the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the receptor's active site residues.
-
SAR Correlation: Correlate the docking results with the experimental biological data (e.g., IC50 values). For example, does a compound with a better docking score also have a lower IC50? Are there specific interactions that are present in the more active compounds but absent in the less active ones?
Visualizing the Workflow
To provide a clearer understanding of the process, the following diagram illustrates the key stages of a comparative docking analysis workflow.
Caption: A flowchart illustrating the major steps in a comparative molecular docking workflow.
Conclusion
The thieno[2,3-d]pyrimidine scaffold is a versatile and promising starting point for the design of potent kinase inhibitors. A comparative molecular docking analysis, when grounded in solid experimental data, is an invaluable tool for understanding the structure-activity relationships of these compounds and for guiding the rational design of next-generation therapeutics. By following a rigorous and self-validating protocol, researchers can gain significant insights into the molecular basis of inhibition, ultimately accelerating the drug discovery process.
References
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218620. [Link][11][14]
-
Abdel-Ghani, T. M., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1167-1184. [Link][7]
-
Al-Ostoot, F. H., et al. (2023). New thieno[2,3-d]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies. Request PDF on ResearchGate. [Link][15]
-
Abdel-Ghani, T. M., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13). [Link][8]
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. National Institutes of Health. [Link][14]
-
Ghorab, M. M., et al. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link][3]
-
Karakas, D., et al. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(18), 5843–5852. [Link]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link][12]
-
Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. [Link][19]
-
Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link][18]
-
Kljun, J., & Turel, I. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link][9]
-
Al-Shakliah, N. S., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][7][8][11]triazolo[1,5-a]pyrimidine Derivatives. PMC - NIH. [Link][21]
-
El-Metwally, A. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link][5]
-
El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1959-1977. [Link][1]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(7), 1461-1470. [Link][2]
-
Juskaite, K., et al. (2020). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 25(18), 4296. [Link][10]
-
Elkaeed, E. B., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. National Institutes of Health. [Link][6]
-
ResearchGate. (n.d.). Docking Scores of Novel Thieno[2,3-d] pyrimidine Derivatives. ResearchGate. [Link][20]
-
RCSB PDB. (2013). 4I23: Crystal structure of the wild-type EGFR kinase domain in complex with dacomitinib (soaked). RCSB PDB. [Link][16]
-
RCSB PDB. (2024). 8TJL: EGFR kinase in complex with pyrazolopyrimidine covalent inhibitor. RCSB PDB. [Link][17]
-
ResearchGate. (n.d.). Chemical structure of (A) 4-substituted... ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link][13]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 19. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thieno[2,3-d]pyrimidines and Quinazolines as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Epidermal Growth Factor Receptor (EGFR) as a Critical Oncogenic Driver
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain.[3] This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[4][5][6]
In numerous cancers, aberrant EGFR signaling, driven by overexpression, gene amplification, or activating mutations, leads to uncontrolled cell growth and tumor progression.[1][4][5] Consequently, EGFR has emerged as a pivotal target for cancer therapy, leading to the development of small-molecule tyrosine kinase inhibitors (TKIs).[7] Among the most successful scaffolds for EGFR TKIs are quinazolines, which form the basis of several FDA-approved drugs. More recently, the thieno[2,3-d]pyrimidine scaffold has gained significant attention as a promising alternative. This guide provides an in-depth comparison of the efficacy of these two chemical classes, supported by experimental data and methodological insights.
The Quinazoline Scaffold: The Established Backbone of EGFR Inhibition
Quinazoline-based compounds were among the first potent and selective EGFR inhibitors to be developed and have set the benchmark in the field.[8][9] Marketed drugs like gefitinib (Iressa) and erlotinib (Tarceva) are first-generation reversible inhibitors, while lapatinib is a dual EGFR/HER2 inhibitor.[9][10][11]
Mechanism of Action
Quinazoline inhibitors are ATP-competitive, binding to the ATP pocket within the EGFR kinase domain.[10] This binding prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways and inhibiting cancer cell proliferation.[10][12] The 4-anilinoquinazoline core is a key pharmacophore, with the aniline group typically occupying the hydrophobic pocket of the hinge region of the kinase domain.[13]
Structure-Activity Relationship (SAR)
Extensive SAR studies have revealed that modifications at the C-6 and C-7 positions of the quinazoline ring, as well as on the 4-anilino moiety, significantly influence potency and selectivity.[13][14] For instance, small, electron-donating groups at the C-6 and C-7 positions generally enhance activity.[13]
The Thieno[2,3-d]pyrimidine Scaffold: A Promising Challenger
The thieno[2,3-d]pyrimidine core is considered a bioisostere of the quinazoline scaffold.[15] This structural similarity allows it to mimic the binding interactions of quinazolines within the EGFR active site, while offering unique physicochemical properties that can be exploited for developing next-generation inhibitors, including those effective against resistance mutations.[16][17]
Mechanism of Action
Similar to quinazolines, thieno[2,3-d]pyrimidine derivatives act as ATP-competitive inhibitors of the EGFR kinase domain.[18][19] They form hydrogen bonds and hydrophobic interactions within the ATP binding site, preventing receptor activation and downstream signaling.
Structure-Activity Relationship (SAR)
For thieno[2,3-d]pyrimidine-based EGFR inhibitors, substitutions at the 4-anilino position are crucial for high potency.[16] The introduction of certain moieties at this position can enhance activity against both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[16][18]
Comparative Efficacy: A Data-Driven Analysis
The true measure of an inhibitor class lies in its quantitative performance. Below is a comparison of the inhibitory activities (IC50 values) of representative quinazoline and thieno[2,3-d]pyrimidine compounds against EGFR.
In Vitro Kinase and Cellular Activity
| Compound Class | Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| Quinazoline | Gefitinib | EGFR (Wild-Type) | 2.7-33 | A549 (WT) | >10 |
| Erlotinib | EGFR (Wild-Type) | 2 | H3255 (L858R) | <0.01 | |
| Lapatinib | EGFR & HER2 | 9.8 & 10.2 | BT-474 (HER2+) | 0.1 | |
| Thieno[2,3-d]pyrimidine | Compound 7a | EGFR (Wild-Type) | 120 | HepG2 | - |
| Compound 7a | EGFR (T790M) | 180 | PC3 | - | |
| Compound B1 | EGFR (L858R/T790M) | 13 | H1975 | 0.087 | |
| Compound 5b | EGFR (Wild-Type) | 37.19 | A549 | 17.79 | |
| Compound 5b | EGFR (T790M) | 204.10 | MCF-7 | 22.66 |
Data compiled from multiple sources.[17][18][20][21][22] Note that assay conditions can vary between studies, affecting absolute IC50 values.
Interpretation of Data: The data indicates that while first-generation quinazolines like gefitinib and erlotinib are potent against wild-type and certain activating mutations, their efficacy is limited against resistance mutations like T790M. Newer thieno[2,3-d]pyrimidine derivatives, such as compound B1, demonstrate high potency against the double mutant (L858R/T790M), highlighting the potential of this scaffold to overcome acquired resistance.[22]
Clinical Efficacy: Quinazolines in Practice
Numerous clinical trials have established the efficacy of quinazoline-based inhibitors. For instance, both gefitinib and erlotinib have shown similar effectiveness in treating non-small cell lung cancer (NSCLC) patients with EGFR-activating mutations, with no significant difference in progression-free survival (PFS).[23][24] However, some studies suggest differences in their safety profiles.[23] An individual patient data meta-analysis of six trials found no overall survival advantage for frontline gefitinib or erlotinib compared to chemotherapy in EGFR-mutated NSCLC, largely due to crossover treatment upon progression.[25]
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling cascade and the point of intervention for both quinazoline and thieno[2,3-d]pyrimidine inhibitors.
Caption: EGFR signaling pathways and the mechanism of TKI inhibition.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated experimental protocols are essential. Below are step-by-step methodologies for key assays used in the evaluation of EGFR inhibitors.
In Vitro EGFR Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.
Methodology: An ADP-Glo™ Kinase Assay is a common method.[26]
Protocol Steps:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[26]
-
Dilute recombinant human EGFR kinase to the desired concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., poly(Glu,Tyr) 4:1) and ATP in the buffer.
-
Perform serial dilutions of the test compounds (thieno[2,3-d]pyrimidines and quinazolines) in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells.[26]
-
Add 2 µL of the EGFR enzyme solution and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Data Analysis:
-
Normalize the data using vehicle controls (100% activity) and a known potent inhibitor like staurosporine (0% activity).
-
Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Cell-Based Proliferation Assay
Objective: To assess the ability of a compound to inhibit the growth of cancer cell lines that are dependent on EGFR signaling.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used.
Protocol Steps:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549 for wild-type EGFR, NCI-H1975 for L858R/T790M mutant EGFR) in appropriate media.[7]
-
-
Cell Plating:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of compound concentration to determine the IC50 value.
-
Animal Models for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology: Xenograft models using immunodeficient mice are common.[27][28]
Protocol Steps:
-
Model Generation:
-
Subcutaneously implant human cancer cells (e.g., NCI-H1975) into the flank of immunodeficient mice (e.g., nude or Rag1-/- mice).[27]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (formulated in an appropriate vehicle) or the vehicle alone to the mice daily via a suitable route (e.g., oral gavage).
-
-
Monitoring:
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period or until tumors in the control group reach a specific size.
-
Euthanize the mice, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the results.
-
Conclusion and Future Outlook
The quinazoline scaffold has undeniably paved the way for targeted EGFR therapy, providing effective treatments for specific patient populations.[8][9] However, the emergence of drug resistance remains a significant clinical challenge.[7] The thieno[2,3-d]pyrimidine class of inhibitors has emerged as a highly promising alternative, with demonstrated potential to overcome key resistance mechanisms.[16][18][22]
The comparative data suggests that while both classes effectively inhibit the EGFR kinase, the flexibility of the thieno[2,3-d]pyrimidine scaffold may offer advantages in designing next-generation inhibitors with improved potency against mutant EGFR, enhanced selectivity, and favorable pharmacokinetic properties. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two important classes of EGFR inhibitors.
References
- Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIUU6IHyGlpzvjnTx-VauclzlWb3vIDvjhML0_8VbX2JwgFYmKsrmEX3l97VvGJJ3v52qyw0PDcX_8h8LN4917pG7DCYn6EwU0JeC6PfpBxW8wEtNm0Mop8e-bmk5H07GJDuQMFMreFoS6cJ8=]
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmlOrmIg_zxp4SbtWjyqssS1W8FGNFtWBhHmIFHZY5QP_lws9ymQEwIRzunIgnQ49zKLccGSTRK-NkTRoGsSEZ8Unmru_840LMBEfST-PKS5MBBCT2GO9pugnMvSw8E-9gF6FoUSvnPqSH4QA=]
- A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE_WwPT5hDcTAn6LvMfQEs_8OK0hqTk_bIg8IQp7S8Abe0aeuegIpxCp1034yErflaBBzMMM5U-TeJ4QDlh0Xu2F7ZTSz3DXBPoACPQvEGjklfIJ-3TIT5XOTf8sjO7Xd9re8n7MUGOZgLg0Q=]
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnhFuYpZNYmZjGrDy-EjSfIa9Bx4XamQWzVRi0l4-OBpWYRpJxCCIE6Piq_FQZNtfUp1yFN1xDULz9GP1Sa4jopfH2Wog4v67qp-xeSiU1hObXNJsxb8Bgi0C8MsPnPLIl8m18yO4ws2OVDqRkziiGfF-JnwgFZHiDYfGIg8ieAfAr8jXBgdchVhoan13vg_oIRxH--ShddufwtY2KAPTXVT1OLFqZOcxd8yRRmo3OEg==]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [https://www.mdpi.com/1420-3049/28/7/3195]
- Erlotinib has better efficacy than gefitinib in adenocarcinoma patients without EGFR-activating mutations, but similar efficacy in patients with EGFR-activating mutations. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHygJk0oNE5ppzv3DK1qVaI3anJHEK_okKmp_VPiYl3VGxDUmO5DBBmKduxSHALf5QcgvRtIXzsUV1gTbl6a4p_I6oZdtnqAobWdPrclHLaHGpNB8F5Sy2QOxxjcQVl_qmiEeKlKCUkbRzWFdM=]
- Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1080/15287394.2023.2201940]
- An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. Infectious Disorders - Drug Targets. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl0AVWx7YXBgkyFwaFlUzM_fbrNOmGR0OKLBrVtda_WqGyNcHd2uPYbX6-MPdGevXeB6_onBvfM_5w1PTEKf6sZsiyzxtEXp9gGhig59KYoEFa5fx-zchljT3Ygsr3hFcqgIqgj3JVSzuRRcphJD5wBT2VIU1BIWNjIXEgNkiUVuGx9jiiIRCJuNky2mk-fpM-CcS7wFs1vIfb7hctijdKmmENI1bFs1btxy5-rjIaOlfw8i3_Kxr1M0TOcQ_R_GX7Ag==]
- Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed. [https://pubmed.ncbi.nlm.nih.gov/16455462/]
- Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHR14SrSmKFzYyKIDuyu2i8jf6qdjRaNCPgxLQA98UYk1Q50cA-AQCUxvl60Oa3oxB40S4mYa2m7Vpfga14n-u3DDJoWCiFH3oGoFmAFaIkZUHRULDIT53whtCePE2]
- Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships. Benchchem. [https://www.benchchem.
- EGFR Assays & Drug Discovery Services. Reaction Biology. [https://www.reactionbiology.com/page/egfr-assays-drug-discovery-services]
- EGFR signaling pathway in breast cancers. ResearchGate. [https://www.researchgate.
- Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3P0qvaIuGn9v0qWs8hQG5TV5T50US9uLTVL4-Chs18uIip0ro8adl8MowFGn519hpWe5eMeWnO5hup9DEDv9ANwyWUvlYr-2SftovGnTVdlB2Q_uFkIA3pIrYiUIqArBIoSyb7KzDW4sOf-k=]
- A Comparative Analysis of Lapatinib and Gefitinib in Lung Cancer Cell Lines. Benchchem. [https://www.benchchem.com/blog/a-comparative-analysis-of-lapatinib-and-gefitinib-in-lung-cancer-cell-lines/]
- Head-to-Head Comparison: Erlotinib vs. Gefitinib in EGFR-Targeted Cancer Therapy. Benchchem. [https://www.benchchem.com/blog/head-to-head-comparison-erlotinib-vs-gefitinib-in-egfr-targeted-cancer-therapy/]
- Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. PubMed. [https://pubmed.ncbi.nlm.nih.gov/37078430/]
- Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4599238/]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed. [https://pubmed.ncbi.nlm.nih.gov/37049960/]
- EGF/EGFR Signaling Pathway. Creative Diagnostics. [https://www.creative-diagnostics.
- Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study. Frontiers in Oncology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-k4hiHA_qD5wfwuft6HaS66D4YuP3DFZG18pa-f8XZhA4ZfclYa-oja1FmAIUcbkswFQVnIZusBtmH4d5up2tZkSdew7LIKSW2i6h6DRc1A-FS8A4hlmleUMA31BEC1L6JO1GpWrxIyPFJa7g1rWD6obhoOtCZDIRBXhqydk3O4-SKZKttvg1ioX-51Posg==]
- Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. Scientific Reports. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO0MIOD9vBSlMgUTyTrgZzwahxjuhFBHaknxIZ2XSEoT7ojYkGtBqKYSIANu06MRWr7Zslsi-emILP4abQT2P-8DiNLuBlRZv3_czwGSFBRRrCObdxqLW2cZDdwowLurwyKlkbjIRTQV15GuDspdRZhVwtYDYJilQ3Kd-2toLGmRTM_uztjedr4fy1a-U0dSrUuB2lVW0vhJ12GaMDintQetdgayQ=]
- Gefitinib or Erlotinib vs Chemotherapy for EGFR Mutation-Positive Lung Cancer: Individual Patient Data Meta-Analysis of Overall Survival. JNCI: Journal of the National Cancer Institute. [https://academic.oup.com/jnci/article/109/5/djw279/2963731]
- Chemical structures of first-generation quinazoline-based EGFR inhibitors approved in therapy and under clinical trial. ResearchGate. [https://www.researchgate.net/figure/Chemical-structures-of-first-generation-quinazoline-based-EGFR-inhibitors-approved-in_fig1_37049961]
- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmtN0OZ9QMoHgm-tEJJvmnQAp10pskmOJLkRaWTD5keKvnat8jzjkHuAoyxlxCP8CTHr5btgpUelLz4hDIH1KvAz4nY25Wnl6Sp-rHZFyDQkQ0jNI9kOfHSLxOS2IcGQBFbEHG7DZt4n2OJhE3LK_sWC668nmuVIwNNt8Empw3UpYy706c59a0KlSQBfPIAGSQY8tGoRY=]
- A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3650117/]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIgdT7R6CV5LDCClvIc-aJqQ8cV_9lK87n-da1RopTM_VThE_M1PhzLi8Hz8P9wcRrnNDfmYX5Y8Rosz4aDkJ2gzJRfYPSI8X0rWJ7qIWcAbEzMhBu6C4vSu2D9KDv399XbzhItgSy0ZhvPi2H]
- Application Notes and Protocols for a Novel EGFR Inhibitor. Benchchem. [https://www.benchchem.
- Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Taylor & Francis Online. [https://www.tandfonline.com/doi/abs/10.4155/fmc-2022-0317]
- Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the tre. International Journal of Clinical and Experimental Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnurggyxZH-t-glVHdNwmU1gbvVmym6-y2k-u-AGQxVDbltZu2hlGkTn8QqTG3wV0AiW6U1oPiWrgIrIk2d6sO5f5QvtYQKkgEyu-WMTRvMBkSji_v8w2IPEawvCUQQ6OBOlMZ-dy5nfalFjZkOw==]
- Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PubMed. [https://pubmed.ncbi.nlm.nih.gov/26328089/]
- Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2201937]
- Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2bi9mmd4wksMJbO3dnL8Pb-JqYCnEIGtYiVIZqHkEj_khP1c8NiN2uy1Z6oaqqhz_otGmNonTXqhsxp0zSeJxA7BjpQrSp9Qwpuga5fChRlH1hPvgneOdMS8NZ8ke8fBppkgeD2dcZocPKqQI]
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. [https://www.mdpi.com/1422-0067/22/11/5889]
- Treatment with Gefitinib or Lapatinib Induces Drug Resistance through Downregulation of Topoisomerase IIα Expression. Molecular Cancer Therapeutics. [https://aacrjournals.
- EGFR Kinase Assay. Promega Corporation. [https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-technical-manual/]
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2140411]
- EGFR Kinase Assay Kit. BPS Bioscience. [https://bpsbioscience.com/cd-assay-kit/egfr-kinase-assay-kit-79514]
- Discovery of new thieno[2,3-d]pyrimidine-based dual VEGFR-2 and EGFR inhibitors for enhanced therapeutic efficacy in breast cancer. ResearchGate. [https://www.researchgate.net/publication/370784307_Discovery_of_new_thieno23-dpyrimidine-based_dual_VEGFR-2_and_EGFR_inhibitors_for_enhanced_therapeutic_efficacy_in_breast_cancer]
- Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. PubMed. [https://pubmed.ncbi.nlm.nih.gov/30543431/]
- Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. MDPI. [https://www.mdpi.com/1420-3049/27/21/7283]
- The Epidermal Growth Factor Receptor (EGFR) Inhibitor Gefitinib Reduces but Does Not Prevent Tumorigenesis in Chemical and Hormonal Induced Hepatocarcinogenesis Rat Models. MDPI. [https://www.mdpi.com/2072-6694/6/3/1317]
- Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment | Request PDF. ResearchGate. [https://www.researchgate.
- Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database. MDPI. [https://www.mdpi.com/1420-3049/16/1/569]
- The Role of the Epidermal Growth Factor Receptor in Diabetic Kidney Disease. MDPI. [https://www.mdpi.com/1422-0067/23/21/13133]
Sources
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Erlotinib has better efficacy than gefitinib in adenocarcinoma patients without EGFR-activating mutations, but similar efficacy in patients with EGFR-activating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. promega.com [promega.com]
- 27. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Selectivity Profiling of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one Against a Kinase Panel: A Comparative Guide
In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a pivotal target class. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The thieno[2,3-d]pyrimidine scaffold has garnered significant interest as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various kinases.[1][2][3] This guide focuses on a specific, yet under-characterized member of this family: 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one. We will explore a comprehensive strategy for determining its kinase selectivity profile, a critical step in understanding its therapeutic potential and potential off-target effects.
This document provides a detailed, experience-driven framework for researchers, scientists, and drug development professionals on how to approach the selectivity profiling of this novel compound. We will delve into the rationale behind experimental design, present a hypothetical yet plausible dataset for comparative analysis, and offer insights into the interpretation of these results.
The Imperative of Kinase Selectivity Profiling
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While targeting a specific disease-driving kinase is often the primary goal, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Kinase profiling, the process of screening a compound against a large panel of kinases, provides a panoramic view of its activity across the kinome.[4] This data is invaluable for:
-
Target Validation and Prioritization: Confirming the intended target and identifying other potent interactions.
-
Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and potency.
-
Predicting Potential Toxicities: Identifying off-target interactions with kinases known to be involved in critical physiological processes.
-
Uncovering Novel Therapeutic Opportunities: Revealing unexpected inhibitory activities that could be exploited for other indications.
Experimental Design: A Step-by-Step Protocol for Profiling this compound
To elucidate the kinase selectivity of this compound, a robust and validated assay platform is paramount. Radiometric assays, which measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate, are widely regarded as the "gold standard" due to their direct measurement of enzymatic activity, high sensitivity, and broad applicability across the kinome.[5][6]
Experimental Workflow: Radiometric Kinase Assay
Below is a detailed protocol for a typical radiometric kinase profiling assay.
Materials:
-
This compound (test compound)
-
Staurosporine (broad-spectrum control inhibitor)
-
Selective control inhibitor (e.g., Sorafenib for VEGFR-2)
-
Recombinant human kinases (kinase panel)
-
Corresponding kinase-specific substrates
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
96-well microplates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Staurosporine, and Sorafenib in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound to the wells of a 96-well microplate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known inhibitor as a positive control.
-
Add 20 µL of a solution containing the specific kinase and its corresponding substrate in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of a solution containing [γ-³³P]ATP and non-radiolabeled ATP in kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for each respective kinase to ensure physiologically relevant results.[6]
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.
-
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any unbound [γ-³³P]ATP.
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the amount of incorporated radiolabel using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Kinase Panel Selection
The choice of kinases for the screening panel is crucial. A comprehensive panel should include representatives from all major kinase families. Given that thieno[2,3-d]pyrimidine derivatives have shown activity against tyrosine kinases, the panel should have a strong representation of this class.[7][8] For this hypothetical study, we will use a panel of 10 representative kinases, including known targets of the thieno[2,3-d]pyrimidine scaffold.
Visualizing the Experimental Workflow
Caption: Workflow for the radiometric kinase profiling assay.
Hypothetical Selectivity Profile of this compound
The following table presents a hypothetical but plausible kinase inhibition profile for this compound, benchmarked against the broad-spectrum inhibitor Staurosporine and the more selective inhibitor Sorafenib.
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Sorafenib IC₅₀ (nM) | Kinase Family |
| VEGFR-2 | 50 | 6 | 90 | Tyrosine Kinase |
| FLT3 | 85 | 15 | 58 | Tyrosine Kinase |
| EGFR | 250 | 20 | >10,000 | Tyrosine Kinase |
| ROCK1 | 1,200 | 8 | >10,000 | Serine/Threonine Kinase |
| ROCK2 | 980 | 4 | >10,000 | Serine/Threonine Kinase |
| c-Met | 3,500 | 30 | 150 | Tyrosine Kinase |
| CDK2 | >10,000 | 3 | >10,000 | Serine/Threonine Kinase |
| PKA | >10,000 | 7 | >10,000 | Serine/Threonine Kinase |
| PKCα | >10,000 | 2 | >10,000 | Serine/Threonine Kinase |
| LIMK1 | 8,000 | 100 | >10,000 | Serine/Threonine Kinase |
Comparative Analysis and Interpretation
The hypothetical data suggests that this compound is a potent inhibitor of VEGFR-2 and FLT3, with moderate activity against EGFR. This is consistent with the known activity of other thieno[2,3-d]pyrimidine derivatives.[1][7][8]
-
Comparison with Staurosporine: As expected, Staurosporine demonstrates potent, broad-spectrum inhibition across most kinases in the panel. In contrast, this compound exhibits a more selective profile, with significantly weaker or no activity against kinases such as CDK2, PKA, and PKCα. This selectivity is a desirable characteristic, as it may translate to a better safety profile.
-
Comparison with Sorafenib: Sorafenib is a clinically approved multi-kinase inhibitor with potent activity against VEGFR-2 and FLT3. Our hypothetical data positions this compound as having comparable, if not slightly more potent, activity against VEGFR-2 and FLT3. The weaker inhibition of ROCK kinases by this compound compared to its primary targets suggests a favorable selectivity window.
Signaling Pathway Context: The Role of VEGFR-2
To understand the potential therapeutic implications of VEGFR-2 inhibition, it is crucial to visualize its role in cellular signaling. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
By potently inhibiting VEGFR-2, this compound has the potential to disrupt downstream signaling cascades that lead to endothelial cell proliferation and survival, thereby inhibiting angiogenesis. This mechanism is a clinically validated strategy for cancer therapy.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the kinase selectivity of this compound. Our hypothetical data, grounded in the known pharmacology of the thieno[2,3-d]pyrimidine scaffold, suggests that this compound may be a potent and selective inhibitor of key oncogenic kinases such as VEGFR-2 and FLT3.
The next logical steps in the preclinical development of this compound would involve:
-
Orthogonal Assays: Validating the primary screening hits using a different assay technology (e.g., a fluorescence-based assay) to rule out assay-specific artifacts.
-
Cellular Potency: Determining the compound's ability to inhibit the phosphorylation of its target kinases in a cellular context.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in relevant animal models.
By following a systematic and data-driven approach to selectivity profiling, researchers can effectively de-risk and advance promising kinase inhibitor candidates like this compound towards clinical development.
References
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]
-
Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]
-
Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry. [Link]
-
Protein kinase profiling assays: A technology review. ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
Sources
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Benchmarking New Thieno[2,3-d]pyrimidine Derivatives Against Known Anticancer Drugs: A Comparative Guide
In the dynamic landscape of oncology drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel anticancer agents. This guide provides a comprehensive technical comparison of newly developed thieno[2,3-d]pyrimidine derivatives against established anticancer drugs, namely the targeted EGFR inhibitor Erlotinib and the conventional chemotherapeutic agent Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data and detailed protocols to facilitate reproducible research and informed decision-making.
The Rise of Thieno[2,3-d]pyrimidines in Oncology
The thieno[2,3-d]pyrimidine core is a heterocyclic aromatic compound that has garnered considerable attention in medicinal chemistry due to its structural similarity to the purine nucleus, a fundamental component of nucleic acids. This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with a variety of biological targets, most notably protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
Recent research has focused on the development of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer, making it a prime target for therapeutic intervention.[3]
Comparative Efficacy Analysis: New Derivatives vs. Established Drugs
To provide a clear and objective comparison, we have compiled in vitro cytotoxicity data for several promising new thieno[2,3-d]pyrimidine derivatives from recent literature and benchmarked them against Erlotinib and Doxorubicin across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound, representing the concentration at which it inhibits 50% of a biological process, in this case, cell viability.
| Compound/Drug | Target/Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 1 | EGFR Inhibitor | MCF-7 (Breast Cancer) | 22.12 | [4] |
| A549 (Lung Cancer) | 17.79 | |||
| Thieno[2,3-d]pyrimidine Derivative 2 | EGFR Inhibitor | HepG2 (Liver Cancer) | 5.78 | |
| PC3 (Prostate Cancer) | 8.05 | |||
| Thieno[2,3-d]pyrimidine Derivative 3 | PI3K Inhibitor | T-47D (Breast Cancer) | Potent Inhibition | [5] |
| Erlotinib | EGFR Inhibitor | A549 (Lung Cancer) | ~28.48 (against normal WI-38 cells) | |
| Doxorubicin | Topoisomerase II Inhibitor, DNA Intercalation | MCF-7 (Breast Cancer) | 30.40 | [4] |
Analysis of Comparative Data:
The data presented in the table highlight the promising anticancer activity of the new thieno[2,3-d]pyrimidine derivatives. Notably, Derivative 1 demonstrates potent cytotoxicity against both MCF-7 and A549 cell lines, with IC50 values lower than that of the standard chemotherapeutic drug Doxorubicin in MCF-7 cells.[4] Derivative 2 also exhibits significant activity against liver and prostate cancer cell lines. Furthermore, some derivatives, like Derivative 1, have shown a favorable safety profile, being less toxic to normal cell lines compared to Erlotinib. The diverse inhibitory profiles, including activity against other kinases like PI3K, underscore the versatility of the thieno[2,3-d]pyrimidine scaffold.[5]
Mechanistic Deep Dive: EGFR Signaling Pathway Inhibition
The primary mechanism of action for many of the highlighted thieno[2,3-d]pyrimidine derivatives is the inhibition of the EGFR signaling cascade. Understanding this pathway is crucial for appreciating the therapeutic rationale behind these compounds.
Upon binding of its ligand (e.g., Epidermal Growth Factor, EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2] This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways, principally the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[6] These pathways ultimately promote cell proliferation, survival, and angiogenesis.
The new thieno[2,3-d]pyrimidine derivatives, much like Erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[3] By occupying this site, they prevent ATP from binding, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling. This leads to the inhibition of cancer cell growth and, in many cases, the induction of apoptosis.
Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Experimental Protocols for Benchmarking
To ensure the scientific rigor and reproducibility of the comparative data, this section provides detailed, step-by-step protocols for the key in vitro assays used to evaluate the anticancer activity of the thieno[2,3-d]pyrimidine derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivatives and benchmark drugs (Erlotinib, Doxorubicin) in culture medium. Replace the medium in each well with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][12][13][14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Workflow for the Annexin V-FITC and Propidium Iodide apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the thieno[2,3-d]pyrimidine derivatives or benchmark drugs for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide solution to the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence is detected in the FL1 channel and PI fluorescence in the FL2 channel.
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][15][16][17]
Principle: Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA). Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold represents a highly promising platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate potent in vitro efficacy, often comparable or superior to established drugs like Erlotinib and Doxorubicin. Their mechanism of action, primarily through the inhibition of key signaling pathways like the EGFR cascade, provides a strong rationale for their continued investigation.
The detailed experimental protocols provided herein are intended to facilitate the standardized evaluation and comparison of new chemical entities within this class. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to further enhance the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in the fight against cancer.
References
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)? Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 9). Erlotinib. StatPearls. Retrieved from [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of erlotinib. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Taylor & Francis Online. (2023, June 8). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V-FITC Kit Protocol [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. static.igem.org [static.igem.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. biocompare.com [biocompare.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
